molecular formula C27H52O5 B053383 1,3-Dilaurin CAS No. 539-93-5

1,3-Dilaurin

Cat. No.: B053383
CAS No.: 539-93-5
M. Wt: 456.7 g/mol
InChI Key: KUVAEMGNHJQSMH-UHFFFAOYSA-N
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Description

1,3-Dilaurin is a structured diglyceride specifically esterified with lauric acid at the sn-1 and sn-3 positions of the glycerol backbone. This regiosepecific structure makes it a critical tool for researchers investigating lipid metabolism, intestinal absorption, and the synthesis of structured lipids. Its primary research value lies in its role as a substrate for studying the specificity of digestive lipases, such as pancreatic lipase, which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions. This property allows scientists to model and understand triglyceride breakdown, monoglyceride formation, and subsequent fat absorption pathways in detail. Furthermore, this compound is utilized in studies exploring the metabolic effects of medium-chain fatty acids (MCFAs), as lauric acid is known for its distinct metabolic fate, being rapidly absorbed and transported to the liver for beta-oxidation. Researchers also employ this compound in the development and calibration of analytical methods, including chromatography and mass spectrometry, for the precise quantification of acylglycerols in complex biological matrices. Its well-defined structure provides a clean background for probing enzyme kinetics, lipidomics, and the nutritional science of functional lipids.

Properties

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVAEMGNHJQSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
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DSSTOX Substance ID

DTXSID9060237
Record name Glyceryl 1,3-dilaurate
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Molecular Weight

456.7 g/mol
Source PubChem
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Physical Description

Solid
Record name DG(12:0/0:0/12:0)
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CAS No.

539-93-5
Record name 1,3-Dilaurin
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Record name Glyceryl 1,3-dilaurate
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Record name Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name Glyceryl 1,3-dilaurate
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Record name 2-hydroxypropane-1,3-diyl dilaurate
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Record name GLYCERYL 1,3-DILAURATE
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dilaurin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, also known as glycerol 1,3-dilaurate, is a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions. This molecule is of significant interest in various scientific and industrial fields, including food science, cosmetics, and pharmaceuticals, owing to its properties as an emulsifier and its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a symmetrical diacylglycerol. The structure consists of a central glycerol molecule where the hydroxyl groups on carbons 1 and 3 are esterified with lauric acid, a 12-carbon saturated fatty acid. The hydroxyl group on the second carbon remains free.

// Nodes for the glycerol backbone C1 [label="CH₂"]; C2 [label="CH"]; C3 [label="CH₂"]; O2 [label="OH"];

// Nodes for the lauroyl chains O1 [label="O"]; C1_ester [label="C=O"]; chain1 [label="(CH₂)₁₀"]; CH3_1 [label="CH₃"];

O3 [label="O"]; C3_ester [label="C=O"]; chain2 [label="(CH₂)₁₀"]; CH3_2 [label="CH₃"];

// Edges for the glycerol backbone C1 -- C2 -- C3; C2 -- O2 [dir=none];

// Edges for the lauroyl chains C1 -- O1 [dir=none]; O1 -- C1_ester [dir=none]; C1_ester -- chain1 [dir=none]; chain1 -- CH3_1 [dir=none];

C3 -- O3 [dir=none]; O3 -- C3_ester [dir=none]; C3_ester -- chain2 [dir=none]; chain2 -- CH3_2 [dir=none]; } Figure 1: Chemical Structure of this compound

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2-hydroxypropane-1,3-diyl) didodecanoate
Synonyms 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin
CAS Number 539-93-5[1][2]
Molecular Formula C₂₇H₅₂O₅[1][2]
Molecular Weight 456.7 g/mol [3]
InChI Key KUVAEMGNHJQSMH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC

Physicochemical Properties

This compound is a white, waxy solid at room temperature. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State White, waxy solid[1][2]
Melting Point Data not available for pure this compound. A related compound, glycerol 1,3-didodecanoate 2-decanoate, has a melting point of 38.5 °C.
Boiling Point Data not available
Solubility Insoluble in water; Soluble in ethanol and chloroform[1][2]

Spectral Data

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)Multiplicity
-CH₂- (glycerol, C1, C3)~4.15dd
-CH- (glycerol, C2)~4.05m
-OH (glycerol, C2)Variables (broad)
-CH₂- (lauroyl, α to C=O)~2.32t
-CH₂- (lauroyl, β to C=O)~1.62quint
-(CH₂)₈- (lauroyl)~1.25m
-CH₃ (lauroyl)~0.88t

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
C=O (ester)~173.5
-CH-OH (glycerol, C2)~68.8
-CH₂-O- (glycerol, C1, C3)~65.2
-CH₂- (lauroyl, α to C=O)~34.2
-CH₂- (lauroyl)~31.9, 29.6, 29.4, 29.3, 29.1, 24.9, 22.7
-CH₃ (lauroyl)~14.1

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3450 (broad)O-H stretch (hydroxyl)
~2920, ~2850C-H stretch (alkane)
~1735C=O stretch (ester)
~1160C-O stretch (ester)

Experimental Protocols

Enzymatic Synthesis of this compound

A common and efficient method for the synthesis of 1,3-diacylglycerols is through enzyme-catalyzed esterification.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification glycerol Glycerol esterification Enzymatic Esterification (e.g., Lipozyme RM IM) Solvent-free, 50-60°C, vacuum glycerol->esterification lauric_acid Lauric Acid (2 eq.) lauric_acid->esterification workup Reaction Mixture (this compound, monolaurin, trilaurin, unreacted starting materials) esterification->workup purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product

Methodology:

  • Reactants: Glycerol and lauric acid (in a 1:2 molar ratio) are mixed.

  • Enzyme: An immobilized 1,3-specific lipase, such as Lipozyme RM IM, is added to the mixture.

  • Reaction Conditions: The reaction is typically carried out in a solvent-free system under vacuum to remove the water produced during esterification, which drives the reaction to completion. The temperature is maintained between 50-60°C.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: After the reaction, the crude product is purified. This often involves dissolving the mixture in a suitable organic solvent and removing the enzyme by filtration. The filtrate is then subjected to column chromatography on silica gel to separate the desired this compound from mono- and trilaurin, as well as unreacted starting materials.

Biological Activities and Signaling Pathways

Inhibition of Pancreatic Lipase

Diacylglycerols, including this compound, are known to be inhibitors of pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats. By inhibiting this enzyme, the absorption of fats from the intestine is reduced, which has potential therapeutic applications in the management of obesity. The inhibitory mechanism is believed to involve the binding of the diacylglycerol to the active site of the lipase, preventing the binding of its natural substrate, triacylglycerols.

G cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition by this compound triglyceride Dietary Triglycerides pancreatic_lipase Pancreatic Lipase (Active Site) triglyceride->pancreatic_lipase Binds to products Fatty Acids & Monoglycerides pancreatic_lipase->products Hydrolyzes absorption Absorption products->absorption dilaurin This compound inhibited_lipase Inhibited Pancreatic Lipase dilaurin->inhibited_lipase Binds to active site no_products Reduced Fat Digestion inhibited_lipase->no_products reduced_absorption Reduced Fat Absorption no_products->reduced_absorption

Antibacterial Activity

This compound has demonstrated antibacterial properties. While the precise signaling pathways are still under investigation, a proposed mechanism involves the disruption of the bacterial cell membrane. As an amphipathic molecule, this compound can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death. Furthermore, recent studies suggest that diacylglycerols may play a role in signaling pathways that lead to antibacterial autophagy in host cells, providing an additional mechanism for clearing intracellular bacteria.[4][5]

G cluster_membrane Direct Membrane Disruption cluster_autophagy Induction of Autophagy in Host Cell dilaurin This compound membrane Bacterial Cell Membrane dilaurin->membrane Inserts into disruption Membrane Disruption (Increased Permeability) membrane->disruption death Bacterial Cell Death disruption->death intracellular_bacteria Intracellular Bacteria dag_signal Diacylglycerol (DAG) Signaling intracellular_bacteria->dag_signal Triggers autophagy Autophagy Induction dag_signal->autophagy clearance Bacterial Clearance autophagy->clearance

Conclusion

This compound is a well-defined diacylglycerol with established physical properties and a clear chemical structure. Its synthesis can be efficiently achieved through enzymatic methods. The biological activities of this compound, particularly its roles as a pancreatic lipase inhibitor and an antibacterial agent, make it a molecule of considerable interest for further research and development in the pharmaceutical and food industries. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its full therapeutic potential.

References

An In-depth Technical Guide to the Physical Characteristics of Glycerol 1,3-didodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Glycerol 1,3-didodecanoate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, characterization, and analysis.

Core Physical and Chemical Properties

Glycerol 1,3-didodecanoate, also known by its common name 1,3-Dilaurin, is a diglyceride consisting of a glycerol backbone with two lauric acid chains esterified at the 1 and 3 positions.[1] It is a white, waxy solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Glycerol 1,3-didodecanoate.

PropertyValueSource(s)
IUPAC Name (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate[2][3]
Synonyms This compound, 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin[1][4][5]
CAS Number 539-93-5[4][6][7][8]
Molecular Formula C₂₇H₅₂O₅[1][3][4]
Molecular Weight 456.7 g/mol [6][7]
Melting Point 58-59 °C[4][6][7][8]
Boiling Point (Predicted) 539.9 ± 17.0 °C at 760 mmHg[4][6]
Density (Predicted) 0.953 ± 0.06 g/cm³[4][6]
Appearance White, waxy solid[1][4]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethyl formamide.[1][9]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of Glycerol 1,3-didodecanoate are outlined below. These protocols are based on standard laboratory practices for lipid analysis.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of Glycerol 1,3-didodecanoate using a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the Glycerol 1,3-didodecanoate sample is pure and dry. If necessary, finely powder a small amount of the solid using a mortar and pestle.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 58-59°C).

  • Observation: Reduce the heating rate to 1-2°C per minute. Carefully observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range. For a pure substance, this range should be narrow.[10][11]

Determination of Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a method for assessing the solubility of Glycerol 1,3-didodecanoate in various solvents.

Materials:

  • Glycerol 1,3-didodecanoate

  • A selection of solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide)

  • Test tubes with stoppers

  • Vortex mixer

  • Water bath (optional, for temperature control)

Procedure:

  • Sample Preparation: Weigh a specific amount of Glycerol 1,3-didodecanoate (e.g., 10 mg) and place it into a series of clean, dry test tubes.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.

  • Mixing: Tightly stopper the test tubes and vortex them for a set period (e.g., 2 minutes) to facilitate dissolution.

  • Observation: After mixing, visually inspect the tubes for any undissolved solid. If the solid has completely disappeared, the substance is considered soluble in that solvent at that concentration.

  • Equilibration: For a more thorough assessment, the samples can be left to equilibrate for a longer period (e.g., 24 hours), with intermittent shaking. This is particularly useful for substances that dissolve slowly.

  • Semi-Quantitative Analysis: To determine an approximate solubility, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing and equilibration).

Measurement of Density (Predicted)

The density of Glycerol 1,3-didodecanoate is currently based on predictive models. Experimental determination would typically follow a protocol such as the one outlined below using an oscillating U-tube density meter.

Apparatus:

  • Digital density meter (oscillating U-tube type)

  • Syringe for sample injection

  • Thermostatic bath to control temperature

Procedure:

  • Calibration: Calibrate the density meter according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water).

  • Sample Preparation: The sample of Glycerol 1,3-didodecanoate must be in a liquid state. Therefore, it needs to be heated to a temperature above its melting point (e.g., 65-70°C) and maintained at this temperature in a thermostatic bath.

  • Sample Injection: Carefully inject the molten sample into the measuring cell of the density meter using a pre-warmed syringe, ensuring no air bubbles are introduced.

  • Measurement: Allow the reading to stabilize. The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.

  • Cleaning: Thoroughly clean the measuring cell with appropriate solvents after the measurement.

Logical Relationships of Physical Characteristics

The following diagram illustrates the hierarchical organization of the physical characteristics of Glycerol 1,3-didodecanoate.

G Physical Characteristics of Glycerol 1,3-didodecanoate A Glycerol 1,3-didodecanoate B Identification A->B C Physicochemical Properties A->C D Thermodynamic Properties A->D E Bulk Properties A->E B1 IUPAC Name B->B1 B2 Synonyms B->B2 B3 CAS Number B->B3 C1 Molecular Formula C->C1 C2 Molecular Weight C->C2 C3 Solubility C->C3 D1 Melting Point D->D1 D2 Boiling Point D->D2 E1 Appearance E->E1 E2 Density E->E2

Caption: Hierarchical organization of the physical properties of Glycerol 1,3-didodecanoate.

References

1,3-Dilauroylglycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 539-93-5

Synonyms: 1,3-Dilaurin, Glycerol 1,3-dilaurate, (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate, α,α'-Dilaurin

This technical guide provides an in-depth overview of 1,3-Dilauroylglycerol, a diacylglycerol of significant interest to researchers and professionals in drug development and the food and cosmetics industries. This document details its physicochemical properties, synthesis and purification protocols, and its biological role, with a focus on its distinction from its signaling-active isomer, 1,2-diacylglycerol.

Physicochemical Properties

1,3-Dilauroylglycerol is a white to slightly off-white crystalline powder at room temperature.[1] It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C27H52O5[2]
Molecular Weight 456.7 g/mol [2]
Melting Point 58 ± 2 °C[3]
Boiling Point 539.9 °C at 760 mmHg[3]
Density 0.953 g/cm³[3]
Flash Point 161.6 °C[3]
Refractive Index 1.463[3]

Synthesis and Purification

The primary method for synthesizing 1,3-Dilauroylglycerol is through the enzymatic esterification of glycerol with lauric acid. This method is favored over chemical synthesis due to its high selectivity for the sn-1 and sn-3 positions of the glycerol backbone, minimizing the formation of the 1,2-isomer and triacylglycerols.

Experimental Protocol: Enzymatic Synthesis of 1,3-Dilauroylglycerol

This protocol describes a solvent-free enzymatic synthesis of 1,3-Dilauroylglycerol.

Materials:

  • Glycerol

  • Lauric acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Pear-shaped flask

  • Water bath

  • Vacuum pump

Procedure:

  • Combine glycerol and lauric acid in a 1:2 molar ratio in a pear-shaped flask.

  • Add the immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.

  • Heat the mixture to 50°C in a water bath with constant stirring.

  • Apply a vacuum (e.g., 4 mm Hg) to the flask to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

  • Allow the reaction to proceed for 3-6 hours. The reaction progress can be monitored by analyzing aliquots using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is removed by filtration.

Purification Protocol:

The crude product, containing 1,3-Dilauroylglycerol, unreacted starting materials, monoglycerides, and some 1,2-diacylglycerol and triacylglycerol byproducts, can be purified using the following methods:

  • Molecular Distillation: This technique is effective for removing volatile impurities like free fatty acids and monoglycerides at elevated temperatures and high vacuum.

  • Crystallization: The crude product can be dissolved in a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate) at an elevated temperature, followed by cooling to induce crystallization of the 1,3-Dilauroylglycerol. The purified crystals can then be collected by filtration.

The following diagram illustrates the general workflow for the synthesis and purification of 1,3-Dilauroylglycerol.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Glycerol Glycerol Reactants Reaction Mixture (Glycerol + Lauric Acid + Lipase) Glycerol->Reactants Lauric_Acid Lauric Acid Lauric_Acid->Reactants Esterification Esterification (50°C, Vacuum) Reactants->Esterification Crude_Product Crude 1,3-Dilauroylglycerol Esterification->Crude_Product Molecular_Distillation Molecular Distillation (Remove FFAs, MAGs) Crude_Product->Molecular_Distillation Crystallization Crystallization (Solvent-based) Molecular_Distillation->Crystallization Pure_Product Pure 1,3-Dilauroylglycerol (>99% Purity) Crystallization->Pure_Product

Workflow for the synthesis and purification of 1,3-Dilauroylglycerol.

Biological Role and Signaling

A critical distinction exists between 1,3-diacylglycerols and their isomers, 1,2-diacylglycerols, in terms of their biological function.

1,2-Diacylglycerols as Second Messengers: sn-1,2-Diacylglycerols are well-established second messengers in cellular signaling. They are produced at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The specific stereochemistry of sn-1,2-diacylglycerols allows them to bind to and activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream targets, regulating processes such as cell growth, differentiation, and apoptosis.

1,3-Diacylglycerols as Metabolic Intermediates: In contrast, 1,3-diacylglycerols are not physiological activators of PKC. Their primary role is as intermediates in the biosynthesis and breakdown of triacylglycerols (TAGs), the main form of energy storage in cells. They are formed during the hydrolysis of TAGs by lipases and can be further acylated to form TAGs or hydrolyzed to monoacylglycerols and free fatty acids.

The metabolic pathway involving 1,3-Dilauroylglycerol is depicted in the diagram below.

Metabolic_Pathway TAG Triacylglycerol (TAG) DAG_1_3 1,3-Dilauroylglycerol TAG->DAG_1_3 Lipase DAG_1_3->TAG DGAT MAG Monoacylglycerol (MAG) DAG_1_3->MAG Lipase Glycerol Glycerol MAG->Glycerol Lipase FFA Free Fatty Acids (Lauric Acid) DAG_1_2 1,2-Diacylglycerol PKC Protein Kinase C (PKC) DAG_1_2->PKC Activation Signaling Downstream Signaling PKC->Signaling

Metabolic role of 1,3-Dilauroylglycerol.

While direct signaling roles for 1,3-diacylglycerols are not prominent, some studies suggest potential antimicrobial properties for certain diacylglycerols and related compounds, which may be an area for further investigation.

Analytical Methods

The quantification and characterization of 1,3-Dilauroylglycerol can be achieved through various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating and quantifying diacylglycerol isomers.

  • Gas Chromatography (GC): Following derivatization, GC can be used to analyze the fatty acid composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to differentiate between 1,2- and 1,3-diacylglycerol isomers based on the chemical shifts of the glycerol backbone protons and carbons.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of different diacylglycerol species.

This guide provides a foundational understanding of 1,3-Dilauroylglycerol for researchers and professionals. The provided protocols and data can serve as a starting point for further investigation and application of this versatile molecule.

References

Solubility of 1,3-Dilaurin in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dilaurin, a diacylglycerol of significant interest in the pharmaceutical, cosmetic, and food industries. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in understanding the principles of lipid solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for closely related diacylglycerols and qualitative information provide valuable insights into its solubility profile. This compound is generally characterized as a white, waxy solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1]

The following table summarizes the available quantitative and qualitative solubility information for this compound and analogous diacylglycerols. It is important to note that the solubility of lipids is significantly influenced by factors such as temperature, the specific isomeric form, and the purity of both the solute and the solvent.

CompoundSolventTemperatureSolubilityNotes
This compound WaterAmbientInsolubleStated in multiple sources.[1]
EthanolAmbientSolubleQualitative assessment.[1]
ChloroformAmbientSolubleQualitative assessment.[1]
HexaneAmbientExpected to be solubleAs a neutral lipid, it is expected to be soluble in nonpolar solvents.
Dilauroyl-rac-glycerol Dimethylformamide (DMF)Ambient20 mg/mLThis is a racemic mixture of dilauroylglycerols, not exclusively the 1,3-isomer.
(racemic mixture)EthanolAmbient1 mg/mLThis is a racemic mixture of dilauroylglycerols, not exclusively the 1,3-isomer.
1,3-Dioctanoyl glycerol EthanolAmbient~10 mg/mLA diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2]
ChloroformAmbient~10 mg/mLA diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2]
Dimethyl sulfoxide (DMSO)Ambient~1 mg/mLA diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2]
Dimethylformamide (DMF)Ambient~30 mg/mLA diacylglycerol with shorter fatty acid chains (C8) than this compound (C12).[2]

Experimental Protocols for Solubility Determination

Several established methods are employed to determine the solubility of lipids like this compound in organic solvents. The choice of method often depends on the properties of the lipid and the solvent, as well as the desired accuracy and throughput.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid lipid is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved lipid in the supernatant is then determined analytically.

Detailed Methodology:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a sealed, screw-cap vial containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solute reaches a constant value. Preliminary experiments are often conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Subsequently, withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) is essential.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is commonly used for lipid analysis. A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

  • Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or as a mole fraction at the specified temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the solubility of a compound in a solid or semi-solid matrix by observing the melting behavior of the mixture.

Principle: When a solute dissolves in a solvent, it causes a depression in the melting point of the solvent. By preparing a series of mixtures with increasing concentrations of the solute and measuring their melting endotherms, the saturation solubility can be determined.

Detailed Methodology:

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the solid/semi-solid organic solvent at various known weight ratios.

  • DSC Analysis: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of the solvent. An empty sealed pan is used as a reference.

  • Data Analysis: Record the melting endotherm for each sample. The peak of the endotherm corresponds to the melting point of the mixture. Plot the melting point of the mixtures as a function of the concentration of this compound. The point at which the melting point no longer decreases with increasing concentration indicates that the saturation solubility has been reached.

  • Solubility Determination: The concentration at this inflection point represents the solubility of this compound in that particular solvent at its melting point.

Hot-Stage Microscopy (HSM)

Hot-Stage Microscopy is a visual method that complements DSC and is particularly useful for observing the dissolution and crystallization behavior of a solute in a molten solvent.

Principle: A physical mixture of the solute and solvent is heated on a microscope stage, and the temperature at which the last crystals of the solute dissolve is visually determined.

Detailed Methodology:

  • Sample Preparation: Place a small amount of a physical mixture of this compound and the solvent onto a microscope slide and cover it with a coverslip.

  • Heating and Observation: Mount the slide on a hot stage attached to a polarized light microscope. Heat the sample at a controlled rate.

  • Endpoint Determination: Observe the sample as the temperature increases. The temperature at which the last crystals of this compound are observed to dissolve into the molten solvent is recorded as the saturation temperature for that specific concentration.

  • Solubility Curve: By repeating this process with mixtures of different known concentrations, a solubility-temperature curve can be constructed.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a lipid such as this compound using the isothermal shake-flask method.

experimental_workflow cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification cluster_result 5. Result prep1 Weigh excess this compound prep2 Add to known volume of solvent in a sealed vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) sep1 Allow undissolved solid to settle sep2 Withdraw supernatant sep1->sep2 sep3 Filter through a 0.22 µm membrane filter sep2->sep3 analysis1 Analyze filtrate using HPLC-ELSD/MS analysis2 Quantify using a calibration curve analysis1->analysis2 result Report solubility (e.g., mg/mL) at specified temperature cluster_prep cluster_prep cluster_equilibrate cluster_equilibrate cluster_prep->cluster_equilibrate cluster_separation cluster_separation cluster_equilibrate->cluster_separation cluster_analysis cluster_analysis cluster_separation->cluster_analysis cluster_result cluster_result cluster_analysis->cluster_result

Figure 1: Isothermal Shake-Flask Method Workflow.
Relationship Between Solvent Polarity and Diacylglycerol Solubility

The solubility of diacylglycerols like this compound is fundamentally governed by the principle of "like dissolves like." The polarity of the organic solvent plays a crucial role in its ability to dissolve these lipids.

polarity_solubility cluster_solvents Solvent Polarity Spectrum cluster_solubility Diacylglycerol Solubility nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Chloroform) high_sol High Solubility nonpolar->high_sol Strong van der Waals interactions polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) mod_sol Moderate to High Solubility polar_aprotic->mod_sol Dipole-dipole interactions mod_low_sol Moderate to Low Solubility polar_protic->mod_low_sol Hydrogen bonding can hinder dissolution

Figure 2: Solvent Polarity and Diacylglycerol Solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various fields. While comprehensive quantitative data remains sparse, qualitative assessments and data from analogous compounds indicate good solubility in nonpolar and some polar aprotic solvents, with potentially lower solubility in highly polar protic solvents. The selection of an appropriate solvent is crucial and should be guided by the principle of matching the polarity of the solvent with that of the diacylglycerol. For precise solubility determination, the isothermal shake-flask method is a reliable standard, while thermal analysis techniques like DSC and HSM offer valuable complementary information, especially for solid and semi-solid systems. Further research to generate a comprehensive, temperature-dependent solubility database for this compound in a wider range of pharmaceutically and industrially relevant organic solvents would be highly beneficial for formulation development and process optimization.

References

1,3-Dilaurin: A Technical Examination of Its Limited Antimicrobial Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions, is a compound with applications in the food and cosmetic industries as an emulsifier.[1] While its constituent fatty acid, lauric acid, and the related monoglyceride, monolaurin, are well-documented for their broad-spectrum antimicrobial properties, research into the direct antimicrobial efficacy of this compound reveals a significantly different profile. This technical guide synthesizes the available scientific information, presenting a clear overview of this compound's chemical characteristics and a critical evaluation of its antimicrobial potential, supported by comparative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound, also known as glycerol 1,3-dilaurate, is a waxy solid at room temperature. It is insoluble in water but soluble in organic solvents. Its amphiphilic nature, possessing both hydrophobic lauric acid chains and a hydrophilic glycerol head, underpins its function as an emulsifying agent.[1]

PropertyValue
Chemical Formula C27H52O5
Molecular Weight 456.7 g/mol
Synonyms 1,3-Dilauroylglycerol, Glycerol 1,3-didodecanoate
Appearance Solid

Antimicrobial Activity: A Comparative Analysis

Contrary to what might be expected based on its components, direct antimicrobial testing of this compound has shown it to be largely inactive against a range of microorganisms. A key study detailed in a patent on the antimicrobial use of fatty acids and their derivatives found this compound to be non-inhibitory (NI) against various bacteria.[2] This stands in stark contrast to 1-monolaurin, which exhibited high activity against the same organisms.[2]

Another study comparing the antimicrobial activities of lauric acid and its glycerides reinforces this finding, stating that this compound and trilaurin were less active than free lauric acid, with only the monoglyceride (monolaurin) demonstrating enhanced activity.[3]

Table 1: Comparative Antimicrobial Activity of Lauric Acid Derivatives
CompoundAntimicrobial ActivityReference
Lauric AcidActive[2][3]
1-MonolaurinHighly Active[2][3]
This compound Non-inhibitory [2][3]
TrilaurinNon-inhibitory[2]

This lack of activity suggests that the di-esterification of the glycerol backbone significantly diminishes the antimicrobial properties observed in the mono-esterified form.

Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial efficacy of lipid compounds like this compound, standardized methods such as broth microdilution or agar dilution are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution Method for MIC Determination

This method would be a standard approach to quantify the antimicrobial activity (or lack thereof) of this compound.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) due to its insolubility in aqueous media.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Trypticase Soy Broth). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of this compound in which no visible microbial growth (turbidity) is observed.

The consistent finding of "Non-inhibitory" for this compound indicates that even at the highest concentrations tested, microbial growth was not impeded.[2]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculation of Plates dilutions->inoculate inoculum Standardized Microbial Inoculum inoculum->inoculate incubate Incubation inoculate->incubate read_mic Visual Inspection for Growth (MIC Determination) incubate->read_mic

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Mechanism of Action (Context from Active Analogs)

While this compound itself does not exhibit significant antimicrobial activity, the proposed mechanism for its active analog, monolaurin, is instructive. The primary mode of action for antimicrobial lipids like monolaurin is the disruption of the microbial cell membrane.[1]

The amphiphilic nature of monolaurin allows it to integrate into the lipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The specific structural arrangement of a single fatty acid chain on the glycerol backbone in monolaurin appears to be critical for this membrane-disrupting activity. The presence of two fatty acid chains in this compound may sterically hinder its ability to effectively intercalate into and disrupt the microbial membrane.

mechanism_of_action cluster_membrane Bacterial Cell Membrane p1 p2 p3 p4 p5 p6 p7 p8 monolaurin Monolaurin disruption Membrane Disruption monolaurin->disruption Intercalates leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

References

An In-depth Technical Guide to 1,3-Dilaurin as a Diacylglycerol Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dilaurin, a diacylglycerol (DAG) with applications in various scientific and industrial fields. The document covers its physicochemical properties, synthesis and purification protocols, and a critical evaluation of its role as a diacylglycerol component in cellular signaling and other potential therapeutic applications.

Introduction to this compound

This compound, also known as 1,3-dilauroylglycerol, is a diester composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-3 positions.[1] It is a white, waxy solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and chloroform.[1] Due to its structure, this compound possesses emulsifying properties, making it a valuable component in food, cosmetic, and pharmaceutical formulations.[1] It is generally recognized as safe and exhibits low toxicity.[1] While diacylglycerols are a well-known class of second messengers in cellular signaling, it is crucial to distinguish between different isomers, as the biological activity is highly specific.

Physicochemical and Structural Properties

This compound is an achiral molecule due to the identical fatty acid chains at the sn-1 and sn-3 positions.[2][3] Its properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₂₇H₅₂O₅[3][4][5]
Molecular Weight 456.7 g/mol [3][4][5]
CAS Number 539-93-5[1]
Appearance White, waxy solid[1]
Solubility Insoluble in water; Soluble in ethanol and chloroform[1]
Purity (Commercial) >99%[5]
Synonyms 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α′-Dilaurin[1][3]

Synthesis and Purification of this compound

The most common and efficient method for synthesizing this compound is through the enzymatic esterification of glycerol and lauric acid. This method offers high selectivity for the 1,3-positions, minimizing the formation of byproducts.[6]

The following table summarizes key quantitative data from studies on the enzymatic synthesis of this compound and other 1,3-diacylglycerols.

ParameterCondition / ValueReference(s)
Enzyme Lipozyme RM IM (immobilized lipase from Rhizomucor miehei)[6][7]
Reactants Lauric acid and glycerol (2:1 molar ratio)[6]
Reaction Temperature 50°C[6][8]
Reaction Time 3 hours[6]
Enzyme Concentration 5 wt% (based on total reactant weight)[6]
Lauric Acid Conversion 95.3%[6][7]
This compound Content (Crude) 80.3%[6][7]
This compound Purity (Post-Purification) 99.1%[7]
Other 1,3-DAG Purity 1,3-Dicaprylin (98.5%), 1,3-Dicaprin (99.2%), 1,3-Dipalmitin (99.5%), 1,3-Distearin (99.4%)[7]

This protocol describes a solvent-free method for the synthesis of this compound.

  • Reactant Preparation: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of lauric acid.

  • Enzyme Addition: Add 5% by weight (relative to the total weight of glycerol and lauric acid) of immobilized lipase (e.g., Lipozyme RM IM).

  • Reaction Incubation:

    • Place the flask in a water bath maintained at 50°C.

    • Apply a vacuum of 4 mm Hg to the flask to remove the water produced during the esterification, which drives the reaction towards product formation.

    • Stir the reaction mixture for 3 hours.

  • Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase. If the product has solidified, add petroleum ether to facilitate filtration, and then evaporate the solvent.

Enzymatic_Synthesis_Workflow reactants Reactants: Glycerol (10 mmol) Lauric Acid (20 mmol) reactor Reaction Vessel (50°C) 3 hours Vacuum (4 mm Hg) reactants->reactor enzyme Immobilized Lipase (Lipozyme RM IM, 5 wt%) enzyme->reactor filtration Filtration reactor->filtration crude_product Crude this compound (~80.3% content) filtration->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound (>99% purity) purification->final_product PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG_1_2 1,2-sn-DAG (Active) PIP2->DAG_1_2 IP3 IP₃ PIP2->IP3 PKC_active Active PKC DAG_1_2->PKC_active activates Downstream Downstream Signaling PKC_active->Downstream phosphorylates substrates Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane DAG_1_3 This compound (Inactive) DAG_1_3->PKC_inactive does not activate Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_active activates (cPKCs)

References

The Natural Occurrence of 1,3-Dilaurin in Oils and Fats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-3 positions, is a lipid molecule of significant interest in the fields of food science, nutrition, and pharmaceuticals. Its specific isomeric structure imparts unique physicochemical and metabolic properties. While diacylglycerols are naturally present in vegetable oils and animal fats as intermediates in triacylglycerol biosynthesis and breakdown, the precise quantification of specific DAG isomers like this compound is not extensively documented in publicly available literature.

This technical guide provides a comprehensive overview of the inferred natural occurrence of this compound in lauric acid-rich oils, details established experimental protocols for the analysis of diacylglycerol isomers, and outlines the biosynthetic pathway for their formation. Given that lauric acid is the primary fatty acid in oils such as coconut and palm kernel oil, it is reasonable to infer that this compound is a significant component of the 1,3-diacylglycerol fraction in these oils.

Data Presentation: Quantitative Occurrence of Diacylglycerols and Lauric Acid in Select Oils

Direct quantitative data for this compound in natural oils is limited. However, the concentration of total diacylglycerols and the high proportion of lauric acid in certain oils suggest its likely presence.

Table 1: Total Diacylglycerol (DG) Content in Coconut Oil

Oil TypeTotal DGs (%)1,2-DG (% of Total DGs)1,3-DG (% of Total DGs)Reference
Virgin Coconut Oil (VCO)1.55Not specifiedNot specified[1]
Refined, Bleached, Deodorized Coconut Oil (RCO)4.10Not specifiedNot specified[1]

Note: While the specific fatty acid composition of the DG fractions was not detailed in the cited study, the high lauric acid content of coconut oil suggests a significant portion of these DGs would be dilaurins.

Table 2: Lauric Acid Content in Various Oils

Oil SourceLauric Acid (C12:0) Content (%)Reference(s)
Coconut Oil45-53[2]
Palm Kernel Oil40.5-45.2[3][4]
Cuphea carthagenensis Oil81.4[5]
Cuphea epilobiifolia Oil67.9[5]
Babassu Oil50[6]

Experimental Protocols

The accurate quantification of this compound requires robust analytical methodologies to separate it from other lipid classes and its isomers (1,2-dilaurin). High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol 1: Analysis of Diacylglycerol Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the separation of diacylglycerol positional isomers.

1. Lipid Extraction:

  • A representative sample of the oil is dissolved in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).

  • The mixture is vortexed and then centrifuged to separate the lipid-containing organic phase.

  • The organic phase is collected and the solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is reconstituted in the mobile phase for HPLC analysis.

2. HPLC-ELSD Analysis:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 25°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Nitrogen Gas Pressure: 3.5 bar.

3. Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

  • The limit of detection (LOD) and limit of quantification (LOQ) for similar diacylglycerols have been reported in the range of 0.2-0.7 µg/mL and lower than 0.162 mg/ml, respectively.[7]

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

To infer the likely composition of the diacylglycerol fraction, the overall fatty acid profile of the oil is determined.

1. Saponification and Methylation:

  • The oil sample is saponified using a solution of sodium hydroxide in methanol.

  • The resulting fatty acid salts are then esterified to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

2. GC-FID Analysis:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., a fused-silica capillary column like DB225).[3]

  • Carrier Gas: Nitrogen or Helium.

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. For example, an initial temperature of 160°C held for 2 minutes, then ramped to 230°C at 5°C/min and held for 20 minutes.[3]

  • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

3. Identification and Quantification:

  • FAMEs are identified by comparing their retention times with those of known standards.

  • Quantification is achieved by expressing the peak area of each FAME as a percentage of the total peak area.

Mandatory Visualization

Biosynthesis of 1,3-Diacylglycerols

1,3-diacylglycerols are intermediates in the de novo synthesis of triacylglycerols, a process known as the Kennedy pathway.

G cluster_ER Endoplasmic Reticulum G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-acyl-sn-glycerol-3-phosphate) G3P->LPA GPAT PA Phosphatidic Acid (1,2-diacyl-sn-glycerol-3-phosphate) LPA->PA LPAT DAG_1_2 1,2-Diacylglycerol PA->DAG_1_2 PAP DAG_1_3 1,3-Diacylglycerol TAG Triacylglycerol DAG_1_2->TAG DGAT DAG_1_2->DAG_1_3 Acyl Migration DAG_1_3->TAG DGAT GPAT_node Glycerol-3-phosphate acyltransferase LPAT_node Lysophosphatidic acid acyltransferase PAP_node Phosphatidic acid phosphatase DGAT_node Diacylglycerol acyltransferase Lauryl_CoA1 Lauryl-CoA Lauryl_CoA2 Lauryl-CoA Lauryl_CoA3 Lauryl-CoA

Caption: Biosynthesis of this compound via the Kennedy Pathway.

Experimental Workflow for this compound Analysis

G start Oil Sample (e.g., Coconut Oil) extraction Lipid Extraction (Solvent Partitioning) start->extraction evaporation Solvent Evaporation (Under Nitrogen) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc RP-HPLC Separation (C18 Column) reconstitution->hplc detection ELSD Detection hplc->detection quantification Quantification (Calibration Curve) detection->quantification end This compound Concentration quantification->end

Caption: General workflow for the analysis of this compound in oils.

Conclusion

While direct quantification of this compound in natural oils and fats is not widely reported, its presence as a notable component of the diacylglycerol fraction in lauric acid-rich oils is strongly suggested by the available data on total diacylglycerol content and fatty acid composition. The analytical methods outlined in this guide provide a robust framework for researchers to accurately quantify this compound and other acylglycerol isomers, which is crucial for understanding their roles in food science, nutrition, and drug development. Further research focusing on the detailed lipidomic profiling of lauric oils is needed to provide more precise data on the natural occurrence of this compound.

References

1,3-Dilaurin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dilaurin (also known as 1,3-dilauroylglycerol), a diglyceride with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological activities, with a focus on its role in cellular signaling.

Core Properties of this compound

This compound is a diester formed from a glycerol backbone and two lauric acid chains attached at the 1 and 3 positions.[1] It is a white, waxy solid at room temperature.[1]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₂₇H₅₂O₅[1][2][3]
Molecular Weight 456.7 g/mol [4]
Physical State Solid[2][3]
Appearance White, waxy solid[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and chloroform.[1]
Purity (typical) >99%[2][3]

Experimental Protocols

Synthesis of this compound

1. Enzymatic Synthesis via Direct Esterification

This method utilizes lipase to catalyze the esterification of glycerol with lauric acid in a solvent-free system. This approach is favored for its high selectivity and yield.

Materials:

  • Glycerol

  • Lauric Acid

  • Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Vacuum pump

  • Reaction flask

  • Water bath

Procedure:

  • Combine glycerol and lauric acid in a molar ratio of 1:2 in a reaction flask.

  • Add the immobilized lipase, typically at a concentration of 5% (w/w) based on the total weight of the reactants.

  • Heat the mixture to 50°C using a water bath.

  • Apply a vacuum (e.g., 4 mm Hg) to the system to remove water produced during the reaction, which drives the equilibrium towards the formation of the diester.

  • Maintain the reaction for approximately 3 hours with continuous stirring.

  • Upon completion, the lipase can be recovered by filtration for reuse.

  • The product, this compound, can be purified by recrystallization from a suitable solvent like methanol.

This method can achieve a lauric acid conversion of over 95% and a this compound content of over 80% before purification.

2. Chemical Synthesis (after Averill, Roche, and King)

This protocol describes a classic chemical synthesis approach.

Materials:

  • α-iodohydrin

  • Quinoline

  • Lauryl chloride

  • Chloroform

  • Ether

  • Sulfuric acid (0.5 N)

  • Sodium bicarbonate solution

  • Silver nitrite

  • Ethyl alcohol

  • Methyl alcohol

Procedure:

  • Cool a mixture of α-iodohydrin (1 mole) and quinoline (1 mole) to 0°C.

  • Add lauryl chloride (1 mole) in chloroform in several portions while keeping the mixture cold.

  • Allow the reaction mixture to stand at room temperature for 48 hours.

  • Work up the reaction mixture by washing with ice-cold 0.5 N sulfuric acid, sodium bicarbonate solution, and water.

  • After drying and evaporating the ether, the resulting α-iodo-dilaurin is obtained.

  • Reflux the α-iodo-α,β-dilaurin with silver nitrite in a mixture of ethyl and water for one hour.

  • Filter the hot reaction mixture to remove silver iodide.

  • Evaporate the filtrate and purify the resulting oil by dissolving it in absolute alcohol, filtering, and evaporating again.

  • Crystallize the this compound from the alcohol.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and acetone is often employed. For example, a gradient starting with a higher concentration of acetonitrile and increasing the proportion of acetone over time.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at approximately 25°C.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for lipid analysis due to the lack of a strong UV chromophore in this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent, such as chloroform or a mixture of n-hexane and diethyl ether.

  • Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program to separate the components of the sample.

  • Identify the this compound peak based on its retention time compared to a pure standard.

  • Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities of interest to researchers and drug development professionals.

Inhibition of Pancreatic Lipase

This compound has been shown to inhibit the activity of pancreatic lipase. This enzyme is crucial for the digestion of dietary fats. By inhibiting this enzyme, this compound can reduce the absorption of fats from the intestine, a mechanism of action relevant to the development of anti-obesity therapeutics. The inhibition is thought to occur through the binding of the diglyceride to the active site of the lipase, preventing its interaction with its triglyceride substrate.

Antimicrobial Properties

While research on the antimicrobial properties of this compound is ongoing, related compounds such as monolaurin (a monoglyceride of lauric acid) are known to have significant antiviral, antibacterial, and antifungal activities.[5] The proposed mechanism involves the disruption of the lipid bilayers of microbial cell membranes, leading to cell lysis and death. It is hypothesized that this compound may exert similar effects, making it a candidate for development as a novel antimicrobial agent.

Role in Protein Kinase C (PKC) Signaling

Diacylglycerols (DAGs) like this compound are crucial second messengers in various cellular signaling pathways. One of the most well-characterized roles of DAGs is the activation of Protein Kinase C (PKC).

PKC Activation Pathway:

PKC_Activation cluster_membrane Cell Membrane cluster_translocation cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG This compound (DAG) PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling Cascades PKC_active->Downstream Phosphorylates Substrates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates

Caption: Activation of Protein Kinase C (PKC) by this compound.

In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG), such as this compound. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane. The increase in intracellular calcium and the presence of DAG recruit PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a variety of downstream target proteins, regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[6]

Experimental Workflow for Studying PKC Activation

The following diagram illustrates a typical workflow for investigating the effect of this compound on PKC activation in a cellular context.

Experimental_Workflow start Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis treatment->lysis fractionation Subcellular Fractionation (Cytosol vs. Membrane) lysis->fractionation kinase_assay In vitro Kinase Assay lysis->kinase_assay Measure PKC activity western Western Blot for PKC fractionation->western Analyze PKC translocation analysis Data Analysis western->analysis kinase_assay->analysis end Conclusion on PKC Activation analysis->end

Caption: Workflow for assessing this compound-mediated PKC activation.

This workflow begins with cell culture, followed by treatment with this compound. Cells are then lysed, and subcellular fractionation is performed to separate cytosolic and membrane components. Western blotting is used to detect the translocation of PKC to the membrane, a hallmark of its activation. In parallel, an in vitro kinase assay can be performed on the cell lysates to directly measure the enzymatic activity of PKC. The data from these experiments are then analyzed to conclude the effect of this compound on PKC activation.

References

A Comprehensive Technical Guide to the Identification of 1,3-Dilauroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,3-Dilauroylglycerol, a symmetrical diacylglycerol (DAG). It covers core identification parameters, detailed experimental protocols for its synthesis and analysis, and its role within the broader context of lipid signaling. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Identification of 1,3-Dilauroylglycerol

1,3-Dilauroylglycerol, also known as 1,3-dilaurin, is a diglyceride where lauric acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its precise identification is fundamental for research and development.

IdentifierValueSource
IUPAC Name dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester[1]
InChI Key KUVAEMGNHJQSMH-UHFFFAOYSA-N [1]
InChI String InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3[1]
SMILES CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O[1]
Molecular Formula C₂₇H₅₂O₅[1]
Molecular Weight 456.7 g/mol [1]
Synonyms Glyceryl 1,3-dilaurate, this compound, Glycerol 1,3-didodecanoate[1]

Physicochemical Properties

The physical properties of 1,3-Dilauroylglycerol are crucial for its handling, formulation, and analysis.

PropertyValueSource
Physical Form Crystalline solid[2]
Purity ≥98% (Commercially available)[2]
Solubility DMF: 20 mg/mL[2][3]
DMSO: 7 mg/mL[3]
Ethanol: 30 mg/mL[3]
PBS (pH 7.2): 0.25 mg/mL[3]

Experimental Protocols

Accurate identification and quantification of 1,3-Dilauroylglycerol rely on robust experimental protocols for its synthesis, separation, and analysis.

Synthesis Protocols

A. Enzymatic Synthesis (Solvent-Free)

This method utilizes lipase-catalyzed esterification of glycerol with lauric acid and is favored for its mild conditions and high selectivity.[4][5]

  • Reactants: 10 mmol glycerol, 20 mmol lauric acid.

  • Enzyme: 5 wt% Lipozyme RM IM (based on total reactant weight).

  • Apparatus: The reaction is conducted in a 50 mL pear-shaped flask.

  • Conditions:

    • Combine glycerol, lauric acid, and Lipozyme RM IM in the flask.

    • Incubate the mixture in a 50°C water bath.

    • Apply a vacuum of 4 mm Hg throughout the reaction to remove the water produced, driving the esterification forward.

    • Maintain the reaction for 3 hours.

  • Outcome: This protocol can achieve a lauric acid conversion of 95.3% and a this compound content of 80.3%.[5] Post-reaction purification via column chromatography can increase the purity to over 99%.[5]

G Workflow for Enzymatic Synthesis of 1,3-Dilauroylglycerol cluster_reactants Reactants & Enzyme cluster_reaction Reaction Conditions cluster_products Products & Purification Glycerol Glycerol (10 mmol) Incubation Incubate at 50°C for 3 hours Glycerol->Incubation LauricAcid Lauric Acid (20 mmol) LauricAcid->Incubation Lipase Lipozyme RM IM (5 wt%) Lipase->Incubation Vacuum Apply Vacuum (4 mm Hg) Incubation->Vacuum Water Removal Crude Crude Product (~80% this compound) Incubation->Crude Purification Column Chromatography Crude->Purification Final Pure this compound (>99%) Purification->Final

Enzymatic synthesis workflow.

B. Chemical Synthesis

A flexible method for synthesizing 1,3-diglycerides involves the reaction of glycidol esters with a fatty acid in the presence of a quaternary ammonium salt catalyst.[6] This process is followed by isomerization to favor the 1,3-diglyceride form.[6]

Separation and Purification Protocols

A. Silica Gel Column Chromatography

This is a standard method for separating glyceride mixtures.[7]

  • Adsorbent: Silica Gel.

  • Elution Steps:

    • Triglycerides: Eluted with 10% diethyl ether in petroleum ether.

    • Diglycerides: Eluted with 25% diethyl ether in petroleum ether.

    • Monoglycerides: Eluted with 100% diethyl ether.

  • Verification: The purity of the collected fractions is typically verified using Thin-Layer Chromatography (TLC).[7]

B. High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is used for the quantitative determination of mono- and diglycerides in oils and emulsifiers.[8]

C. Thin-Layer Chromatography with Flame-Ionization Detection (TLC-FID)

This technique allows for the separation and quantification of mono-, di-, and triglycerides without derivatization.[9]

  • Developing Solvent: A mixture of hexane/diethyl ether/formic acid (65:35:0.04, by vol) provides good separation of triglycerides, diglycerides, and other lipids.[9]

Analytical and Identification Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of diglycerides, a derivatization step is required.

  • Protocol:

    • Derivatization: Convert the mono- and diglycerides into more volatile trimethylsilyl (TMS) ether derivatives using N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[10]

    • Injection: Use a capillary column with split or on-column injection.

    • Analysis: The TMS derivatives are separated by GC and identified by their mass spectra.

  • Note: This method can also be used to analyze other components like glycerol, fatty acids, and sterols that are converted into TMS derivatives.[10]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the quantification of specific diacylglycerol species in complex lipid extracts.

  • Protocol:

    • Derivatization: To prevent acyl group migration between the sn-2 and sn-3 positions during analysis, the free hydroxyl group is derivatized. A common agent is 2,4-difluorophenyl urethane.[11]

    • Separation: Use normal-phase liquid chromatography to separate 1,2- and 1,3-DAG isomers.[11]

    • Detection: Employ a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

    • Quantification: Use Multiple Reaction Monitoring (MRM) by monitoring the constant neutral loss of the derivatizing group from the precursor ion.[11][12] An internal standard (e.g., a stable isotope-labeled DAG) is used for accurate quantification.[11][12]

G General Workflow for LC-MS/MS Analysis of DAGs Sample Lipid Extract (containing 1,3-Dilauroylglycerol) Deriv Derivatization (e.g., with 2,4-difluorophenyl isocyanate) Sample->Deriv Prevents acyl migration LC Normal-Phase LC Separation (Separates 1,2- and 1,3-isomers) Deriv->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Q1) (Selects Precursor Ion) ESI->MS1 CID Collision Cell (Q2) (Induces Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Selects Product Ion / Scans Neutral Loss) CID->MS2 Detector Detector (Quantification) MS2->Detector

LC-MS/MS analysis workflow.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR are powerful non-invasive tools for the structural analysis and quantification of diacylglycerols without requiring derivatization.[13][14]

  • ¹H-NMR: Specific proton signals can be used for identification. Key chemical shift regions for glycerides include:

    • Glycerol moiety protons: ~3.70–5.10 ppm

    • α-CH₂ protons (next to C=O): ~2.30–2.50 ppm

    • Terminal CH₃ protons: ~0.86–0.98 ppm[14]

  • ¹³C-NMR: The carbonyl carbon signals are particularly useful for distinguishing between fatty acids at the sn-1,3 and sn-2 positions.[14]

  • 2D-NMR: Techniques such as HSQC and HMBC can be used to confirm complex structural assignments.[13]

Biological Context and Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical molecules in cellular metabolism and signaling. It is essential to distinguish between different DAG isomers, as they have distinct biological roles.[15]

  • Signaling Isomer: Only the sn-1,2-diacylglycerol isomer acts as a lipid second messenger.[15] It is primarily produced from the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[15] sn-1,2-DAG activates key signaling proteins, most notably Protein Kinase C (PKC).

  • Non-Signaling Isomer: sn-1,3-diacylglycerol (such as 1,3-Dilauroylglycerol) does not directly participate in this signaling cascade. It is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[16]

  • Metabolic Regulation: Both 1,2- and 1,3-DAGs can be further metabolized. They can be acylated to form TAGs for energy storage or phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid.[17] The action of DGKs effectively terminates DAG-mediated signaling and initiates PA-mediated signaling pathways.[17]

G Metabolic and Signaling Roles of Diacylglycerol (DAG) Isomers cluster_sources Sources of DAG cluster_isomers DAG Isomers cluster_fates Metabolic Fates PIP2 PIP₂ (Membrane Phospholipid) PLC PLC PIP2->PLC TAG Triacylglycerols (TAGs) (Storage Lipids) Lipase Lipases TAG->Lipase DAG12 sn-1,2-DAG (Signaling Isomer) PKC Protein Kinase C (PKC) Activation DAG12->PKC Activates DGK DGK DAG12->DGK ACAT ACAT DAG12->ACAT DAG13 sn-1,3-DAG (Non-Signaling Isomer) DAG13->DGK DAG13->ACAT Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets PA Phosphatidic Acid (PA) (Signaling Lipid) NewTAG TAG Synthesis (Energy Storage) PLC->DAG12 Hydrolysis Lipase->DAG12 Lipase->DAG13 DGK->PA ACAT->NewTAG Acylation

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilaurin from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dilaurin, a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains esterified at the sn-1 and sn-3 positions, holds significant promise in the pharmaceutical and cosmetic industries.[1][2][3] Its properties as an emulsifier and its potential antimicrobial characteristics make it a valuable ingredient in various formulations.[3] Enzymatic synthesis of this compound offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often involve harsh reaction conditions and produce a mixture of isomers.[4] This document provides detailed protocols for the lipase-catalyzed synthesis of this compound from glycerol and lauric acid in a solvent-free system, focusing on methods that ensure high yield and purity.

The primary enzymatic route for this compound synthesis is the direct esterification of glycerol with lauric acid, catalyzed by a 1,3-regioselective lipase.[4] This method is efficient and minimizes the formation of byproducts.

Experimental Protocols

This section details a robust protocol for the enzymatic synthesis of this compound adapted from established methodologies.[1][2]

Protocol 1: Solvent-Free Synthesis of this compound using Immobilized Lipase

This protocol describes a vacuum-driven air bubbling method for the efficient, solvent-free synthesis of this compound.[1][2]

Materials:

  • Glycerol (10 mmol)

  • Lauric Acid (20 mmol)

  • Immobilized Lipase (e.g., Lipozyme RM IM or Novozym 435), 5% by weight of total reactants

  • Pear-shaped flask (50 mL)

  • Water bath with temperature control

  • Vacuum pump

  • Stirring apparatus

Procedure:

  • Reactant Preparation: Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.

  • Enzyme Addition: Add the immobilized lipase (5% w/w of the total reactants) to the flask.

  • Reaction Setup: Place the flask in a water bath maintained at 50°C with continuous stirring.

  • Water Removal: Apply a vacuum of 4 mm Hg to the system throughout the reaction to facilitate the removal of water produced during esterification. This is crucial for driving the reaction towards product formation.

  • Reaction Monitoring: The reaction is typically carried out for 3 hours. The progress can be monitored by analyzing samples for lauric acid conversion and this compound content using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Deactivation and Removal: After the reaction is complete, the immobilized enzyme can be separated from the product mixture by simple filtration. The enzyme can often be reused for several cycles.[1][2]

  • Product Purification: The crude product, containing this compound, unreacted substrates, and byproducts like monolaurin and trilaurin, can be purified to achieve high purity. A common method is column chromatography on silica gel, eluting with a hexane/acetone gradient.[4] Fractions containing pure this compound are collected, and the solvent is removed using a rotary evaporator. A purity of over 99% can be achieved with this method.[1][2]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of this compound and other 1,3-diacylglycerols, providing a clear comparison of reaction conditions and outcomes.

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal ValueReference
Enzyme Lipozyme RM IM[1][2]
Enzyme Concentration 5 wt% (of total reactants)[1][2]
Substrate Molar Ratio (Lauric Acid:Glycerol) 2:1[2][5]
Temperature 50°C[1][2]
Reaction Time 3 hours[1][2]
System Conditions Solvent-free, vacuum (4 mm Hg)[2][5]

Table 2: Synthesis and Purity of Various 1,3-Diacylglycerols

1,3-DiacylglycerolLauric Acid Conversion (%)This compound Content in Reaction Mixture (%)Purity after Purification (%)Reference
This compound 95.380.399.1[1][2]
1,3-Dicaprylin --98.5[1][2]
1,3-Dicaprin --99.2[1][2]
1,3-Dipalmitin --99.5[1][2]
1,3-Distearin --99.4[1][2]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_separation Product Separation cluster_purification Purification Glycerol Glycerol ReactionVessel Reaction Vessel (50°C, 3h, Vacuum) Glycerol->ReactionVessel LauricAcid Lauric Acid LauricAcid->ReactionVessel Filtration Filtration ReactionVessel->Filtration Lipase Immobilized Lipase (e.g., Lipozyme RM IM) Lipase->ReactionVessel CrudeProduct Crude Product Filtration->CrudeProduct UsedLipase Used Lipase (for reuse) Filtration->UsedLipase ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure this compound (>99%) ColumnChromatography->PureProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Reaction_Scheme G Glycerol DL This compound G->DL + LA 2x Lauric Acid LA->DL Lipase (1,3-specific) W 2x Water DL->W

Caption: Reaction scheme for the synthesis of this compound.

References

Application Note: High-Yield Synthesis of 1,3-Dilaurin via Lipozyme RM IM-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,3-Diacylglycerols (1,3-DAGs) are valuable structured lipids recognized for their unique nutritional properties, including their potential role in obesity prevention. They also serve as significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries.[1][2] The enzymatic synthesis of 1,3-DAGs, such as 1,3-Dilaurin, offers a highly specific and efficient alternative to chemical methods. Lipozyme® RM IM, an immobilized sn-1,3 specific lipase from Rhizomucor miehei, is a robust biocatalyst for this process, favoring esterification at the primary hydroxyl groups of glycerol.[3] This application note provides a detailed protocol for the direct esterification of glycerol and lauric acid to produce this compound in a solvent-free system, highlighting optimized conditions and expected outcomes.

Principle of the Method The synthesis of this compound is achieved through the direct esterification of glycerol with two molecules of lauric acid. The sn-1,3 regioselectivity of Lipozyme RM IM directs the acylation primarily to the outer positions of the glycerol backbone. The reaction equilibrium is shifted towards the product side by the continuous removal of water, a byproduct of the reaction, which can be effectively achieved using a vacuum system.[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol details the direct esterification of glycerol and lauric acid in a solvent-free system with continuous water removal via vacuum-driven air bubbling.[1][2]

Materials:

  • Glycerol (≥99% purity)

  • Lauric Acid (≥99% purity)

  • Lipozyme® RM IM (immobilized Rhizomucor miehei lipase)

  • Reaction vessel (e.g., 100 mL three-necked round-bottom flask)

  • Magnetic stirrer with heating

  • Vacuum pump

  • Equipment for product analysis (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reactant Preparation: Add glycerol (10 mmol) and lauric acid (20 mmol) to the reaction vessel. The molar ratio of lauric acid to glycerol should be 2:1.[4][5]

  • Enzyme Addition: Add Lipozyme® RM IM to the mixture. The optimal enzyme concentration is 5% by weight of the total reactants.[1][2]

  • Reaction Setup: Place the vessel on a magnetic stirrer with heating. Begin stirring to ensure the mixture is homogenous.

  • Reaction Conditions: Heat the reaction mixture to 50°C. Once the temperature is stable, apply a vacuum (e.g., 4 mm Hg) to the system to facilitate the removal of water produced during the esterification.[1][4]

  • Incubation: Maintain the reaction at 50°C with continuous stirring under vacuum for 3 hours.[1][2]

  • Enzyme Recovery: Upon completion of the reaction, terminate the heating and vacuum. The immobilized enzyme can be separated from the product mixture by simple filtration. The recovered enzyme can be washed and reused for subsequent batches.[1]

  • Product Analysis: Analyze the composition of the final product mixture (this compound, 1,2-dilaurin, monolaurin, trilaurin, and unreacted substrates) using standard chromatographic techniques.

Protocol 2: Enzyme Reusability Study

This protocol assesses the operational stability of Lipozyme® RM IM.

Procedure:

  • Perform the synthesis reaction as described in Protocol 1 .

  • At the end of the 3-hour reaction, filter the immobilized Lipozyme® RM IM from the reaction mixture.

  • Wash the recovered enzyme with an appropriate solvent (e.g., n-hexane) to remove any adsorbed substrates or products and dry it.

  • Introduce the recovered enzyme into a fresh mixture of glycerol and lauric acid.

  • Repeat the synthesis reaction under the same optimal conditions.

  • Continue this cycle for at least 10 consecutive batches, analyzing the product composition after each cycle to determine the relative activity of the enzyme.[1]

Data Presentation

The following tables summarize the quantitative data from studies on the enzymatic synthesis of this compound.

Table 1: Comparison of Different Lipases for this compound Synthesis Reaction Conditions: 50°C, 3-hour reaction time, solvent-free system.

Lipase SourceEnzyme Concentration (wt%)Lauric Acid Conversion (%)This compound Content (%)Reference
Lipozyme® RM IM 5%95.3% 80.3% [1][2]
Novozym® 4355%HighGood Performance[1][2]
Lipozyme® TL IM5%Low ActivityLow Activity[1][2]

Table 2: Optimized Reaction Parameters and Results for this compound Synthesis using Lipozyme® RM IM

ParameterOptimal ValueOutcomeReference
Substrates Glycerol, Lauric Acid-[1]
Molar Ratio (Lauric Acid:Glycerol) 2:1Maximizes this compound yield[4][5]
Enzyme Load 5% (w/w of reactants)Optimal balance of conversion and cost[1][2]
Temperature 50°CHigh conversion and selectivity[1][2]
Reaction Time 3 hoursReaches near-maximum conversion[1][2]
System Solvent-free, vacuum (4 mm Hg)Efficient water removal, high yield[1][4]
Lauric Acid Conversion -95.3%[1][2]
This compound Content -80.3%[1][2]
Enzyme Stability -80.2% activity after 10 cycles[1][2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the enzymatic synthesis of this compound.

G sub_prep Substrate Preparation (Glycerol + Lauric Acid, 2:1 Molar Ratio) enzyme_add Add Lipozyme RM IM (5 wt%) sub_prep->enzyme_add reaction Esterification Reaction (50°C, 3h, Vacuum) enzyme_add->reaction filtration Enzyme Separation (Filtration) reaction->filtration enzyme_reuse Wash & Reuse Enzyme filtration->enzyme_reuse Recovered Enzyme product_analysis Product Analysis (GC/HPLC) filtration->product_analysis Crude Product final_product Final Product (this compound) product_analysis->final_product

Caption: Workflow for Lipozyme RM IM-catalyzed synthesis of this compound.

Parameter Influence Diagram

This diagram shows the logical relationships between key experimental parameters and the reaction outcomes.

G cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes cluster_issues Potential Issues temp Temperature conversion Conversion Rate temp->conversion selectivity 1,3-DAG Selectivity temp->selectivity acyl Acyl Migration temp->acyl increases time Reaction Time time->conversion time->acyl increases enzyme Enzyme Load enzyme->conversion enzyme->selectivity ratio Substrate Ratio ratio->conversion vacuum Vacuum (Water Removal) vacuum->conversion yield Product Yield conversion->yield selectivity->yield acyl->selectivity decreases

Caption: Influence of key parameters on the esterification reaction outcome.

References

Solvent-Free Synthesis of 1,3-Diacylglycerols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvent-free synthesis of 1,3-diacylglycerols (1,3-DAGs). The focus is on enzymatic methods, which offer high selectivity and yield of the desired 1,3-regioisomer under mild reaction conditions, making them ideal for applications in the food, cosmetics, and pharmaceutical industries.[1][2]

Introduction

1,3-Diacylglycerols are valuable molecules with applications ranging from low-calorie food ingredients to precursors for structured lipids and drug delivery systems.[1][2] Traditional chemical synthesis methods often involve the use of organic solvents, high temperatures, and non-specific catalysts, leading to a mixture of regioisomers (1,2- and 1,3-DAGs) and byproducts, necessitating complex purification steps.[1] Solvent-free enzymatic synthesis addresses these challenges by utilizing 1,3-regiospecific lipases to catalyze the direct esterification of glycerol with fatty acids or the glycerolysis of triacylglycerols. This approach is environmentally friendly, energy-efficient, and yields a product with high purity and specificity.

Synthesis Strategies

The two primary enzymatic, solvent-free strategies for 1,3-DAG synthesis are:

  • Direct Esterification of Glycerol with Fatty Acids: This method involves the reaction of glycerol with two equivalents of a fatty acid, catalyzed by a 1,3-specific lipase. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.

  • Glycerolysis of Triacylglycerols (TAGs): In this process, TAGs react with glycerol in the presence of a lipase to produce a mixture of mono- and diacylglycerols. While this method can utilize oils and fats directly, the yield of 1,3-DAGs may be lower compared to direct esterification.

Data Presentation: Comparison of Enzymatic Methods

The following tables summarize quantitative data from various studies on the solvent-free synthesis of 1,3-diacylglycerols, providing a comparative overview of different lipases, substrates, and reaction conditions.

Table 1: Direct Esterification of Glycerol with Various Fatty Acids

Fatty AcidLipaseMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction Time (h)1,3-DAG Content (%)Purity after Purification (%)Reference
Lauric AcidLipozyme RM IM2:150380.399.1[1]
Caprylic AcidLipozyme2:1251284.698.0 (as 1,3-dicaprylin)[3][4]
Capric AcidLipozyme2:1351284.499.2[3]
Linoleic AcidLipozyme2:1251274.3-[3]
Oleic AcidLipozyme2:1251261.1-[3]
Palmitic AcidLipozyme RM IM2:150--99.5[1]
Stearic AcidLipozyme RM IM2:150-99.4[1]
Echium plantagineum oil FFALipozyme® 4353:160468.0-[4]

Table 2: Glycerolysis of Oils for Diacylglycerol Production

Oil SourceLipaseMolar Ratio (Oil:Glycerol)Temperature (°C)Reaction Time (h)Total DAG Content (%)Reference
Rapeseed OilLipozyme TL IM / Novozym 435-60-≤50[5]
Rapeseed OilSelf-made immobilized lipase PS@LXTE-10001:150346.7[6]
Sesame OilSelf-made immobilized lipase PS@LXTE-10001:150352.1[6]
Peony Seed OilSelf-made immobilized lipase PS@LXTE-10001:150353.3[6]
Rice Bran OilSelf-made immobilized lipase PS@LXTE-10001:150351.2[6]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 1,3-Dilaurin via Direct Esterification

This protocol is based on the work of Zhong et al. (2013) and describes a vacuum-driven air bubbling method for efficient water removal.[1]

Materials:

  • Glycerol (10 mmol)

  • Lauric Acid (20 mmol)

  • Immobilized Lipase (Lipozyme RM IM, 5 wt% of total reactants)

  • 50 mL pear-shaped flask

  • Water bath

  • Vacuum pump

  • Air bubbling system (e.g., a fine-tipped glass tube connected to an air pump)

Procedure:

  • Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.

  • Add 5 wt% of Lipozyme RM IM to the flask.

  • Place the flask in a water bath preheated to 50°C.

  • Connect the flask to a vacuum pump and apply a vacuum of approximately 4 mm Hg.

  • Introduce a gentle stream of air bubbles into the reaction mixture through a fine-tipped glass tube.

  • Maintain the reaction at 50°C with continuous stirring (via the air bubbling) for 3 hours.

  • After 3 hours, stop the reaction by removing the flask from the water bath and filtering to recover the immobilized lipase. The lipase can be washed and reused.[1]

  • The resulting product mixture can be analyzed by chromatography (TLC, GC, or HPLC) to determine the content of this compound.

  • For purification, methods such as molecular distillation or crystallization can be employed to obtain high-purity this compound.[1]

Protocol 2: Solvent-Free Synthesis of 1,3-Dicaprylin via Direct Esterification

This protocol is adapted from the research by Rosu et al. (1999).[3]

Materials:

  • Glycerol (12.5 mmol)

  • Caprylic Acid (25 mmol)

  • Immobilized Lipase (Lipozyme, 4% of total reaction mixture)

  • Reaction vessel with magnetic stirring

  • Vacuum pump

Procedure:

  • Add 12.5 mmol of glycerol and 25 mmol of caprylic acid to the reaction vessel.

  • Add 4% (by weight of the total mixture) of Lipozyme.

  • Stir the mixture at 300 rpm at a temperature of 25°C.

  • Allow the reaction to proceed at atmospheric pressure for the first hour.

  • After 1 hour, apply a vacuum of 3 mm Hg to facilitate the removal of water.

  • Continue the reaction under vacuum with stirring for up to 12 hours.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography.

  • Once the desired conversion is achieved, stop the reaction and separate the enzyme by filtration.

  • The crude product can be purified to yield high-purity 1,3-dicaprylin.

Visualizations

Experimental Workflow for Direct Esterification

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Solvent-Free Reaction cluster_downstream Product Processing Glycerol Glycerol Mix Mixing Glycerol->Mix FattyAcid Fatty Acid FattyAcid->Mix Enzyme Add 1,3-Specific Lipase Mix->Enzyme ReactionVessel Reaction at Controlled Temperature Enzyme->ReactionVessel WaterRemoval Continuous Water Removal (Vacuum / Gas Bubbling) ReactionVessel->WaterRemoval Filtration Enzyme Filtration & Recovery ReactionVessel->Filtration Filtration->Enzyme Reuse CrudeProduct Crude Product (1,3-DAG Mixture) Filtration->CrudeProduct Purification Purification (e.g., Molecular Distillation) CrudeProduct->Purification PureProduct High-Purity 1,3-Diacylglycerol Purification->PureProduct

Caption: General workflow for the solvent-free enzymatic synthesis of 1,3-diacylglycerols.

Signaling Pathway of Lipase-Catalyzed Esterification

reaction_mechanism cluster_reactants Substrates cluster_intermediates Intermediates & Byproducts Glycerol Glycerol (HO-CH2-CH(OH)-CH2-OH) Lipase 1,3-Specific Lipase (Enzyme) Glycerol->Lipase FattyAcid1 Fatty Acid 1 (R1-COOH) FattyAcid1->Lipase FattyAcid2 Fatty Acid 2 (R2-COOH) FattyAcid2->Lipase MAG 1-Monoacylglycerol Lipase->MAG Esterification 1 Water1 H2O Lipase->Water1 Water2 H2O Lipase->Water2 Product 1,3-Diacylglycerol (R1-COO-CH2-CH(OH)-CH2-OOC-R2) Lipase->Product Esterification 2 MAG->Lipase

Caption: Simplified reaction pathway for the two-step enzymatic esterification to form 1,3-DAG.

References

Application Notes and Protocols for 1,3-Dilaurin as a Pharmaceutical Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,3-Dilaurin as an emulsifier in pharmaceutical formulations. This document outlines its physicochemical properties, formulation development protocols, and methods for characterization and stability assessment.

Introduction to this compound

This compound, also known as glycerol 1,3-dilaurate, is a diglyceride consisting of a glycerol backbone esterified with two lauric acid molecules at the 1 and 3 positions.[1][2] It is a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents.[1] Due to its amphiphilic nature, this compound is an effective water-in-oil (w/o) emulsifier and can be used in combination with other emulsifiers to form stable oil-in-water (o/w) emulsions.[3] Its biocompatibility and low toxicity make it a suitable excipient for various pharmaceutical applications, including oral and topical drug delivery systems.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Synonyms Glycerol 1,3-dilaurate, 1,3-Dilauroylglycerol[1][2]
CAS Number 539-93-5[1]
Molecular Formula C₂₇H₅₂O₅[2]
Molecular Weight 456.7 g/mol [2]
Appearance White, waxy solid[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Estimated HLB Value ~4.0 (for Glyceryl Dilaurate)[4]

Applications in Pharmaceutical Formulations

This compound is a versatile excipient in pharmaceutical formulations, primarily utilized for its emulsifying and stabilizing properties.

  • Oral Drug Delivery: In oral formulations, this compound can be a key component of self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations. These systems can improve the solubility and bioavailability of poorly water-soluble drugs.[9] The lipid nature of this compound facilitates the lymphatic transport of certain drug molecules, potentially enhancing their systemic absorption.

  • Topical Drug Delivery: For topical applications, this compound can be used to formulate creams, lotions, and ointments. It acts as an emollient and helps to stabilize the emulsion, ensuring a uniform distribution of the active pharmaceutical ingredient (API). Its occlusive properties can also enhance the penetration of the API into the skin.

  • Parenteral Formulations: While less common, diglycerides can be components of lipid emulsions for parenteral nutrition or as drug carriers. The biocompatibility of this compound makes it a candidate for such applications, provided the formulation is sterile and the particle size is well-controlled.

Illustrative Quantitative Data for this compound Based Emulsions

Due to a lack of publicly available data for emulsions stabilized solely by this compound, the following tables present illustrative data based on typical characteristics of diglyceride and lipid-based emulsions. These tables are intended to provide a framework for data presentation in experimental studies.

Table 1: Example Oil-in-Water (O/W) Emulsion Formulations

ComponentFormulation A (% w/w)Formulation B (% w/w)
Oil Phase
Miglyol 812 (MCT)2030
This compound35
Aqueous Phase
Polysorbate 8023
Purified Waterq.s. to 100q.s. to 100
Preservative
Benzyl Alcohol11

Table 2: Physicochemical Characterization of Illustrative Emulsions

ParameterFormulation AFormulation B
Particle Size (nm) 180 ± 5250 ± 8
Polydispersity Index (PDI) 0.25 ± 0.030.31 ± 0.04
Zeta Potential (mV) -35 ± 2-32 ± 3

Table 3: Emulsion Stability Assessment (Accelerated Testing at 40°C)

TimeFormulation AFormulation B
Day 0 Homogeneous, white emulsionHomogeneous, white emulsion
Day 7 No visible changeSlight creaming observed
Day 14 No visible changeIncreased creaming
Day 30 Slight creamingPhase separation

Table 4: Illustrative In Vitro Drug Release Profile (Hydrophobic Drug)

Time (hours)Cumulative Release (%) - Formulation A
115 ± 2
228 ± 3
445 ± 4
868 ± 5
1285 ± 6
2498 ± 2

Experimental Protocols

The following are detailed protocols for the preparation and characterization of pharmaceutical emulsions using this compound.

5.1. Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of the oil (e.g., Miglyol 812) and this compound.

    • If the active pharmaceutical ingredient (API) is oil-soluble, dissolve it in this mixture.

    • Gently heat the oil phase to approximately 60-70°C to ensure this compound is fully melted and all components are homogeneously mixed.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amounts of purified water and any water-soluble emulsifiers (e.g., Polysorbate 80).

    • If the API is water-soluble, dissolve it in this phase.

    • Heat the aqueous phase to the same temperature as the oil phase (60-70°C).

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5000 rpm).

    • Once all the oil phase has been added, increase the homogenization speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse emulsion.

    • For finer emulsions, further process the coarse emulsion using a high-pressure homogenizer.

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle stirring.

5.2. Protocol for Particle Size and Zeta Potential Analysis

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion with purified water to obtain an appropriate scattering intensity. The dilution factor will depend on the instrument and the initial concentration of the emulsion.

  • Instrumentation:

    • Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) for analysis.

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform the measurement to obtain the mean particle size (z-average), polydispersity index (PDI), and zeta potential.

    • Perform measurements in triplicate for each sample.

5.3. Protocol for Emulsion Stability Testing

  • Long-Term Stability:

    • Store the emulsion samples in sealed containers at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation.

    • At each time point, measure the particle size and zeta potential as described in Protocol 5.2.

  • Accelerated Stability (Centrifugation):

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • Measure the volume of any separated phase to assess the degree of creaming or sedimentation.

5.4. Protocol for In Vitro Drug Release Study (Dialysis Bag Method)

  • Preparation of Release Medium:

    • Prepare a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions for the drug.

  • Dialysis Bag Setup:

    • Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium.

    • Accurately measure a known volume of the emulsion (e.g., 1-2 mL) and place it inside the dialysis bag.

    • Securely seal the dialysis bag.

  • Release Study:

    • Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 100 mL).

    • Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization & Stability oil_phase 1. Prepare Oil Phase (Oil + this compound + API) heat_oil Heat to 60-70°C oil_phase->heat_oil aq_phase 2. Prepare Aqueous Phase (Water + Surfactant) heat_aq Heat to 60-70°C aq_phase->heat_aq homogenize 3. High-Shear Homogenization heat_oil->homogenize heat_aq->homogenize cool 4. Cooling homogenize->cool particle_size 5. Particle Size & Zeta Potential Analysis cool->particle_size stability 6. Stability Testing cool->stability release 7. In Vitro Drug Release Study cool->release

Caption: Experimental workflow for the preparation and characterization of a this compound stabilized emulsion.

Emulsion_Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_storage Storage Conditions emulsifier Emulsifier Conc. stability Emulsion Stability emulsifier->stability oil_conc Oil Phase Conc. oil_conc->stability api API Properties api->stability viscosity Viscosity Modifiers viscosity->stability homo_speed Homogenization Speed homo_speed->stability homo_time Homogenization Time homo_time->stability temp Temperature temp->stability storage_temp Storage Temperature storage_temp->stability light Light Exposure light->stability

Caption: Key factors influencing the stability of pharmaceutical emulsions.

References

Application of 1,3-Dilaurin in Cosmetic Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, a diester of lauric acid and glycerol, is a versatile ingredient in cosmetic formulations. While traditionally utilized for its excellent emulsifying and stabilizing properties that enhance product texture and feel, emerging research and the known biological activities of its constituent, lauric acid, suggest a broader range of functional applications in cosmetic science.[1][2] These potential benefits include reinforcing the skin's natural barrier, providing moisturization, and exerting anti-inflammatory and anti-aging effects.[3][4]

This document provides detailed application notes on the potential uses of this compound in cosmetic science, supported by relevant (though often indirect) experimental data and detailed protocols for researchers to investigate these applications further.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Glycerol 1,3-dilaurate, 1,3-Dilauroylglycerol[2]
INCI Name Glyceryl Dilaurate
CAS Number 539-93-5[2]
Molecular Formula C27H52O5[2]
Molecular Weight 456.7 g/mol [2]
Appearance White to off-white waxy solid[2]
Solubility Insoluble in water, soluble in organic solvents[2]

Application Notes

Skin Barrier Enhancement and Moisturization

Mechanism of Action: The structural similarity of 1,3-diglycerides to ceramides, which are essential lipids in the stratum corneum, suggests a role in reinforcing the skin's barrier function.[5] A compromised skin barrier leads to increased transepidermal water loss (TEWL) and dryness. By integrating into the lipid matrix of the stratum corneum, this compound may help to stabilize the lipid structure, thereby reducing moisture loss and improving skin hydration.[6][7] The lauric acid component is known to be essential for the production of ceramides, further supporting this application.[8]

Potential Applications:

  • Moisturizing creams and lotions for dry and sensitive skin.

  • Barrier repair formulations for compromised skin.

  • Protective hand and body creams.

Supporting Evidence (Indirect): A patent application has described the use of 1,3-diglycerides for strengthening the skin barrier by stabilizing the organization of stratum corneum lipids under thermal stress.[6][7] Furthermore, lauric acid, a key component of this compound, is recognized for its moisturizing properties and its role in preventing water loss.[3][4]

Anti-Aging Properties

Mechanism of Action: Skin aging is characterized by the degradation of extracellular matrix proteins like collagen, primarily by matrix metalloproteinases (MMPs).[9] Lauric acid has been suggested to promote collagen production.[4] By potentially stimulating collagen synthesis and inhibiting MMP activity, this compound could help to maintain skin elasticity and reduce the appearance of fine lines and wrinkles.

Potential Applications:

  • Anti-wrinkle creams and serums.

  • Firming and lifting formulations.

  • Age-defying night creams.

Supporting Evidence (Indirect): Studies on lauric acid suggest it can promote the regeneration of new skin cells and support collagen production, which are crucial for tissue repair and maintaining youthful skin.[4]

Anti-Inflammatory and Soothing Effects

Mechanism of Action: Lauric acid has demonstrated anti-inflammatory properties by potentially inhibiting the production of pro-inflammatory cytokines.[10][11] This suggests that this compound may help to soothe irritated and inflamed skin, making it a suitable ingredient for products targeting sensitive or compromised skin conditions.

Potential Applications:

  • Soothing lotions for sensitive skin.

  • After-sun care products.

  • Formulations for skin prone to redness and irritation.

Supporting Evidence (Indirect): Lauric acid is known to possess anti-inflammatory properties that can help calm irritated skin. It is believed to work by modulating the body's inflammatory response, which can be beneficial for inflammatory skin conditions.[11]

Skin Whitening and Hyperpigmentation Control

Mechanism of Action: Hyperpigmentation is caused by the overproduction of melanin, a process catalyzed by the enzyme tyrosinase.[12] Some fatty acid derivatives have been shown to inhibit tyrosinase activity. While direct evidence for this compound is lacking, its potential to influence melanogenesis via tyrosinase inhibition warrants investigation.

Potential Applications:

  • Skin brightening serums.

  • Dark spot correctors.

  • Even-tone moisturizers.

Experimental Protocols

In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)

This protocol is based on the OECD Test Guideline 439 and is used to assess the skin irritation potential of a test substance.[2][13][14]

Objective: To determine the potential of this compound to cause skin irritation.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Assay medium provided by the RhE model manufacturer.

  • Phosphate-buffered saline (PBS).

  • Test substance: this compound.

  • Negative control: Sterile PBS or water.

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS) solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in MTT diluent.

  • Isopropanol or other formazan extraction solvent.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Tissue Preparation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO2.

  • Application of Test Substance:

    • Apply 25 µL of liquid or 25 mg of solid this compound directly onto the surface of the epidermis.

    • Apply the negative and positive controls to separate tissues in triplicate.

  • Exposure: Incubate the tissues for 60 minutes at 37°C, 5% CO2.

  • Rinsing: After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After post-incubation, transfer the tissues to a 24-well plate containing 300 µL of MTT solution per well.

    • Incubate for 3 hours at 37°C, 5% CO2.

  • Formazan Extraction:

    • After incubation, gently blot the tissues and place them in a new 24-well plate.

    • Add 2 mL of isopropanol to each well to extract the formazan dye.

    • Seal the plate and shake for 2 hours at room temperature, protected from light.

  • Quantification: Transfer 200 µL of the extract from each well to a 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Workflow for In Vitro Skin Irritation Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare RhE Tissues (Overnight Incubation) apply Apply this compound, Positive & Negative Controls prep->apply expose Expose for 60 min apply->expose rinse Rinse with PBS expose->rinse post_incubate Post-incubate for 42h rinse->post_incubate mtt MTT Assay (3h) post_incubate->mtt extract Formazan Extraction (2h) mtt->extract read Read OD at 570 nm extract->read analyze Calculate % Viability read->analyze

Caption: Workflow for assessing skin irritation potential of this compound.

In Vitro Tyrosinase Inhibition Assay

This protocol is a common method to screen for potential skin-whitening agents.[6][7]

Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1).

  • L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Test substance: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: Kojic acid.

  • 50 mM Sodium Phosphate Buffer (pH 6.8).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of this compound and kojic acid in the appropriate solvent.

  • Assay in 96-well plate:

    • To each well, add:

      • 20 µL of the test sample (this compound) or control.

      • 140 µL of phosphate buffer.

      • 20 µL of tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear phase of the absorbance vs. time curve).

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway of Melanin Synthesis and Potential Inhibition by this compound

G cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Dilaurin This compound (Potential Inhibitor) Dilaurin->Tyrosinase1 Inhibits Dilaurin->Tyrosinase2 Inhibits

Caption: Potential inhibition of the melanin synthesis pathway by this compound.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol assesses the potential of a substance to stimulate collagen production.[3][4][15]

Objective: To quantify the effect of this compound on collagen synthesis in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test substance: this compound.

  • Positive control: Ascorbic acid.

  • Sirius Red dye solution.

  • 0.5 M acetic acid.

  • 0.1 M HCl.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Culture: Culture HDFs in T-75 flasks until confluent.

  • Seeding: Seed the HDFs into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or ascorbic acid. Incubate for 48-72 hours.

  • Sirius Red Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes.

    • Wash again with PBS.

    • Add Sirius Red solution to each well and incubate for 1 hour at room temperature.

    • Wash with 0.1 M HCl to remove unbound dye.

  • Elution and Quantification:

    • Add a destaining solution (e.g., 0.1 M NaOH) to each well to elute the bound dye.

    • Transfer the solution to a new 96-well plate and measure the absorbance at 540 nm.

Data Analysis: Compare the absorbance values of the treated cells to the untreated control to determine the percentage increase in collagen synthesis.

Logical Relationship for Anti-Aging Effect of this compound

G cluster_cause Stimulus cluster_mechanism Potential Mechanisms cluster_effect Cosmetic Effect Dilaurin This compound Collagen ↑ Collagen Synthesis Dilaurin->Collagen MMP ↓ MMP Activity Dilaurin->MMP Wrinkles Reduced Wrinkles & Improved Elasticity Collagen->Wrinkles MMP->Wrinkles

Caption: Potential anti-aging mechanism of this compound.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic formulations.[2] However, as with any cosmetic ingredient, it is essential to conduct safety assessments.

Human Repeat Insult Patch Test (HRIPT): The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient.[1][2][13][16][17] The test involves repeated application of the test material to the skin of human volunteers over several weeks, followed by a challenge phase to determine if sensitization has occurred.[1]

Conclusion

This compound is a multifunctional ingredient with significant potential beyond its traditional role as an emulsifier and texturizer. Based on the known properties of lauric acid and other 1,3-diglycerides, it is a promising candidate for use in formulations aimed at improving skin barrier function, hydration, and addressing signs of aging and inflammation. Further direct research, utilizing the protocols outlined in this document, is warranted to fully elucidate and quantify the cosmetic benefits of this compound.

References

Protocol for the Direct Esterification of Lauric Acid and Glycerol to Synthesize Monolaurin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The direct esterification of lauric acid and glycerol is a fundamental reaction for the synthesis of monolaurin, a monoglyceride with significant applications in the food, cosmetic, and pharmaceutical industries as an emulsifier and antimicrobial agent.[1][2] This document provides detailed protocols for the synthesis of monolaurin using both chemical and enzymatic catalysts. The choice of catalyst and reaction conditions can be tailored to optimize for yield, selectivity, and process sustainability.

Acid catalysts, such as p-toluenesulfonic acid (pTSA) and sulfuric acid (H₂SO₄), are effective for this reaction, often conducted at elevated temperatures.[3][4] Enzymatic catalysis, employing lipases like Novozym 435 or Lipozyme IM-20, offers a milder and more selective alternative, minimizing the formation of di- and trilaurin byproducts.[5][6][7] Heterogeneous catalysts, including zeolites and layered double hydroxides, provide advantages in terms of catalyst recovery and reuse.[2][8]

The purification of monolaurin from the reaction mixture is a critical step. Techniques such as liquid-liquid extraction and column chromatography are commonly employed to isolate the desired product from unreacted starting materials and byproducts.[3] Subsequent analysis using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and spectroscopic techniques (FTIR, NMR, GC-MS) is essential for product identification and purity assessment.[9][10][11][12]

Chemical Reaction Pathway

The esterification reaction involves the condensation of the carboxylic acid group of lauric acid with one of the hydroxyl groups of glycerol, releasing a molecule of water.

Chemical_Reaction Lauric_Acid Lauric Acid (C12H24O2) Monolaurin Monolaurin (C15H30O4) Lauric_Acid->Monolaurin Glycerol Glycerol (C3H8O3) Glycerol->Monolaurin Water Water (H2O) Catalyst Catalyst (e.g., pTSA, H2SO4, Lipase) Catalyst->Monolaurin Heat Heat Heat->Monolaurin

Caption: Direct esterification of lauric acid and glycerol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol describes the synthesis of monolaurin using p-toluenesulfonic acid (pTSA) as a catalyst in a solvent-free system.

Materials:

  • Lauric Acid (reagent grade)

  • Glycerol (reagent grade)

  • p-Toluenesulfonic acid (pTSA) (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol

  • n-Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine lauric acid and glycerol in a 1:1 molar ratio.[3]

  • Catalyst Addition: Add pTSA catalyst at a concentration of 2.5% to 7.5% (w/w) of the lauric acid.[3]

  • Reaction: Heat the mixture to 130°C with continuous stirring for 6 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the product in ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution until the pH of the organic layer is neutral to remove the acid catalyst.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

  • Purification (Liquid-Liquid Extraction):

    • Dissolve the crude product in a hydroalcoholic solution (ethanol:water, 80:20 v/v).

    • Extract the solution with n-hexane to remove non-polar impurities such as dilaurin, trilaurin, and residual lauric acid.[3]

    • The monolaurin-rich hydroalcoholic phase is then concentrated to yield the purified product.

Protocol 2: Enzymatic Esterification

This protocol outlines the synthesis of monolaurin using an immobilized lipase, Novozym 435, in a solvent system to enhance selectivity.

Materials:

  • Lauric Acid

  • Glycerol

  • Novozym 435 (immobilized lipase)

  • tert-Butanol

  • tert-Amyl alcohol

Equipment:

  • Shaking incubator or batch reactor

  • Filtration apparatus

Procedure:

  • Reactant Preparation: Prepare a solution of lauric acid and glycerol in a solvent system consisting of t-BuOH/tert-amyl alcohol (1:1, v/v).[5] The recommended molar ratio of glycerol to lauric acid is 5:1.[5]

  • Enzyme Addition: Add Novozym 435 at a concentration of 3-5 wt% relative to the total weight of the substrates (lauric acid + glycerol).[5]

  • Reaction: Incubate the mixture at 50°C with shaking (e.g., 350 rpm) for 5 hours.[5]

  • Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture containing monolaurin. Further purification can be achieved using column chromatography if higher purity is required.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes for Monolaurin Synthesis.

CatalystMolar Ratio (Glycerol:Lauric Acid)Temperature (°C)Time (h)Catalyst Conc.Yield of Monolaurin (%)Purity of Monolaurin (%)Reference
pTSA1:113062.5% (w/w of lauric acid)43.54100[3]
pTSA1:113065.0% (w/w of lauric acid)27.89100[3]
Sulfuric Acid1:113065% (w/w of total reactant)31.0591[3][4]
Novozym 4355:15053 wt% (of substrates)87.04 (conversion)90.63 (selectivity)[5]
Lipozyme IM-201:15563.0% (w/w)45.5 (molar fraction)-[6]
Zeolite Y8:1140715 wt%50.4-[2]
ZrO₂/MCM-414:116065 wt%56.4 (yield)57.2 (selectivity)[13]

Visualizations

Experimental Workflow: Acid-Catalyzed Synthesis

Acid_Catalyzed_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Mix Lauric Acid, Glycerol, and pTSA Heating Heat at 130°C for 6h with Stirring Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Dissolution Dissolve in Ethyl Acetate Cooling->Dissolution Washing Wash with NaHCO3 Solution Dissolution->Washing Drying Dry with Na2SO4 and Evaporate Washing->Drying LLE Liquid-Liquid Extraction (Hydroalcoholic solution/n-Hexane) Drying->LLE Concentration Concentrate Hydroalcoholic Phase LLE->Concentration Characterization TLC, HPLC, GC-MS, NMR Concentration->Characterization

Caption: Workflow for acid-catalyzed monolaurin synthesis.

Logical Relationship: Factors Influencing Esterification

Factors_Influencing_Esterification cluster_inputs Input Variables center_node Esterification Outcome (Yield & Selectivity) Catalyst Catalyst Type & Concentration Catalyst->center_node Temperature Reaction Temperature Temperature->center_node Time Reaction Time Time->center_node Molar_Ratio Reactant Molar Ratio Molar_Ratio->center_node Solvent Solvent System Solvent->center_node

Caption: Key factors influencing the esterification reaction.

References

Troubleshooting & Optimization

Preventing acyl migration during 1,3-Dilaurin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dilaurin, with a specific focus on preventing acyl migration.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in this compound synthesis?

Acyl migration is a spontaneous intramolecular reaction where an acyl group moves from one position to another on the glycerol backbone.[1] In the context of this compound synthesis, the desired product can isomerize to the more thermodynamically stable 1,2-dilaurin. This isomerization leads to a mixture of products, reducing the purity and yield of the target this compound and complicating downstream applications where isomeric purity is crucial.[1][2]

Q2: What are the primary factors that promote acyl migration?

Several factors can accelerate the rate of acyl migration:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[2][3][4]

  • Catalysts: Both acidic and basic conditions can catalyze the reaction. The support material used for immobilized enzymes can also influence migration.[1][2]

  • Water Activity: The presence of water can facilitate acyl migration, although its effect can be complex.[1][3] In some enzymatic systems, higher water activity has been shown to decrease the rate of acyl migration.[3]

  • Reaction Time: Longer reaction times provide more opportunity for the equilibrium to shift towards the more stable isomer.[2][5]

  • Solvent: The polarity of the solvent can play a role. Non-polar solvents may accelerate acyl migration, while polar solvents can inhibit it.[2]

Q3: What are the main strategies to prevent or minimize acyl migration during this compound synthesis?

To obtain a high yield of pure this compound, it is crucial to control the reaction conditions to disfavor acyl migration. Key strategies include:

  • Enzymatic Synthesis: Utilizing a 1,3-regiospecific lipase is a highly effective method. These enzymes specifically catalyze the esterification at the sn-1 and sn-3 positions of glycerol, minimizing the formation of the 1,2-isomer.[2][4][6]

  • Temperature Control: Conducting the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate is critical.[3][4]

  • Water Removal: In enzymatic reactions, removing water as it is formed can shift the equilibrium towards product formation and can help in reducing acyl migration.[1][7] This can be achieved through methods like vacuum application or the use of molecular sieves.[6][7]

  • Reaction Time Optimization: Monitoring the reaction progress and stopping it once the maximum yield of this compound is achieved can prevent subsequent isomerization.[4]

  • Use of Protecting Groups (Chemical Synthesis): In chemical synthesis, protecting the sn-2 hydroxyl group of glycerol prevents the acyl group from migrating to this position.[8]

  • Solvent Selection: Choosing an appropriate solvent system can help suppress acyl migration.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound and high content of 1,2-dilaurin Acyl migration is occurring.- Lower the reaction temperature.[3][4]- Reduce the reaction time.[4]- If using an enzymatic method, ensure the lipase is 1,3-regiospecific.[2]- Improve water removal methods (e.g., higher vacuum, fresh molecular sieves).[6][7]- Optimize the enzyme load; too high a concentration can sometimes increase acyl migration.[7]
Reaction is too slow at lower temperatures Insufficient catalytic activity at the reduced temperature.- Increase the amount of catalyst (enzyme or chemical).- If using an immobilized enzyme, consider a different support material that may be more active at lower temperatures.- For enzymatic reactions, ensure optimal water activity for enzyme function.[3]
Difficulty in separating this compound from the 1,2-isomer The isomers have very similar physical properties.- Use specialized chromatography techniques such as thin-layer chromatography (TLC) on boric acid-impregnated silica gel plates, which can improve the separation of diacylglycerol isomers.[9]- Consider preparative chromatography under optimized conditions.
Inconsistent results between batches Variations in reaction conditions.- Carefully control all reaction parameters, including temperature, reaction time, water content, and catalyst loading.- Ensure the quality and activity of the starting materials and catalyst are consistent.

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Conditions for 1,3-Diacylglycerols

EnzymeFatty AcidMolar Ratio (Acid:Glycerol)Temperature (°C)Reaction Time (h)1,3-DAG Content (%)Reference
Lipozyme RM IMLauric Acid2:150380.3[7][10]
Lipozyme RM IMOleic Acid2:1652Not specified, but optimized for high 1,3-DAG[4]
LipozymeCaprylic Acid2:125Not specified84.6[11]
Not SpecifiedPalmitic Acid2:173674.98 (of total DAGs)[6]
Not SpecifiedStearic Acid1:175652.43 (of total DAGs)[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

  • Glycerol

  • Lauric acid

  • Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM)

  • Solvent (optional, e.g., n-hexane)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Combine glycerol and lauric acid in a molar ratio of 1:2 in a reaction vessel.

  • If using a solvent, add it to the mixture. A solvent-free system is also common.[7]

  • Add the immobilized lipase to the mixture. A typical enzyme load is 5-10% by weight of the substrates.[4][7]

  • If not using a vacuum, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.[6]

  • Stir the mixture at a constant speed (e.g., 200-300 rpm).

  • Maintain the reaction temperature at a controlled, optimized level (e.g., 50-65°C).[4][7]

  • Apply a vacuum to the system to facilitate the removal of water, which drives the reaction towards product formation.[7]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using techniques like TLC or GC.

  • Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.

  • The product can then be purified using methods such as molecular distillation or column chromatography to remove unreacted starting materials and byproducts.[6]

Protocol 2: Analysis of Acyl Migration by Boric Acid TLC

This method allows for the separation of 1,2- and 1,3-diacylglycerol isomers.[9]

Materials:

  • Silica gel TLC plates

  • Boric acid solution (e.g., 2.3% in ethanol)

  • Developing solvent: Chloroform/acetone (e.g., 96:4 v/v)

  • Visualization reagent (e.g., primuline spray or iodine vapor)

  • Samples of the reaction mixture

Procedure:

  • Plate Preparation: Immerse the silica gel TLC plates in the boric acid solution and then dry them in an oven.

  • Sample Application: Spot the reaction mixture samples onto the prepared TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chloroform/acetone solvent system and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a suitable reagent. The this compound will have a higher Rf value (travels further up the plate) than the 1,2-dilaurin.

Visualizations

Acyl_Migration_Pathway Glycerol + 2 Lauric Acid Glycerol + 2 Lauric Acid This compound (Desired Product) This compound (Desired Product) Glycerol + 2 Lauric Acid->this compound (Desired Product) Enzymatic/ Chemical Synthesis Intermediate Intermediate This compound (Desired Product)->Intermediate Acyl Migration 1,2-Dilaurin (Side Product) 1,2-Dilaurin (Side Product) Intermediate->1,2-Dilaurin (Side Product)

Caption: Pathway of this compound synthesis and subsequent acyl migration to 1,2-dilaurin.

Troubleshooting_Workflow start Low Yield of this compound check_purity Analyze Product Mixture (e.g., Boric Acid TLC) start->check_purity high_1_2 High 1,2-Isomer Content? check_purity->high_1_2 low_conversion Low Substrate Conversion? check_purity->low_conversion high_1_2->low_conversion No acyl_migration Acyl Migration is the Issue high_1_2->acyl_migration Yes reaction_inefficient Reaction is Inefficient low_conversion->reaction_inefficient Yes optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Time - Better Water Removal acyl_migration->optimize_conditions optimize_catalyst Optimize Catalyst: - Increase Enzyme Load - Check Catalyst Activity reaction_inefficient->optimize_catalyst success Improved Yield of this compound optimize_conditions->success optimize_catalyst->success

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

References

Technical Support Center: Optimizing 1,3-Dilaurin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for a high yield of 1,3-Dilaurin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and suggested solutions in a question-and-answer format.

Question 1: Why is the conversion of lauric acid low?

Answer: Low conversion of lauric acid can be attributed to several factors, including suboptimal reaction conditions and reagent quality.

Potential CauseSuggested Solution
Inactive or Insufficient Enzyme Ensure the lipase is active and used in an appropriate concentration. For instance, in a solvent-free system, a concentration of around 5 wt% of Lipozyme RM IM has been shown to be effective.[1]
Suboptimal Temperature The reaction temperature significantly influences enzyme activity. For the enzymatic synthesis of this compound, a temperature of around 50°C has been found to be optimal.[1][2]
Inappropriate Substrate Molar Ratio The molar ratio of glycerol to lauric acid is a critical parameter. An excess of glycerol can favor the formation of monolaurin, while an excess of lauric acid might lead to the formation of trilaurin. A molar ratio of lauric acid to glycerol of 2:1 is a common starting point for maximizing this compound.[3]
Presence of Water Excess water in the reaction mixture can lead to the hydrolysis of the ester, reducing the yield. Water is also a byproduct of the esterification reaction.[4]
Poor Mixing In a solvent-free system, ensure adequate stirring to overcome mass transfer limitations and ensure proper mixing of the immiscible substrates (glycerol and lauric acid).

Question 2: The lauric acid conversion is high, but the yield of this compound is low, with a significant amount of 1,2-Dilaurin being formed. What is the cause?

Answer: The formation of 1,2-Dilaurin is primarily due to acyl migration, where an acyl group moves from the sn-1 or sn-3 position to the sn-2 position.

Potential CauseSuggested Solution
Acyl Migration This intramolecular rearrangement is often promoted by high temperatures and prolonged reaction times. A slight decrease in this compound content can be observed with a further increase in enzyme concentration, which is ascribed to acyl migration leading to an increase of 1,2-dilaurin content.[1]
To minimize acyl migration, consider optimizing the reaction time and temperature. It is also important to choose a lipase with high 1,3-regiospecificity. Lipozyme RM IM and Novozym 435 have demonstrated good performance.[1][2]

Question 3: My reaction has stalled, and I am observing the formation of byproducts. What should I do?

Answer: Reaction stalling and byproduct formation can be due to enzyme deactivation or unfavorable equilibrium.

Potential CauseSuggested Solution
Enzyme Deactivation Prolonged exposure to high temperatures or extreme pH can deactivate the lipase. Ensure the reaction conditions are within the optimal range for the chosen enzyme.
Equilibrium Limitation The esterification reaction is reversible. The accumulation of water can shift the equilibrium back towards the reactants.[4]
To drive the reaction forward, consider the continuous removal of water using methods like vacuum application or the addition of molecular sieves.[4] A vacuum-driven air bubbling operation has been shown to be an effective method.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a diacylglycerol where two lauric acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone.[5][6][7] It is a significant surfactant in the food, cosmetic, and pharmaceutical industries.[2]

Q2: What are the common methods for synthesizing this compound? A2: The primary methods for synthesizing this compound are through the direct esterification of glycerol with lauric acid or the glycerolysis of trilaurin.[8] Enzymatic synthesis using lipases is often preferred due to its high specificity and milder reaction conditions compared to chemical methods.[8]

Q3: Which lipases are most effective for this compound synthesis? A3: Lipases with high 1,3-regiospecificity are ideal for maximizing the yield of this compound. Lipozyme RM IM and Novozym 435 have been reported to exhibit good performance in the synthesis of 1,3-diacylglycerols.[1][2]

Q4: Is a solvent necessary for the reaction? A4: The enzymatic synthesis of this compound can be effectively carried out in a solvent-free system.[1][2] This approach is considered more environmentally friendly and cost-effective. However, in some cases, a solvent system like a mixture of n-hexane and tert-butanol can be used to create a homogeneous reaction mixture.[9]

Q5: How can the product be purified? A5: After the reaction, the enzyme can be removed by filtration. The product mixture, which may contain unreacted substrates, monoglycerides, and other diglycerides, can be purified using column chromatography.[8]

Data Presentation

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of this compound

ParameterOptimized ValueReference
Lipase Lipozyme RM IM[1][2]
Enzyme Concentration 5 wt% (based on reactants)[1][2]
Reaction Temperature 50°C[1][2]
Substrate Molar Ratio (Lauric Acid:Glycerol) 2:1[3]
Reaction Time 3 hours[1][2]
System Solvent-free with vacuum-driven air bubbling[1][2]
Lauric Acid Conversion 95.3%[1][2]
This compound Content 80.3%[1][2]

Experimental Protocols

Enzymatic Synthesis of this compound via Direct Esterification in a Solvent-Free System

This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free system with vacuum-driven air bubbling for water removal.

Materials:

  • Lauric Acid

  • Glycerol

  • Immobilized Lipase (e.g., Lipozyme RM IM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vacuum pump and vacuum trap

  • Air inlet with a flow meter

Procedure:

  • Reactant Preparation: Add lauric acid and glycerol to the round-bottom flask in a 2:1 molar ratio.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical concentration is 5% by weight of the total reactants.[1][2]

  • Reaction Setup: Place the flask in the heating mantle on the magnetic stirrer. Connect the flask to the vacuum pump via a vacuum trap.

  • Reaction Conditions:

    • Begin stirring the mixture.

    • Heat the reaction mixture to 50°C.[1][2]

    • Apply a vacuum to the system.

    • Introduce a slow stream of air bubbles into the reaction mixture through the air inlet. This vacuum-driven air bubbling facilitates the removal of water produced during the reaction.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of lauric acid and the content of this compound. A reaction time of 3 hours has been shown to be effective.[1][2]

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture to room temperature and separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

  • Product Purification: The resulting product mixture can be purified by methods such as column chromatography to isolate the this compound.

Visualizations

Experimental_Workflow start Start reactants 1. Mix Lauric Acid and Glycerol (2:1) start->reactants enzyme 2. Add Immobilized Lipase (5 wt%) reactants->enzyme setup 3. Set up Reaction (50°C, Vacuum, Air Bubbling) enzyme->setup monitor 4. Monitor Reaction (e.g., GC/HPLC) setup->monitor stop 5. Stop Reaction and Cool monitor->stop Desired conversion reached filter 6. Filter to Remove Enzyme stop->filter purify 7. Purify Product (Column Chromatography) filter->purify product Pure this compound purify->product Troubleshooting_Guide issue issue question question solution solution start Low this compound Yield q1 Is Lauric Acid Conversion Low? start->q1 sol1a Check Enzyme Activity and Concentration q1->sol1a Yes q2 Is 1,2-Dilaurin Formation High? q1->q2 No sol1b Optimize Temperature (around 50°C) sol1a->sol1b sol1c Adjust Substrate Molar Ratio (2:1) sol1b->sol1c sol1d Ensure Efficient Water Removal sol1c->sol1d sol2a Reduce Temperature or Reaction Time to Minimize Acyl Migration q2->sol2a Yes q3 Has the Reaction Stalled? q2->q3 No sol3a Check for Enzyme Deactivation q3->sol3a Yes sol3b Improve Water Removal to Overcome Equilibrium sol3a->sol3b

References

Technical Support Center: Enhancing Lipozyme Stability for 1,3-Dilaurin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the stability and efficiency of Lipozyme in the enzymatic synthesis of 1,3-dilaurin.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound using Lipozyme.

Question 1: Why is my this compound yield low despite high lauric acid conversion?

Answer: A low yield of this compound, even with high substrate conversion, can be attributed to several factors, primarily acyl migration and the formation of byproducts.

  • Acyl Migration: The migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position can lead to the formation of 1,2-diacylglycerols (1,2-DAG) instead of the desired 1,3-diacylglycerols (1,3-DAG). This is a common issue in diacylglycerol synthesis. A slight decrease in this compound content with an increasing enzyme concentration can sometimes be attributed to acyl migration.[1]

  • Byproduct Formation: The reaction may also produce monoglycerides (monolaurin) and triglycerides (trilaurin) as byproducts.[2]

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and water content can significantly influence the selectivity of the enzyme towards this compound.

Solutions:

  • Optimize Enzyme Concentration: An increase in enzyme concentration generally increases the reaction rate, but excessively high concentrations can promote acyl migration. It is crucial to determine the optimal enzyme loading for your specific reaction conditions.[1]

  • Control Water Content: Water is essential for lipase activity, but excess water can promote the hydrolysis of esters, leading to the formation of free fatty acids and reducing the overall yield. For solvent-free systems, removing water as it is produced, for instance by using a vacuum, can drive the reaction towards synthesis.[1][3]

  • Select an Appropriate Solvent: While solvent-free systems are common, the choice of an organic solvent can influence reaction rates and enzyme stability. The logP of the solvent can affect both the esterification rate and acyl migration.[4]

Question 2: My Lipozyme activity is decreasing rapidly after only a few reaction cycles. What is causing this instability?

Answer: A rapid decline in Lipozyme activity and stability can be caused by several factors related to the reaction environment and handling of the enzyme.

  • Solvent-Induced Deactivation: Polar organic solvents can strip the essential water layer from the enzyme's surface, leading to a loss of catalytic activity.[5] For example, a high concentration of dimethylformamide (DMF) has been shown to significantly inhibit Lipozyme TLIM activity.[5]

  • Alcohol Inhibition: Alcohols, used as substrates in transesterification, can deactivate lipases, which is a known issue in biodiesel production.[6]

  • Thermal Denaturation: Although immobilized lipases generally exhibit improved thermostability, prolonged exposure to temperatures above their optimum can lead to irreversible denaturation.[7]

  • Mechanical Stress: Vigorous agitation can cause physical damage to the immobilization support, leading to enzyme leaching and loss of activity.

Solutions:

  • Immobilization: If you are not already using an immobilized form, doing so is the most effective way to enhance stability. Immobilization on a solid support improves resistance to denaturation by temperature, pH, and organic solvents.[6][8]

  • Solvent Selection: Prefer non-polar organic solvents, which are generally less detrimental to lipase activity than polar ones.[5] Alternatively, a solvent-free system can be employed to avoid solvent-related deactivation.[1][9]

  • Optimize Temperature: Operate within the optimal temperature range for the specific Lipozyme being used. For instance, an optimal temperature of 50°C has been reported for this compound synthesis using Lipozyme RM IM.[1][9]

  • Stepwise Substrate Addition: In cases of substrate inhibition (e.g., by methanol in biodiesel production), a stepwise addition of the alcohol can prevent high concentrations from deactivating the enzyme.[6]

Question 3: I am observing a high content of 1,2-dilaurin in my final product. How can I improve the regioselectivity for this compound?

Answer: The presence of 1,2-dilaurin is typically due to acyl migration. Improving the 1,3-regioselectivity involves optimizing reaction conditions to minimize this phenomenon.

  • Choice of Lipase: Different lipases exhibit different levels of regioselectivity. Lipozyme RM IM, derived from Rhizomucor miehei, is a 1,3-specific lipase and is often a good choice for this synthesis.[1][10]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can sometimes provide more opportunity for acyl migration to occur.

  • Water Activity: The amount of water in the system can influence the flexibility of the enzyme and the reaction equilibrium, potentially affecting acyl migration.

Solutions:

  • Use a 1,3-Specific Lipase: Ensure you are using a lipase known for its 1,3-specificity, such as Lipozyme RM IM or Lipozyme TL IM.[10][11]

  • Optimize Reaction Time: Monitor the reaction progress over time to identify the point at which the this compound concentration is maximized, before significant acyl migration occurs.

  • Solvent Engineering: The choice of solvent can influence the enzyme's conformation and thereby its selectivity. Non-polar solvents are often preferred.

Frequently Asked Questions (FAQs)

Q1: Which type of Lipozyme is best for this compound production?

A1: Both Lipozyme RM IM and Novozym 435 have demonstrated good performance in terms of lauric acid conversion for this compound synthesis.[1][9] In one study, Lipozyme TL IM showed lower activity under the tested conditions.[1][9] Lipozyme RM IM, in particular, has shown excellent operational stability, retaining over 80% of its activity after 10 consecutive batches in a solvent-free system.[1]

Q2: What is the benefit of using a solvent-free system for this compound synthesis?

A2: Solvent-free systems offer several advantages:

  • Reduced Costs: Eliminates the cost of purchasing and recycling organic solvents.

  • Greener Process: Avoids the environmental and safety hazards associated with organic solvents.

  • Higher Volumetric Productivity: The concentration of reactants is higher, which can lead to increased reaction rates.

  • Simplified Downstream Processing: Product purification is often simpler without the need to remove a solvent.

Studies have demonstrated high yields of this compound (80.3%) and lauric acid conversion (95.3%) in a solvent-free system using Lipozyme RM IM.[1][9]

Q3: How can I improve the reusability of my immobilized Lipozyme?

A3: Improving reusability is key to making the process cost-effective.

  • Immobilization Technique: The method of immobilization is crucial. Covalent attachment or entrapment can provide stronger binding than simple adsorption, reducing enzyme leaching.[8] Adsorption on hydrophobic supports is a common and effective method for lipases due to interfacial activation.[12]

  • Washing Procedure: After each cycle, washing the immobilized enzyme with an appropriate solvent (e.g., a non-polar solvent like hexane) can remove residual substrates and products that might inhibit subsequent reactions, without significantly harming the enzyme.

  • Storage Conditions: Store the recovered lipase under appropriate conditions (e.g., at low temperatures) between cycles to maintain its stability.

Lipozyme RM IM has been shown to maintain 80.2% of its original catalytic activity after 10 consecutive uses in this compound synthesis.[1]

Q4: What role does water play in the enzymatic synthesis of this compound?

A4: Water plays a dual role in lipase-catalyzed reactions. A thin layer of water around the enzyme is essential to maintain its catalytically active conformation. However, the overall reaction for this compound synthesis is an esterification, which produces water. According to Le Chatelier's principle, this product water can shift the equilibrium back towards the reactants (hydrolysis), thus reducing the final yield. Therefore, it is crucial to control the water content, often by removing it from the reaction medium via vacuum or by using molecular sieves.[13]

Data Presentation

Table 1: Comparison of Commercial Lipases for this compound Synthesis

Lipase PreparationSource OrganismKey CharacteristicsPerformance in 1,3-DAG SynthesisReference
Lipozyme RM IM Rhizomucor mieheiImmobilized, 1,3-specificHigh lauric acid conversion and good operational stability.[1][9]
Novozym 435 Candida antarctica Lipase BImmobilized, non-specificGood performance in lauric acid conversion.[1][9]
Lipozyme TL IM Thermomyces lanuginosusImmobilized, 1,3-specificReported to have lower activity in some studies.[1][9][10]

Table 2: Effect of Reaction Parameters on Solvent-Free this compound Synthesis using Lipozyme RM IM

ParameterConditionLauric Acid Conversion (%)This compound Content (%)Reference
Reaction Time 3 hours95.380.3[1]
Temperature 50°C95.380.3[1]
Enzyme Load 5 wt% (of reactants)95.380.3[1]
Vacuum 4 mm Hg--[3]

Table 3: Operational Stability of Lipozyme RM IM in this compound Synthesis

Number of CyclesRelative Activity (%)
1100.0
298.5
492.1
688.3
884.7
1080.2
Data adapted from a study on solvent-free synthesis. Relative activity is the ratio of this compound content from each cycle to that of the first cycle.[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound using Lipozyme RM IM

This protocol is based on methodologies reported for the efficient synthesis of this compound.[1][3]

  • Reactant Preparation: In a reaction vessel, combine lauric acid and glycerol. A typical molar ratio is 2:1 (lauric acid:glycerol).

  • Enzyme Addition: Add Lipozyme RM IM to the mixture. An effective concentration is 5% by weight of the total reactants.[1]

  • Reaction Setup: Place the vessel in a temperature-controlled shaker or reactor maintained at 50°C.

  • Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the system. This continuously removes the water produced during esterification, driving the reaction forward.[3] An alternative is vacuum-driven air bubbling.[1]

  • Reaction Monitoring: Allow the reaction to proceed for approximately 3 hours. Samples can be taken periodically to monitor the conversion of lauric acid and the formation of this compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: At the end of the reaction, separate the immobilized enzyme from the product mixture by filtration for subsequent reuse.

  • Product Analysis: Analyze the final product mixture to determine the content of this compound, 1,2-dilaurin, monolaurin, trilaurin, and unreacted substrates.

Protocol 2: Assessing the Operational Stability of Immobilized Lipozyme

This protocol describes a method to evaluate the reusability of Lipozyme over multiple batch reactions.[1]

  • Initial Reaction: Perform the first batch reaction as described in Protocol 1.

  • Enzyme Recovery: After the 3-hour reaction, recover the immobilized Lipozyme by filtration.

  • Washing (Optional but Recommended): Wash the recovered enzyme with a non-polar solvent like n-hexane to remove any adsorbed products or substrates. Dry the enzyme gently before the next use.

  • Subsequent Cycles: Introduce the recovered enzyme into a fresh mixture of lauric acid and glycerol to start the next reaction cycle under identical conditions (50°C, 3 hours, vacuum).

  • Repeat: Repeat this process for a desired number of cycles (e.g., 10 cycles).

  • Activity Measurement: Analyze the product from each cycle to determine the this compound content.

  • Calculate Relative Activity: Calculate the relative activity for each cycle by dividing the this compound yield of that cycle by the yield from the first cycle and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery cluster_reuse Reuse Cycle reactants 1. Mix Reactants (Lauric Acid + Glycerol) enzyme 2. Add Lipozyme reactants->enzyme reaction_cond 3. Set Conditions (e.g., 50°C, Vacuum) enzyme->reaction_cond run_reaction 4. Run Reaction (e.g., 3 hours) reaction_cond->run_reaction filtration 5. Filter to Recover Enzyme run_reaction->filtration analysis 6. Analyze Product (GC/HPLC) filtration->analysis reuse 7. Reuse Enzyme in New Batch filtration->reuse Reusability Test cluster_prep cluster_prep reuse->cluster_prep

Caption: Workflow for enzymatic synthesis and reusability testing of Lipozyme.

troubleshooting_stability start Problem: Rapid Loss of Lipozyme Activity cause1 Potential Cause: Solvent Deactivation? start->cause1 cause2 Potential Cause: Thermal Denaturation? start->cause2 cause3 Potential Cause: Substrate Inhibition? start->cause3 cause1->cause2 sol1a Solution: Switch to Non-Polar Solvent cause1->sol1a Yes sol1b Solution: Use a Solvent-Free System cause1->sol1b Yes cause2->cause3 sol2 Solution: Optimize Temperature (e.g., 40-50°C) cause2->sol2 Yes sol3 Solution: Stepwise Addition of Substrate cause3->sol3 Yes

Caption: Troubleshooting flowchart for decreased Lipozyme stability.

References

Technical Support Center: Purification of 1,3-Dilauroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-Dilauroylglycerol (1,3-DLG).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1,3-Dilauroylglycerol (1,3-DLG)?

A1: The main difficulties in purifying 1,3-DLG stem from the complex mixture of related compounds produced during its synthesis. Key challenges include:

  • Presence of Multiple Acylglycerol Impurities: The crude product typically contains unreacted starting materials like lauric acid and glycerol, as well as byproducts such as monoacylglycerols (MAGs), triacylglycerols (TAGs), and the isomeric 1,2-dilauroylglycerol (1,2-DLG).

  • Acyl Migration: A significant challenge is the spontaneous isomerization of the desired 1,3-DLG to the 1,2-DLG isomer.[1][2] This migration can be catalyzed by heat, acidic or basic conditions, and even prolonged contact with silica gel during chromatography.[3][4]

  • Similar Physicochemical Properties of Isomers: The 1,2- and 1,3-isomers of DLG have very similar polarities and molecular weights, making their separation by conventional methods like column chromatography and crystallization challenging.

  • Crystallization Difficulties: Achieving high-purity crystals of 1,3-DLG can be hampered by the presence of impurities that can inhibit crystal formation or co-crystallize with the product. The solvent system and cooling rate are critical factors that need careful optimization.

Q2: What are the common methods for purifying 1,3-DLG?

A2: The most common purification techniques for 1,3-DLG are:

  • Crystallization: This is a widely used method that leverages the differential solubility of 1,3-DLG and impurities in a given solvent at varying temperatures. Mixed solvent systems, such as n-hexane and ethyl acetate, have been shown to be effective.[5][6]

  • Silica Gel Column Chromatography: This technique separates compounds based on their polarity. While effective for removing more polar (e.g., monoacylglycerols) and less polar (e.g., triacylglycerols) impurities, separating the 1,2- and 1,3-DLG isomers can be difficult and may require careful optimization of the solvent system.[4][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be a powerful tool for separating 1,2- and 1,3-DLG isomers.[8][9][10]

  • Molecular Distillation: This technique is particularly useful for removing volatile impurities like free fatty acids and monoacylglycerols at a larger scale.[11]

Q3: How can I minimize acyl migration during purification?

A3: To minimize the isomerization of 1,3-DLG to 1,2-DLG, consider the following precautions:

  • Temperature Control: Avoid excessive heat during all purification steps. If heating is necessary to dissolve the sample, do so for the shortest possible time. When possible, conduct purification steps at lower temperatures. Increased temperature enhances the rate of acyl migration.[5]

  • Avoid Acidic and Basic Conditions: Acyl migration is catalyzed by both acids and bases. Ensure that all solvents and reagents are neutral. If acidic or basic reagents are used in the synthesis, they must be thoroughly removed before purification.

  • Limit Contact Time with Stationary Phases: During column chromatography, prolonged exposure to the silica gel can promote acyl migration.[3] Optimize the chromatography to be as efficient as possible to reduce the residence time of the compound on the column.

  • Proper Storage: Store purified 1,3-DLG at low temperatures (e.g., -20°C) to minimize isomerization over time.[4]

Troubleshooting Guides

Problem 1: Low Purity of 1,3-DLG After Crystallization

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the crystallization solvent is crucial. A solvent that is too non-polar may not effectively dissolve impurities, while a solvent that is too polar may also dissolve the desired 1,3-DLG, leading to low recovery. Experiment with mixed solvent systems. For instance, a mixture of n-hexane and ethyl acetate has been shown to be effective for the crystallization of similar diacylglycerols.[5][6] The optimal ratio will depend on the specific impurity profile of your crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of more ordered and purer crystals.
"Oiling Out" The compound separates as a liquid instead of forming solid crystals. This can be due to high impurity levels or a supersaturated solution. Try reheating the mixture and adding a small amount of additional solvent to reduce the concentration. Then, allow for slower cooling.
Co-crystallization of Impurities If impurities have very similar structures and solubilities to 1,3-DLG (e.g., 1,2-DLG), multiple recrystallization steps may be necessary to achieve the desired purity.

Problem 2: Poor Separation of 1,2-DLG and 1,3-DLG by Silica Gel Chromatography

Possible CauseRecommended Solution
Incorrect Mobile Phase Polarity The polarity of the eluent is critical for separating the closely related 1,2- and 1,3-DLG isomers. A common issue is a mobile phase that is too polar, causing both isomers to elute together. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate) in a shallow gradient.[4]
Column Overloading Loading too much sample onto the column can lead to broad peaks and poor resolution. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.
Acyl Migration on the Column The slightly acidic nature of silica gel can promote the isomerization of 1,3-DLG to 1,2-DLG during chromatography.[3] To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a neutral modifier to the mobile phase. Additionally, try to run the column as quickly as possible without sacrificing separation.
Inadequate Fraction Collection The two isomers may elute very close to each other. Collect smaller fractions and analyze them carefully by Thin Layer Chromatography (TLC) to identify the pure fractions of 1,3-DLG.

Data Presentation

Table 1: Purity of 1,3-Lauryl Diacylglycerol (1,3-LDAG) after Crystallization with Different Solvent Systems

Solvent System (v/v)Purity of 1,3-LDAG (%)
n-hexane: ethyl acetate (92:8)97.8

Data adapted from a study on sn-1,3 lauryl diacylglycerol, a close structural analog of 1,3-dilauroylglycerol.[5]

Table 2: Thin Layer Chromatography (TLC) Solvent Systems for Diacylglycerol Analysis

Solvent System (v/v/v)Purpose
Petroleum ether: Diethyl ether: Acetic acid (80:20:1)General separation of neutral lipids, including diacylglycerols.
Toluene: Chloroform: Methanol (85:15:5)Separation of 1,2- and 1,3-diacylglycerol isomers.[12]
Hexane: Diethyl ether: Acetic acid (70:30:1)Separation of diacylglycerol isomers from other lipids.[4]

Experimental Protocols

Protocol 1: Purification of 1,3-DLG by Mixed-Solvent Recrystallization

This protocol is adapted from a method for the purification of sn-1,3 lauryl diacylglycerol.[5][6]

Materials:

  • Crude 1,3-DLG

  • n-Hexane

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude 1,3-DLG in a minimal amount of a hot n-hexane:ethyl acetate (92:8 v/v) solution in an Erlenmeyer flask. Gently heat the mixture on a hot plate until the solid is completely dissolved.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Assess the purity of the crystals using TLC, HPLC, or GC.

Protocol 2: Purification of 1,3-DLG by Silica Gel Column Chromatography

This protocol provides a general framework for the separation of 1,3-DLG from other acylglycerols.

Materials:

  • Crude 1,3-DLG

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate (or diethyl ether)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 1,3-DLG in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar impurities like triacylglycerols.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

    • The 1,3-DLG will typically elute before the more polar 1,2-DLG and monoacylglycerols.

  • Fraction Collection and Analysis: Collect small fractions and analyze each fraction by TLC using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid 80:20:1).

  • Pooling and Solvent Evaporation: Combine the fractions containing the pure 1,3-DLG and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_dlg Crude 1,3-DLG dissolve Dissolve crude_dlg->dissolve solvent Hot n-Hexane: Ethyl Acetate (92:8) solvent->dissolve cool_rt Slow Cooling to Room Temperature dissolve->cool_rt cool_ice Cooling in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration washing Wash with Cold n-Hexane filtration->washing drying Dry Under Vacuum washing->drying pure_dlg Pure 1,3-DLG drying->pure_dlg

Caption: Workflow for the purification of 1,3-DLG by mixed-solvent recrystallization.

experimental_workflow_chromatography start Start: Crude 1,3-DLG pack_column Pack Silica Gel Column with n-Hexane start->pack_column load_sample Load Sample in Minimal Solvent pack_column->load_sample elute_nonpolar Elute with 100% n-Hexane (Removes TAGs) load_sample->elute_nonpolar elute_gradient Apply Gradient Elution (n-Hexane/Ethyl Acetate) elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc analyze_tlc->collect_fractions Iterate pool_pure Pool Pure Fractions of 1,3-DLG analyze_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate end End: Pure 1,3-DLG evaporate->end

Caption: Workflow for the purification of 1,3-DLG by silica gel column chromatography.

References

Technical Support Center: Chemical Synthesis of Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in diacylglycerol (DAG) synthesis?

A1: The most common side products in DAG synthesis are monoacylglycerols (MAGs) and triacylglycerols (TAGs).[1][2] The formation of these is often due to the consecutive and reversible nature of the esterification or glycerolysis reactions.[3] In some cases, especially at high temperatures or with certain catalysts, by-products like glycerol oligomers, polyglycerol, alkenes, or acrolein can also be formed.[4]

Q2: How does the choice of catalyst influence the formation of side products?

A2: The catalyst plays a crucial role in determining the product distribution. Strong acid or base catalysts can be effective but may lead to a less pure product mixture containing MAGs, DAGs, TAGs, and soaps, especially in chemical glycerolysis at high temperatures.[1] Enzymatic catalysts, such as lipases, offer higher selectivity and milder reaction conditions, which can lead to higher product purity.[5][6] However, the regioselectivity of the lipase is a critical factor; for instance, a 1,3-specific lipase is often used to produce 1,3-DAGs.[7]

Q3: What is acyl migration and how can it be minimized?

A3: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone. This is a significant side reaction, particularly when synthesizing 1,2-diacylglycerols, as they can isomerize to the more stable 1,3-diacylglycerols. Higher temperatures can promote acyl migration.[8] Using mild reaction conditions and appropriate protecting group strategies during chemical synthesis can help to avoid this issue.[9]

Q4: Why is my DAG yield consistently low?

A4: Low DAG yield can be attributed to several factors. In enzymatic synthesis, poor miscibility of glycerol in the reaction system can decrease the reaction rate.[8] In both chemical and enzymatic synthesis, the equilibrium of the reaction may favor the reactants or other products like TAGs. Removing by-products, such as water or ethanol in esterification and transesterification respectively, can help drive the reaction towards DAG formation.[8] Additionally, suboptimal reaction conditions such as temperature, substrate molar ratio, and catalyst loading can all contribute to low yields.[4][8]

Troubleshooting Guides

Problem 1: High Contamination with Triacylglycerols (TAGs)
  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Higher temperatures can favor the further esterification of DAG to form TAG.[8] Optimize the reaction temperature by performing a temperature screening experiment to find the optimal balance between reaction rate and selectivity for DAG. For instance, in one study, as the temperature increased from 45 to 55°C, the DAG yield decreased while TAG content increased.[8]

  • Possible Cause 2: Incorrect substrate molar ratio.

    • Solution: An excess of the fatty acid or fatty acid source relative to glycerol can drive the reaction towards the formation of fully acylated TAGs. Adjust the molar ratio of glycerol to the acyl donor. For DAG synthesis via glycerolysis, an excess of glycerol favors MAG formation, while a limited amount of glycerol leads to the formation of DAG.[10]

  • Possible Cause 3: Prolonged reaction time.

    • Solution: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing DAG concentration before significant conversion to TAG occurs.

Problem 2: High Contamination with Monoacylglycerols (MAGs)
  • Possible Cause 1: Incomplete reaction.

    • Solution: The reaction may not have proceeded long enough for the MAGs to be converted to DAGs. Increase the reaction time and monitor the composition of the reaction mixture periodically.

  • Possible Cause 2: Substrate molar ratio favors MAGs.

    • Solution: In glycerolysis reactions, a high molar ratio of glycerol to oil will favor the production of MAGs.[10] To increase the yield of DAGs, the amount of glycerol should be limited.

  • Possible Cause 3: Catalyst deactivation or insufficient amount.

    • Solution: Ensure the catalyst is active and used in the correct concentration. For enzymatic reactions, the lipase may have lost activity. Consider adding fresh catalyst or using a higher catalyst loading. The reusability of lipases can be assessed to ensure consistent performance over multiple batches.[11]

Problem 3: Presence of Undesired By-products (e.g., oligomers, colored compounds)
  • Possible Cause 1: High reaction temperatures in chemical synthesis.

    • Solution: High temperatures, especially with strong acid catalysts, can lead to undesirable side reactions like the formation of glycerol oligomers or colored by-products.[4] Employing milder reaction conditions or switching to an enzymatic process can mitigate these issues.[2]

  • Possible Cause 2: Impure starting materials.

    • Solution: Ensure the purity of the glycerol and fatty acids (or their esters). Impurities in the starting materials can lead to side reactions and contamination of the final product. Crude glycerol from biodiesel production, for example, contains impurities like methanol, soap, and salts that should be removed before use.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various diacylglycerol synthesis experiments.

Table 1: Enzymatic Synthesis of 1,3-Diacylglycerols via Esterification [11]

Fatty AcidReaction Time (h)1,3-DAG Content after Purification (%)
Caprylic acid (C8:0)2498.5
Capric acid (C10:0)2499.2
Lauric acid (C12:0)399.1
Palmitic acid (C16:0)399.5
Stearic acid (C18:0)399.4

Table 2: Two-Step Vacuum-Mediated Enzymatic Synthesis of DAG-Enriched Oil [7][8]

ParameterValue
Final DAG Content~66%
1,3-DAG Content62.62%
1,2-DAG Content4.14%
Final TAG Content19.31%
Final MAG Content10.04%
Conversion of Ethyl Esters (EE)95.46%
Conversion of Free Fatty Acids (FFA)87.28%

Table 3: Low-Temperature Chemical Synthesis of DAG from MAG [13]

CatalystConditionReaction TimeConversion (%)DAG in Mixture (%)Purity after Column Chromatography (%)Overall Yield (%)
Sulfuric acidSolvent-assisted, 70 °C20 min88779681

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of 1,3-Dilaurin

This protocol is based on the direct esterification of glycerol with lauric acid.[11]

Materials:

  • Lauric acid (20 mmol)

  • Glycerol (10 mmol)

  • Immobilized lipase (Lipozyme RM IM, 0.25 g)

  • Petroleum ether

  • Methanol

  • Silica gel for column chromatography

  • n-hexane

  • Diethyl ether

Equipment:

  • Vacuum rotary evaporator or similar reactor

  • Filtration apparatus

  • Column for chromatography

Procedure:

  • Combine 20 mmol of lauric acid, 10 mmol of glycerol, and 0.25 g of Lipozyme RM IM in a suitable reactor.

  • Heat the reaction mixture to 50°C.

  • Apply a vacuum (e.g., 4 mm Hg) to remove the water formed during the reaction. A vacuum-driven air bubbling operation can be used to accelerate the reaction.

  • Allow the reaction to proceed for 3 hours.

  • After the reaction, cool the mixture and add petroleum ether to facilitate the filtration of the solid product and remove the lipase.

  • Evaporate the petroleum ether from the filtrate.

  • Purify the solid this compound by recrystallization from dry methanol. For liquid 1,3-DAGs, purification can be achieved by short column chromatography on silica gel, eluting with a mixture of n-hexane and diethyl ether (1:1, v/v).

  • Analyze the purity of the final product using a suitable method like NP-HPLC.

Protocol 2: Purification of Diacylglycerols by Column Chromatography

This protocol provides a general method for the purification of DAGs from a crude reaction mixture.[13]

Materials:

  • Crude DAG mixture (~20 g)

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

  • Acetic acid

  • TLC plates (silica gel 60)

  • Orcinol solution (0.1% 5-methyl resorcinol in 5% H2SO4) for visualization

Equipment:

  • Glass chromatography column

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.

  • Dissolve approximately 20 g of the crude reaction mixture in a minimal amount of petroleum ether.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents. A typical elution sequence might be:

    • Petroleum ether

    • Petroleum ether : Ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v)

    • Petroleum ether : Ethyl acetate : Acetic acid (e.g., 90:10:1 v/v/v)

  • Collect fractions of the eluate (e.g., 30 mL each).

  • Monitor the separation by spotting each fraction on a TLC plate. Use a mobile phase such as petroleum ether/ethyl acetate/acetic acid (90:10:1 v/v/v).

  • Visualize the spots on the TLC plate by spraying with orcinol solution and heating at 110°C for 10 minutes.

  • Combine the fractions containing the pure DAGs based on the TLC analysis.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified DAGs.

  • Determine the purity of the final product using a suitable analytical technique such as Gel Permeation Chromatography (GPC) or HPLC.

Visualizations

Diacylglycerol_Signaling_Pathway Agonist Agonist (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., proliferation, differentiation) PKC->CellularResponse Phosphorylates target proteins PA Phosphatidic Acid (PA) DGK->PA Phosphorylates

Caption: A simplified diagram of a major diacylglycerol signaling pathway.

DAG_Synthesis_Workflow Start Start: Reactants Reactants Glycerol + Fatty Acids (or Fatty Acid Esters) Start->Reactants Reaction Chemical or Enzymatic Synthesis Reactants->Reaction CrudeProduct Crude Product Mixture (DAG, MAG, TAG, etc.) Reaction->CrudeProduct Purification Purification (e.g., Column Chromatography, Recrystallization) CrudeProduct->Purification Analysis Purity Analysis (TLC, HPLC, GPC) Purification->Analysis Troubleshooting Troubleshooting: Low Yield or Purity? Analysis->Troubleshooting PureDAG Pure Diacylglycerol Troubleshooting->PureDAG No Optimize Optimize Reaction Conditions Troubleshooting->Optimize Yes Optimize->Reaction

Caption: A general experimental workflow for the synthesis and purification of diacylglycerols.

References

Troubleshooting low yield in enzymatic synthesis of lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the enzymatic synthesis of lipids, with a primary focus on resolving issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: My enzymatic lipid synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in enzymatic lipid synthesis can stem from several factors. The most critical parameters to re-evaluate are the choice and concentration of the enzyme, the molar ratio of your substrates, the reaction temperature, and the water content in the system.[1] Sub-optimal conditions for any of these can significantly impair enzyme activity and reaction equilibrium. For instance, an inappropriate lipase or an incorrect glycerol-to-fatty-acid ratio can prevent the reaction from reaching completion.[1]

Q2: How critical is the molar ratio of substrates to the final product yield?

A2: The substrate molar ratio is a crucial factor that can shift the reaction equilibrium.[1] In many esterification reactions, such as the synthesis of monoglycerides, a significant excess of one substrate (e.g., glycerol) is often used to drive the reaction towards the desired product and minimize the formation of di- and triglycerides.[1] For example, in the synthesis of 2-monostearin, glycerol-to-stearic acid molar ratios as high as 8:1 or even 20:1 have been shown to improve the yield.[1]

Q3: Can the reaction temperature be a cause for low yield, and what is the optimal range?

A3: Temperature has a dual effect on enzymatic lipid synthesis. While higher temperatures can increase the reaction rate by improving mass transfer, excessive heat can lead to the denaturation of the enzyme.[1][2] The optimal temperature is highly dependent on the specific enzyme being used. For instance, for the commonly used immobilized Candida antarctica lipase B (Novozym 435), a temperature range of 55-70°C is often optimal for the synthesis of 2-monostearin.[1] It is always recommended to consult the manufacturer's specifications for the thermal stability of your enzyme.

Q4: What is the role of water in the reaction, and how can it affect the yield?

A4: Water content, or water activity (aw), is a key parameter in enzymatic esterification.[3] While a minimal amount of water is necessary for enzyme activation, an excessive amount can promote the reverse reaction of hydrolysis, where the ester bond is broken, thus reducing the yield of the desired lipid.[4] The optimal water content varies depending on the specific reaction and enzyme. For example, in one study on biodiesel production, increasing the water content up to 32% (w/w of oil) increased the yield, but further increases led to a decrease.[4]

Q5: I am observing the formation of byproducts. What could be the cause and how can I minimize them?

A5: Byproduct formation is a common issue. In the synthesis of monoglycerides, for instance, acyl migration is an undesirable side reaction where the acyl group moves from the sn-2 to the sn-1 or sn-3 position, converting the desired 2-monoglyceride to a 1-monoglyceride.[1] To minimize this, you can conduct the reaction at the lower end of the optimal temperature range. The choice of solvent is also critical; polar aprotic solvents like tert-butanol can inhibit acyl migration more effectively than non-polar solvents.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in enzymatic lipid synthesis.

.

Low_Yield_Troubleshooting start Low Yield Observed check_enzyme Verify Enzyme Activity & Concentration start->check_enzyme Start Here check_enzyme->start Inactive/Incorrect Conc. check_ratio Optimize Substrate Molar Ratio check_enzyme->check_ratio Enzyme OK check_ratio->start Suboptimal Ratio check_temp Adjust Reaction Temperature check_ratio->check_temp Ratio OK check_temp->start Too High/Low check_water Control Water Content check_temp->check_water Temp OK check_water->start Too High/Low check_mixing Ensure Adequate Mixing check_water->check_mixing Water OK check_mixing->start Insufficient check_inhibitors Investigate Product/Substrate Inhibition check_mixing->check_inhibitors Mixing OK check_inhibitors->start Inhibition Detected resolve Yield Improved check_inhibitors->resolve No Inhibition

Caption: Troubleshooting workflow for low yield.

Parameter Potential Issue Recommended Action
Enzyme Inactive or insufficient enzyme.Verify enzyme activity with a standard assay. Increase enzyme concentration. Consider using a different lipase with higher activity or desired regioselectivity.[4]
Substrate Ratio Incorrect molar ratio shifting equilibrium away from product formation.Systematically vary the molar ratio of substrates. An excess of one substrate is often beneficial.[1]
Temperature Sub-optimal temperature leading to low reaction rate or enzyme denaturation.Optimize the temperature based on the enzyme's specifications. Lower temperatures can sometimes reduce byproduct formation.[1][2]
Water Content Excessive water causing hydrolysis, or insufficient water for enzyme activation.Control water activity (aw) by adding a specific amount of water or using molecular sieves to remove water produced during the reaction.[1][3]
Mixing Poor mixing leading to mass transfer limitations.Increase the stirring speed to ensure a homogenous reaction mixture.
Inhibition Product or substrate inhibition limiting the reaction rate.Consider in-situ product removal or fed-batch substrate addition.
pH Sub-optimal pH affecting enzyme activity.Measure and adjust the pH of the reaction medium to the optimal range for the specific enzyme.[4]
Issue 2: Byproduct Formation and Acyl Migration
Parameter Potential Issue Recommended Action
Temperature High temperatures can accelerate acyl migration.Operate the reaction at the lower end of the enzyme's optimal temperature range.[1]
Solvent Non-polar solvents may promote acyl migration.Use polar aprotic solvents such as tert-butanol, which have been shown to inhibit acyl migration.[1]
Support Material Acidic support for immobilized enzymes can catalyze acyl migration.Ensure the support material for the immobilized lipase is not acidic.[1]
Reaction Time Prolonged reaction times can increase the likelihood of side reactions.Monitor the reaction progress and stop it once the optimal yield of the desired product is reached.

Quantitative Data Summary

The optimal conditions for enzymatic lipid synthesis can vary significantly depending on the specific reaction, substrates, and enzyme used. The following tables summarize conditions from various studies.

Table 1: Optimized Conditions for Enzymatic Transesterification

Substrate Enzyme Temp (°C) Substrate Ratio Water Content Yield Reference
Acid OilBiolipasa-R303:1 (Methanol:Oil)32% (w/w of oil)71.3%[4]
Waste Cooking OilC. rugosa & R. miehei456:1 (Methanol:Oil)5%96.5%[4]
Palm OilShrimp LipaseRT--82.18%[5]

Table 2: Optimized Conditions for Enzymatic Esterification

Substrates Enzyme Temp (°C) Substrate Ratio Other Conditions Yield/Conversion Reference
Stearic Acid & GlycerolNovozym 435604:1 (Glycerol:Acid)tert-butanol solventHigh[1]
Lauric Acid & (-)-MentholC. rugosa lipase453:1 (Menthol:Acid)aw = 0.5595% conversion[3]

Experimental Protocols

General Protocol for Enzymatic Esterification of Fatty Acids with Glycerol

This protocol provides a general methodology for the synthesis of monoglycerides.

.

Esterification_Workflow prep Reactant Preparation addition Enzyme Addition prep->addition reaction Reaction Incubation addition->reaction sampling Reaction Monitoring reaction->sampling termination Reaction Termination reaction->termination sampling->reaction extraction Product Extraction termination->extraction analysis Analysis (TLC/GC/HPLC) extraction->analysis

Caption: Experimental workflow for esterification.

  • Reactant Preparation : Dissolve the fatty acid (e.g., stearic acid) in a suitable solvent (e.g., tert-butanol or acetone) within a temperature-controlled reactor vessel. Add glycerol at the desired molar ratio (e.g., 4:1 glycerol to fatty acid).[1]

  • Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435, typically 5-10% w/w of the limiting substrate) to the reaction mixture.[1]

  • Reaction Conditions : Maintain the reaction at the optimal temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for the specified duration (e.g., 8-24 hours).[1] If water removal is necessary to drive the equilibrium, add molecular sieves to the reaction mixture.[1]

  • Reaction Monitoring : Periodically take samples from the reaction mixture to monitor the progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination : Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Purification : The product can be purified from the remaining substrates and byproducts using techniques like column chromatography or crystallization.

References

Effect of temperature on 1,3-Dilaurin synthesis kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1,3-dilaurin.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, with a focus on the impact of temperature.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of this compound Incorrect Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[1][2]Optimize the reaction temperature. Most fungal and yeast lipases have an optimal temperature between 30°C and 50°C, while bacterial lipases are often more active between 37°C and 65°C.[1] For example, a study using Lipozyme RM IM for this compound synthesis found an optimal temperature of 50°C.[3][4]
Sub-optimal Enzyme Concentration: The amount of lipase may be insufficient to catalyze the reaction effectively.Increase the enzyme concentration incrementally. A common starting point is 5 wt% of the total reactants.[3][4]
Poor Substrate Molar Ratio: An incorrect ratio of lauric acid to glycerol can limit the formation of the desired product.A molar ratio of 2:1 lauric acid to glycerol is typically used for this compound synthesis.[4][5]
Presence of Excess Water: Water can promote the hydrolysis of esters, reducing the yield of this compound.Consider using a solvent-free system or adding molecular sieves to remove water produced during the esterification reaction.[6] A vacuum can also be applied to remove water.[4][5]
Formation of undesired byproducts (e.g., 1,2-dilaurin, trilaurin) Acyl Migration: High temperatures can promote the migration of the acyl group from the sn-1 or sn-3 position to the sn-2 position, forming 1,2-dilaurin.Operate at the lower end of the optimal temperature range. While higher temperatures can increase the initial reaction rate, they may also lead to more acyl migration.
Non-specific Lipase: The lipase being used may not have the desired sn-1,3 regioselectivity.Ensure you are using a lipase with high sn-1,3 regioselectivity, such as Lipozyme RM IM or Novozym 435.[3]
Enzyme inactivation Excessively High Temperature: Most lipases will denature and lose activity at temperatures above their optimal range.[1][2] For example, Carica papaya lipase shows a significant loss of activity after incubation at temperatures ≥ 80°C.[1]Carefully control the reaction temperature and avoid overheating. Perform pre-incubation stability tests at your desired operating temperature if you are using a new enzyme.[1]
Inappropriate Solvent: Some organic solvents can denature enzymes.If using a solvent, choose a non-polar solvent like hexane which is generally well-tolerated by lipases.[7] Alternatively, a solvent-free system can be employed.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature for this compound synthesis is dependent on the specific lipase being used. For many commercially available lipases, such as Lipozyme RM IM, an optimal temperature of around 50°C has been reported to achieve high conversion of lauric acid and a high content of this compound.[3][4] However, the optimal temperature for fungal and yeast lipases generally lies between 30°C and 50°C, whereas for bacterial lipases it is typically between 37°C and 65°C.[1] It is recommended to perform a temperature optimization study for your specific enzyme and reaction conditions.

Q2: How does temperature affect the reaction rate of this compound synthesis?

A2: Generally, increasing the reaction temperature will increase the reaction rate up to the enzyme's optimal temperature. For instance, one study on the enzymatic synthesis of butyl laurate showed a linear increase in the synthesis rate as the temperature was increased from 30°C to 60°C.[1] However, temperatures exceeding the optimum can lead to a rapid decrease in enzyme activity due to thermal denaturation, which will, in turn, decrease the reaction rate.[1][2]

Q3: Can high temperatures affect the purity of the final this compound product?

A3: Yes, high temperatures can negatively impact the purity of this compound. Elevated temperatures can increase the rate of acyl migration, which is the process where a fatty acid chain moves from the sn-1 or sn-3 position to the sn-2 position of the glycerol backbone. This results in the formation of the undesired isomer, 1,2-dilaurin, thus reducing the purity of the target this compound.

Q4: What are some common lipases used for this compound synthesis?

A4: Lipases with high sn-1,3 regioselectivity are preferred for the synthesis of this compound. Commonly used and effective lipases include Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B).[3] Lipozyme TL IM has been reported to show lower activity for this specific reaction.[3]

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: The progress of the reaction can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8] These methods allow for the quantification of the remaining substrates (lauric acid and glycerol) and the products formed (monolaurin, 1,2-dilaurin, this compound, and trilaurin).

Quantitative Data

Table 1: Effect of Temperature on the Synthesis of Lauric Acid Esters

Temperature (°C)Normalized Synthesis Rate of Butyl Laurate (%)
3035
4063
5084
55100

Data adapted from a study on Carica papaya lipase catalyzed esterification.[1]

Table 2: Optimized Conditions for this compound Synthesis using Lipozyme RM IM

ParameterOptimal Value
Temperature50°C
Reaction Time3 hours
Enzyme Concentration5 wt% (based on reactants)
Lauric Acid Conversion95.3%
This compound Content80.3%

Data from a study on solvent-free enzymatic synthesis of 1,3-diacylglycerols.[3][4]

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

This protocol is based on a method utilizing a vacuum-driven air bubbling system.[3][4]

Materials:

  • Glycerol

  • Lauric Acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • 50 mL pear-shaped flask

  • Water bath with temperature control

  • Vacuum pump

  • Air or Nitrogen bubbling system

Procedure:

  • Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.

  • Add the immobilized lipase, typically at a concentration of 5% by weight of the total reactants.

  • Place the flask in a water bath and set the temperature to 50°C.

  • Apply a vacuum (e.g., 4 mm Hg) to the flask to remove water produced during the reaction.

  • If available, bubble air or nitrogen through the reaction mixture to facilitate water removal and mixing.

  • Allow the reaction to proceed for 3-6 hours.

  • Monitor the reaction progress by taking samples periodically for GC or HPLC analysis.

  • Once the desired conversion is reached, terminate the reaction by filtering out the immobilized lipase. The enzyme can be washed and potentially reused.

  • The crude product can be purified using techniques such as column chromatography or molecular distillation to obtain high-purity this compound.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Esterification Reaction cluster_downstream Product Recovery A Combine Glycerol & Lauric Acid (1:2 molar ratio) B Add Immobilized Lipase (e.g., 5 wt%) A->B C Incubate at Optimal Temperature (e.g., 50°C) B->C D Apply Vacuum & Bubbling (to remove water) C->D E Monitor Progress (GC/HPLC) D->E F Filter to Remove Enzyme E->F G Purify this compound (e.g., Chromatography) F->G

Caption: General experimental workflow for the enzymatic synthesis of this compound.

temp_effect cluster_temp Effect of Temperature on this compound Synthesis cluster_low Low Temperature cluster_opt Optimal Temperature cluster_high High Temperature Temp Reaction Temperature LowRate Low Reaction Rate Temp->LowRate Below Optimum HighStab High Enzyme Stability Temp->HighStab Below Optimum OptRate Optimal Reaction Rate & Yield Temp->OptRate At Optimum Denat Enzyme Denaturation Temp->Denat Above Optimum AcylMig Increased Acyl Migration (Reduced Purity) Temp->AcylMig Above Optimum

Caption: Logical relationship of temperature's effect on synthesis kinetics and purity.

References

Technical Support Center: Water Removal in Vacuum-Driven Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of water by-products in vacuum-driven esterification reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: Why is the removal of water so critical in an esterification reaction?

Esterification, particularly the Fischer esterification, is a reversible equilibrium reaction between a carboxylic acid and an alcohol.[1][2] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (the carboxylic acid and alcohol), thereby reducing the yield of the desired ester.[1][3] Continuous removal of water is essential to drive the reaction to completion and achieve a high conversion rate.[1][4]

Q2: I am observing low or stalled conversion in my vacuum esterification. What are the common causes related to water?

Low or stalled conversion is a frequent issue directly linked to inadequate water removal. Here are the primary causes:

  • Insufficient Vacuum: The applied vacuum may not be strong enough to lower the boiling point of water sufficiently for its effective removal at the reaction temperature.

  • System Leaks: Leaks in your glassware or tubing can compromise the vacuum level, allowing atmospheric moisture in and preventing the removal of water produced by the reaction.

  • Inefficient Condensation: If your condenser is not cold enough, water vapor may return to the reaction flask instead of being collected in the trap.

  • Saturated Drying Agents: If you are using an in-situ drying agent like molecular sieves, they may have become saturated and are no longer capable of adsorbing water.[5]

  • Initial Water Content: The reactants (alcohol, carboxylic acid) or solvent may contain significant amounts of water initially, exceeding the capacity of the removal system.[4]

Q3: How does applying a vacuum specifically help in removing water?

Applying a vacuum lowers the overall pressure of the system. This, in turn, reduces the boiling points of all volatile components, including the water by-product.[6] This allows for the selective removal of water at a lower temperature than would be possible at atmospheric pressure. This is particularly advantageous for temperature-sensitive substrates that might decompose or undergo side reactions at higher temperatures.

Q4: My reaction involves a high-boiling alcohol, and simple vacuum distillation is removing my reactant. What should I do?

This is a common challenge. The solution is to use a method that selectively removes water without stripping volatile reactants or products.

  • Azeotropic Distillation with a Dean-Stark Trap: This is a classic and effective method. A solvent that forms a low-boiling azeotrope with water (like toluene or benzene) is used.[1][7] The azeotrope boils, and its vapors condense into the Dean-Stark trap. The water, being denser, separates and collects at the bottom, while the solvent overflows and returns to the reaction flask.[3][7] This can be adapted for vacuum use, though careful pressure control is required.

  • In-Situ Adsorption with Molecular Sieves: Adding activated molecular sieves (typically 3Å for water) directly to the reaction mixture can effectively trap the water by-product as it forms.[5][8] This avoids the need for distillation altogether. However, the sieves must be thoroughly activated (dried) before use and their capacity must be sufficient for the theoretical amount of water produced.

Q5: How do I properly use and regenerate molecular sieves for water removal?

Molecular sieves are crystalline aluminosilicates that selectively adsorb molecules based on size.[8][9] For removing water, 3Å sieves are ideal as their pore size is large enough to admit water molecules but small enough to exclude most organic solvents and reactants.[5][8]

  • Activation (Drying): Before use, molecular sieves must be activated to remove any pre-adsorbed water. This is done by heating them in a furnace at a high temperature (e.g., 200-300°C) under a vacuum or with a flow of dry, inert gas for several hours.[5]

  • Application: Add the activated sieves to the reaction mixture at the beginning of the experiment. The amount should be in excess of the theoretical moles of water that will be produced.

  • Regeneration: Used sieves can be regenerated for reuse. After filtering them from the reaction mixture and washing with a dry solvent, they can be reactivated using the same heating and vacuum/purging procedure.[5]

Q6: How can I accurately measure the residual water content in my final product or reaction mixture?

The most widely used and accurate method for determining water content is Karl Fischer Titration (KFT).[10] This technique is highly specific to water and can detect concentrations down to the parts-per-million (ppm) level.

  • Volumetric KFT: Suitable for samples with water content above 0.1% (1000 ppm).

  • Coulometric KFT: Ideal for samples with very low water content (< 0.1%).[11]

Other methods like Gas Chromatography (GC) can also be used but may require specific columns and calibration.[10]

Quantitative Data on Water Removal

The efficiency of water removal can significantly impact reaction outcomes. The tables below summarize key quantitative data.

Table 1: Impact of Water Removal on Esterification Conversion

Reaction SystemWater Removal MethodConversion without Water RemovalConversion with Water Removal% Increase in ConversionReference
Oleic Acid + EthanolMolecular Sieves46.9%62.9% (approx.)~16.0%[12]
Acetic Acid + EthanolPervaporation65.0%94.3%29.3%[13]
Acetic Acid + ButanolZeolite Adsorption88.2%99.7%11.5%[12]

Table 2: Comparison of Water Removal Efficiencies of Molecular Sieves

Agitation MethodOperating TimeWater Removal Efficiency from EthanolReference
Rotary Shaking6 hours~87%[14]
Electromagnetic Stirring6 hours~81%[14]
Motionless6 hours~82%[14]

Note: Electromagnetic stirring was found to physically damage the molecular sieves, reducing their reusability.[15]

Visual Guides and Workflows

Fischer Esterification Equilibrium

The following diagram illustrates the reversible nature of the Fischer esterification reaction and highlights how the removal of the water by-product shifts the chemical equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle.

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis Water_Removal Water Removal (Vacuum, Sieves, Dean-Stark) Products->Water_Removal Shift Shifts Equilibrium (Le Chatelier's Principle) Water_Removal->Shift

Caption: The equilibrium of Fischer esterification.

Troubleshooting Workflow for Low Ester Yield

If you are experiencing low yields in your vacuum-driven esterification, follow this logical troubleshooting guide to identify the potential cause.

Troubleshooting_Workflow Start Problem: Low Ester Yield Check_Vacuum Is the vacuum level stable and sufficient? Start->Check_Vacuum Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Water_Removal Is the water removal method effective? Start->Check_Water_Removal Check_Reagents Are reactants/catalyst pure and active? Start->Check_Reagents Leak_Test Action: Perform a leak test. Check all joints and tubing. Check_Vacuum->Leak_Test No Pump_Check Action: Verify pump performance. Is the cold trap empty and cold? Check_Vacuum->Pump_Check No Sieves_Check Using Sieves: Are they fully activated? Is there a sufficient amount? Check_Water_Removal->Sieves_Check Trap_Check Using Cold Trap: Is it sufficiently cold (-78°C)? Is it filling with solvent/water? Check_Water_Removal->Trap_Check Reagent_Purity Action: Check for water in starting materials via KFT. Check_Reagents->Reagent_Purity Catalyst_Activity Action: Use fresh or newly opened catalyst. Check_Reagents->Catalyst_Activity

Caption: Troubleshooting guide for low ester yield.

Key Experimental Protocols

Protocol 1: General Procedure for Vacuum-Driven Esterification with a Cold Trap

This protocol describes a general setup for removing water via direct vacuum distillation into a cold trap. It is suitable when the reactants have significantly higher boiling points than water at the operating pressure.

  • Glassware Preparation: Ensure all glassware is oven-dried to remove any surface moisture.

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stir bar, a distillation head connected to a condenser, and a receiving flask.

    • Place a heating mantle under the round-bottom flask.

    • Connect the vacuum takeoff adapter on the receiving flask to a cold trap (e.g., a Dewar flask with dry ice/acetone or a liquid nitrogen trap).

    • Connect the cold trap to a vacuum pump. Use a manometer to monitor the system pressure.

  • Charging the Reactor: Add the carboxylic acid, alcohol (often in excess), and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to the round-bottom flask.[16][17]

  • Reaction Execution:

    • Begin stirring and start the vacuum pump, slowly evacuating the system to the desired pressure.

    • Once the target pressure is reached, begin heating the reaction mixture to the desired temperature.

    • Observe the condensation of vapors. Water, and potentially other volatile substances, will collect in the cold trap.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Vent the system to atmospheric pressure carefully.

    • Proceed with standard aqueous workup, typically involving a wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[17][18]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[17][19]

Protocol 2: Water Quantification by Karl Fischer Titration (Volumetric)

This protocol outlines the steps for determining water content in an organic sample.

  • Apparatus: A volumetric Karl Fischer titrator.

  • Reagent Preparation:

    • Fill the titrator burette with a standardized one-component Karl Fischer titrant (e.g., CombiTitrant 5).

    • Add the appropriate Karl Fischer solvent (e.g., CombiSolvent) to the titration cell.

  • System Conditioning: Start the titrator and allow it to titrate the solvent to a dry, stable endpoint. This removes any ambient moisture from the cell. The instrument will indicate when it is ready.

  • Sample Introduction:

    • Using a dry, gas-tight syringe, draw an accurately weighed amount of your sample (e.g., the purified ester or a reaction aliquot).

    • Inject the sample into the titration cell through the septum.

  • Titration: Start the titration. The instrument will automatically add the titrant and detect the endpoint when all the water in the sample has reacted.

  • Calculation: The instrument will calculate the water content based on the volume of titrant used, the titrant concentration, and the sample weight, typically reporting the result in ppm or weight percent.

References

Methods to reduce 1,2-dilaurin formation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-dilaurin, with a focus on minimizing the formation of the undesired 1,2-dilaurin isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high selectivity?

A1: The two primary methods for selectively synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic synthesis, utilizing 1,3-specific lipases, is often preferred for its high selectivity under mild reaction conditions.[1][2][3] Chemical synthesis routes, such as those involving glycidol esters or controlled glycerolysis, offer alternative approaches.[4][5]

Q2: Why is the formation of 1,2-dilaurin a common issue?

A2: The formation of 1,2-dilaurin is a common side product due to acyl migration. Under certain conditions, particularly at higher temperatures or in the presence of certain catalysts, the acyl group can move from the primary (sn-1 or sn-3) position to the secondary (sn-2) position of the glycerol backbone, leading to the formation of the 1,2-isomer.[3]

Q3: Which enzymes are recommended for the selective synthesis of this compound?

A3: Several commercially available lipases exhibit high selectivity for the 1 and 3 positions of glycerol. Lipozyme RM IM and Novozym 435 are frequently cited for their excellent performance in the synthesis of 1,3-diacylglycerols (DAGs), including this compound.[3][6] Lipozyme TL IM has also been used, although it may show lower activity under certain conditions.[3][6]

Q4: What are the key reaction parameters to control in enzymatic synthesis to minimize 1,2-dilaurin formation?

A4: To minimize 1,2-dilaurin formation in enzymatic synthesis, it is crucial to control the following parameters:

  • Enzyme Selection: Use a 1,3-specific lipase.

  • Temperature: Lower temperatures are generally favored to reduce acyl migration.

  • Water Content: Water can influence enzyme selectivity and promote side reactions.[1]

  • Molar Ratio of Reactants: The ratio of lauric acid to glycerol can impact the product distribution.[2]

  • Reaction Time: Prolonged reaction times can sometimes lead to increased acyl migration.

Q5: How can I purify this compound from a mixture containing the 1,2-isomer?

A5: Several methods can be employed to purify this compound:

  • Solvent Fractionation: This technique takes advantage of the different solubilities of the isomers in specific solvents. For instance, hexane can be used to partition 1,2-diacylglycerols.[2]

  • Molecular Distillation: This is an effective method for separating monoglycerides and other impurities from the diglyceride mixture.[2][7]

  • Chromatography: Techniques like column chromatography can be used for high-purity separation.[3]

Troubleshooting Guides

Problem 1: High levels of 1,2-dilaurin in the final product of enzymatic synthesis.

Possible Cause Suggested Solution
Acyl migration due to high temperature. Reduce the reaction temperature. Optimal temperatures are typically enzyme-specific but are generally kept moderate to minimize acyl migration.
Incorrect enzyme selection. Ensure the use of a well-characterized 1,3-specific lipase such as Lipozyme RM IM or Novozym 435.[3][6]
Suboptimal water activity. Optimize the water content in the reaction medium. Water can affect enzyme conformation and selectivity.[1]
Prolonged reaction time. Monitor the reaction progress and stop it once the optimal yield of this compound is achieved to prevent subsequent isomerization.
High enzyme concentration. While a sufficient amount of enzyme is necessary, an excessive concentration can sometimes lead to a slight decrease in this compound content due to increased acyl migration.[3]

Problem 2: Low yield of this compound.

Possible Cause Suggested Solution
Suboptimal molar ratio of lauric acid to glycerol. Experiment with different molar ratios. For enzymatic esterification of some diacylglycerols, a 2:1 or 1:1 molar ratio of fatty acid to glycerol has been found to be optimal.[2]
Poor enzyme activity. Check the enzyme's storage conditions and activity. Consider using a fresh batch of the enzyme. Some lipases, like Lipozyme TL IM, may exhibit lower activity for certain substrates.[3][6]
Inadequate mixing. Ensure efficient mixing to overcome mass transfer limitations, especially in solvent-free systems.
Presence of inhibitors. Ensure the reactants and any solvent used are free from impurities that could inhibit the enzyme.

Experimental Protocols

Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is a generalized procedure based on common practices in the literature.[3][6]

Materials:

  • Lauric acid

  • Glycerol

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Reaction vessel (e.g., a pear-shaped flask)

  • Water bath for temperature control

  • Vacuum system

Procedure:

  • Combine lauric acid and glycerol in the reaction vessel. A common starting molar ratio is 2:1 (lauric acid:glycerol).

  • Add the immobilized lipase. A typical enzyme load is 5% (w/w) based on the total weight of the reactants.[3][6]

  • Heat the mixture to the desired reaction temperature (e.g., 50°C) using a water bath.[3][6]

  • Apply a vacuum to the system (e.g., 4 mm Hg) to remove water produced during the esterification reaction. This helps to drive the reaction forward.[3]

  • Maintain the reaction under constant stirring for the desired duration (e.g., 3 hours).[3][6]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.[3]

  • The resulting product mixture can then be purified to isolate the this compound.

Quantitative Data Summary

Table 1: Effect of Lipase Type on Lauric Acid Conversion and this compound Content

LipaseLauric Acid Conversion (%)This compound Content (%)Reference
Lipozyme RM IM95.380.3[3][6]
Novozym 435HighGood performance[3][6]
Lipozyme TL IMLowLow activity[3][6]

Reaction conditions: 50°C, 3 hours, 5 wt% lipase, solvent-free system.

Table 2: Purity of 1,3-Diacylglycerols After Purification

1,3-DiacylglycerolPurity (%)
1,3-Dicaprylin98.5
1,3-Dicaprin99.2
This compound99.1
1,3-Dipalmitin99.5
1,3-Disterin99.4

Data from a study utilizing enzymatic synthesis followed by purification.[6]

Visualizations

experimental_workflow Experimental Workflow for Enzymatic Synthesis of this compound cluster_synthesis Synthesis cluster_separation Separation cluster_purification Purification reactants Lauric Acid + Glycerol reaction Esterification Reaction (Solvent-Free, Vacuum, 50°C) reactants->reaction enzyme 1,3-Specific Lipase (e.g., Lipozyme RM IM) enzyme->reaction filtration Enzyme Filtration reaction->filtration crude_product Crude Product Mixture (this compound, 1,2-Dilaurin, etc.) filtration->crude_product purification Purification (e.g., Solvent Fractionation, Molecular Distillation) crude_product->purification final_product High-Purity this compound purification->final_product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

troubleshooting_logic Troubleshooting High 1,2-Dilaurin Formation start High 1,2-Dilaurin Detected q1 Is reaction temperature > 50°C? start->q1 a1_yes Reduce Temperature q1->a1_yes Yes q2 Is a 1,3-specific lipase being used? q1->q2 No end_node Reduced 1,2-Dilaurin Formation a1_yes->end_node a2_no Select Appropriate Enzyme (e.g., Lipozyme RM IM) q2->a2_no No q3 Is reaction time excessively long? q2->q3 Yes a2_no->end_node a3_yes Optimize Reaction Time q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A logical diagram for troubleshooting the overproduction of 1,2-dilaurin.

References

Validation & Comparative

A Comparative Analysis of Lipozyme RM IM and Novozym 435 for Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely utilized immobilized lipases in industrial and research settings: Lipozyme RM IM and Novozym 435. The selection of an appropriate biocatalyst is critical for the efficiency and viability of enzymatic processes. This document aims to facilitate this decision-making by presenting a side-by-side comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key concepts.

General Characteristics

Lipozyme RM IM and Novozym 435 are both robust, immobilized enzymes favored for their stability and activity in organic synthesis. However, they originate from different microbial sources and possess distinct catalytic properties.

FeatureLipozyme RM IMNovozym 435
Enzyme Source Rhizomucor mieheiCandida antarctica lipase B (CALB)
Immobilization Support Macroporous anion-exchange resinMacroporous acrylic resin (Lewatit VP OC 1600)[1][2][3]
Specificity sn-1,3 positional specificityNon-specific[4]
Typical Applications Interesterification of fats and oils, synthesis of structured lipids.Esterification, transesterification, amidation, kinetic resolutions.[5][6]

Performance in Esterification Reactions

Esterification is a key application for both enzymes. Their performance can vary significantly based on the substrates and reaction conditions.

Synthesis of Benzyl Benzoate

In the synthesis of benzyl benzoate from benzyl alcohol and benzoic anhydride, Lipozyme RM IM demonstrated a higher conversion rate under its optimal conditions compared to Novozym 435.[7][8]

ParameterLipozyme RM IMNovozym 435Reference
Maximum Conversion 51%32%[7][9]
Optimal Temperature 40°C60°C[7][8][9]
Optimal Molar Ratio (Alcohol:Anhydride) 1:51:5[7][9]
Reaction Time for Max. Conversion 24 hours24 hours[7][9]
Initial Reaction Rate (12h) ~30% conversion~10% conversion[7]
Synthesis of Cetyl Octanoate (Wax Ester)

In the synthesis of cetyl octanoate from cetyl alcohol and octanoic acid, Novozym 435 exhibited a higher yield in a shorter reaction time.

ParameterLipozyme RM IMNovozym 435
Maximum Yield 94%98%
Optimal Conditions 6h, 60°C, 1:1 molar ratio, 40% enzyme4h, 50°C, 2.5:1 molar ratio, 40% enzyme
Tolerance to Acid LowerHigher

Performance in Transesterification Reactions

Transesterification for the production of biodiesel and structured lipids is another common application.

Biodiesel Production

In the alcoholysis of vegetable oils for biodiesel production, Novozym 435 has shown better stability in the presence of short-chain alcohols like methanol and ethanol compared to other lipases, including Lipozyme TL IM (a related lipase).[10] Novozym 435 can achieve quantitative conversions, whereas other lipases may not reach completion under similar conditions.[10]

Stability and Reusability

The operational stability and potential for reuse are critical economic factors in industrial applications.

Thermal and pH Stability
  • Novozym 435 is known for its high thermal tolerance, with an optimal temperature often in the range of 40-60°C for prolonged use, though it can exhibit maximum activity at higher temperatures (70-80°C) for shorter periods.[11] It has a broad optimal pH range of 5-9.

  • Lipozyme RM IM generally has an optimal temperature in the range of 35-40°C.

Reusability

Both enzymes demonstrate good reusability. In the synthesis of benzyl benzoate, both enzymes showed a decline in activity after the first cycle, with Lipozyme RM IM maintaining slightly higher relative activity over subsequent cycles under the tested conditions.[7][9] In wax ester synthesis, after four cycles, the yield for Lipozyme RM IM decreased from 94% to 80%, while for Novozym 435, it dropped from 98% to 84%.

Substrate Specificity

The differing substrate specificities of these enzymes are a key determinant of their suitability for various applications.

  • Lipozyme RM IM exhibits sn-1,3 specificity , preferentially hydrolyzing or forming ester bonds at the outer positions of a glycerol backbone. This makes it ideal for the production of structured lipids where the fatty acid at the sn-2 position is retained.

  • Novozym 435 is a non-specific lipase, meaning it can act on all three positions of the glycerol backbone.[4] This broad specificity makes it a versatile catalyst for a wide range of esterification and transesterification reactions.[11] It has shown a preference for short-chain fatty acids in some studies.[4]

Experimental Protocols

General Lipase Activity Assay (Hydrolysis of p-Nitrophenyl Esters)

This spectrophotometric assay is a common method for determining lipase activity.

Principle: Lipase hydrolyzes a p-nitrophenyl ester substrate to release p-nitrophenol (pNP), which is a yellow chromophore that can be quantified at 405-410 nm.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • p-Nitrophenyl ester substrate solution (e.g., p-nitrophenyl palmitate in isopropanol)

  • Triton X-100 or other emulsifier

  • Immobilized lipase (Lipozyme RM IM or Novozym 435)

  • Spectrophotometer

Procedure:

  • Prepare a reaction buffer by emulsifying the p-nitrophenyl ester substrate in the phosphate buffer containing the emulsifier.

  • Pre-incubate the reaction buffer at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the immobilized lipase.

  • Monitor the increase in absorbance at 410 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.

Esterification Reaction for Benzyl Benzoate Synthesis

Materials:

  • Benzyl alcohol

  • Benzoic anhydride

  • tert-Butanol (solvent)

  • Immobilized lipase (Lipozyme RM IM or Novozym 435)

  • Thermostated shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vessel, combine benzyl alcohol, benzoic anhydride, and tert-butanol in the desired molar ratio.

  • Add the immobilized lipase (e.g., 10% by weight of total substrates).[7]

  • Incubate the mixture in a thermostated shaker at the optimal temperature for the respective enzyme (40°C for Lipozyme RM IM, 60°C for Novozym 435) with agitation (e.g., 150 rpm).[7][9]

  • Take samples at regular intervals and analyze the conversion to benzyl benzoate by gas chromatography.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Enzyme Selection cluster_1 Reaction Setup cluster_2 Parameter Optimization cluster_3 Analysis Lipozyme RM IM Lipozyme RM IM Esterification Esterification Lipozyme RM IM->Esterification Transesterification Transesterification Lipozyme RM IM->Transesterification Novozym 435 Novozym 435 Novozym 435->Esterification Novozym 435->Transesterification Temperature Temperature Esterification->Temperature Substrate_Ratio Substrate Ratio Esterification->Substrate_Ratio Enzyme_Load Enzyme Load Esterification->Enzyme_Load Time Time Esterification->Time Transesterification->Temperature Transesterification->Substrate_Ratio Transesterification->Enzyme_Load Transesterification->Time Conversion_Yield Conversion/Yield (GC/HPLC) Temperature->Conversion_Yield Substrate_Ratio->Conversion_Yield Enzyme_Load->Conversion_Yield Time->Conversion_Yield Stability_Reusability Stability/Reusability Conversion_Yield->Stability_Reusability Kinetic_Parameters Kinetic Parameters Conversion_Yield->Kinetic_Parameters

Caption: Workflow for comparing Lipozyme RM IM and Novozym 435 performance.

Logical Relationship of Enzyme Properties and Application

G Enzyme_Source Enzyme Source Specificity Specificity Enzyme_Source->Specificity Immobilization Immobilization Stability Stability (pH, Thermal) Immobilization->Stability Application Optimal Application Specificity->Application Stability->Application Kinetics Kinetics (Km, Vmax) Kinetics->Application

Caption: Key enzyme properties influencing their optimal application.

Conclusion

Both Lipozyme RM IM and Novozym 435 are highly effective biocatalysts, with their optimal applications being dictated by their inherent properties.

  • Lipozyme RM IM is the enzyme of choice for applications requiring sn-1,3 specificity , such as the production of structured lipids. It can achieve high conversions, although it may require milder temperature conditions compared to Novozym 435.

  • Novozym 435 is a more versatile, non-specific lipase with excellent thermal stability and tolerance to a broader range of substrates and conditions. Its robustness makes it a workhorse for a wide array of esterification and transesterification reactions where positional specificity is not a primary concern.

The selection between these two enzymes should be based on a careful consideration of the desired product, the nature of the substrates, and the economic feasibility of the process, taking into account factors like reaction time, temperature, and enzyme reusability. The data and protocols presented in this guide offer a foundation for making an informed decision for your specific biocatalytic needs.

References

A Comparative Guide to the Synthesis of 1,3-Dilaurin: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity 1,3-dilaurin is a critical step for various applications, including its use as an excipient in pharmaceutical formulations. The choice between chemical and enzymatic synthesis methods significantly impacts yield, purity, reaction conditions, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to inform your selection process.

The synthesis of this compound, a specific diacylglycerol, can be broadly approached through two distinct pathways: traditional chemical synthesis and biocatalytic enzymatic synthesis. Chemical methods typically involve the direct esterification of glycerol with lauric acid at high temperatures using a catalyst. In contrast, enzymatic synthesis utilizes lipases to catalyze the esterification under milder conditions, offering greater selectivity.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for both chemical and enzymatic synthesis of this compound, based on data from various studies.

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Layered Double Hydroxides (e.g., Mg-Al-CO3), Zinc CompoundsImmobilized Lipases (e.g., Lipozyme RM IM, Novozym 435)
Temperature 100 - 180°C50 - 70°C[1][2]
Reaction Time 2 - 7 hours3 - 24 hours[1][2]
Pressure Atmospheric or VacuumVacuum (to remove water)[1]
Solvent Often solvent-freeTypically solvent-free[1]
Glycerol Conversion Up to 99%High (e.g., 95.3% lauric acid conversion)[1][3]
Product Selectivity Mixture of mono-, di-, and triglyceridesHigh selectivity for 1,3-diacylglycerols
This compound Yield Variable, often part of a mixtureUp to 80.3% in the reaction mixture[1][3]
Final Purity Requires extensive purificationHigh purity achievable (e.g., 99.1% after purification)[3]
Catalyst Reusability Possible, but can be complexHigh (e.g., over 80% activity after 10 cycles)[1]
Environmental Impact High energy consumption, potential for harsh chemicalsMilder conditions, biodegradable catalyst, more sustainable[4]

Experimental Protocols

Chemical Synthesis: Direct Esterification

This protocol describes a general method for the chemical synthesis of this compound via direct esterification of glycerol and lauric acid.

Materials:

  • Glycerol

  • Lauric Acid

  • Layered Double Hydroxide (LDH) catalyst (e.g., Mg-Al-CO3)

  • Mechanically stirred reactor

  • Heating mantle and temperature controller

  • Vacuum system

Procedure:

  • Charge the reactor with lauric acid and glycerol in a desired molar ratio (e.g., 2:1 or 3:1).

  • Add the LDH catalyst (e.g., 2-8 wt% of reactants).

  • Heat the mixture to the desired reaction temperature (e.g., 180°C) with continuous mechanical stirring.

  • Apply vacuum to facilitate the removal of water produced during the esterification reaction.

  • Monitor the reaction progress by analyzing samples periodically for the conversion of lauric acid and the formation of mono-, di-, and triglycerides using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon reaching the desired conversion, cool the reaction mixture.

  • Separate the catalyst from the product mixture by filtration.

  • The crude product, a mixture of unreacted starting materials and glycerides, will require further purification steps such as distillation or chromatography to isolate this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a typical procedure for the enzymatic synthesis of this compound.

Materials:

  • Glycerol

  • Lauric Acid

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Reaction vessel (e.g., a round-bottom flask)

  • Shaking incubator or magnetic stirrer with heating

  • Vacuum pump

Procedure:

  • Combine lauric acid and glycerol in a 2:1 molar ratio in the reaction vessel.[5]

  • Add the immobilized lipase (e.g., 5 wt% of the total reactants).[1]

  • Incubate the mixture at a controlled temperature (e.g., 50°C) with constant stirring or shaking.[1][5]

  • Apply a vacuum (e.g., 4 mm Hg) to the system to continuously remove the water formed during the reaction, which drives the equilibrium towards product formation.[1][5]

  • The reaction is typically carried out for a period of 3 to 24 hours.[1][2] Progress can be monitored by taking aliquots and analyzing the composition by GC or HPLC.

  • After the reaction, the immobilized enzyme can be easily separated from the product mixture by simple filtration.[1]

  • The filtered product can be further purified, if necessary, by column chromatography to achieve high purity this compound.[3]

Workflow Visualizations

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification Glycerol Glycerol Reactor High Temperature Reactor (100-180°C) Glycerol->Reactor LauricAcid Lauric Acid LauricAcid->Reactor Catalyst Chemical Catalyst (e.g., LDH) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Purification Purification (e.g., Distillation) Filtration->Purification Product This compound (in mixture) Filtration->Product FinalProduct Pure this compound Purification->FinalProduct Product->Purification

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification Glycerol Glycerol Bioreactor Mild Condition Bioreactor (50-70°C, Vacuum) Glycerol->Bioreactor LauricAcid Lauric Acid LauricAcid->Bioreactor Enzyme Immobilized Lipase Enzyme->Bioreactor EnzymeRecovery Enzyme Filtration (for reuse) Bioreactor->EnzymeRecovery Product High Purity this compound EnzymeRecovery->Product Purification Optional Purification (e.g., Chromatography) Product->Purification

References

1,3-Dilaurin: A Comparative Guide to its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial lipids, 1,3-dilaurin presents a compelling subject for researchers and drug development professionals. This guide provides an objective comparison of its performance against other well-known antimicrobial lipids, supported by available experimental data. While quantitative data for this compound is limited in publicly accessible research, this document synthesizes current knowledge to draw meaningful comparisons and guide future research.

Comparative Antimicrobial Efficacy: A Tabular Overview

The antimicrobial efficacy of lipids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for lauric acid and its monoglyceride derivative, monolaurin, against various pathogens. Although a direct quantitative comparison with this compound is challenging due to a lack of specific MIC values in the literature, one study has indicated that dilaurin is less active than monolaurin against Staphylococcus aureus.[1] It is hypothesized that 1,3-diglycerides, such as this compound, may exert their antimicrobial effects indirectly after being hydrolyzed by lipases into their more active monoglyceride counterparts in vivo.

Table 1: Comparative Efficacy against Gram-Positive Bacteria

Antimicrobial LipidOrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusData not available (less active than monolaurin)[1]
Monolaurin Staphylococcus aureus12.5 - 2000[2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)250 - 2000[2]
Lauric Acid Staphylococcus aureus156[4][5]

Table 2: Comparative Efficacy against Gram-Negative Bacteria

Antimicrobial LipidOrganismMIC (µg/mL)Reference
Monolaurin Escherichia coli>128[6]
Lauric Acid Escherichia coliData not available

Table 3: Comparative Efficacy against Fungi

Antimicrobial LipidOrganismMIC (µM)Reference
Monolaurin Candida albicans62.5 - 125[7]

Mechanism of Action: Disrupting the Microbial Barrier

The primary antimicrobial mechanism of lipids like monolaurin, and likely by extension its precursor this compound, is the disruption of the microbial cell membrane.[6] This action is not reliant on intricate signaling pathways but rather on the physicochemical properties of the lipid molecules.

Antimicrobial Mechanism of Monoglycerides cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Monoglyceride Monoglyceride (e.g., Monolaurin) Monoglyceride->Lipid_Bilayer intercalates Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Broth Microdilution Workflow for MIC Determination Start Start Prepare_Lipid Prepare Serial Dilutions of Antimicrobial Lipid Start->Prepare_Lipid Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Lipid->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Hypothesized Antimicrobial Pathway of this compound Dilaurin This compound Hydrolysis Lipase-mediated Hydrolysis Dilaurin->Hydrolysis Monolaurin Monolaurin (1-Monoglyceride) Hydrolysis->Monolaurin Membrane_Disruption Bacterial Membrane Disruption Monolaurin->Membrane_Disruption Antimicrobial_Effect Antimicrobial Effect Membrane_Disruption->Antimicrobial_Effect

References

A Researcher's Guide to Diacylglycerol Analysis: Validating HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of diacylglycerol (DAG) is crucial for understanding its role as a key second messenger in cellular signaling and as an intermediate in lipid metabolism. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for DAG analysis, offering insights into their performance, detailed experimental protocols, and a visual representation of the underlying biological and experimental processes.

Diacylglycerols are implicated in a multitude of cellular processes, from cell growth and differentiation to apoptosis. Consequently, the precise measurement of DAG levels is paramount in various research fields, including oncology, immunology, and metabolic diseases. While several analytical techniques are available, HPLC remains a widely used and robust method for DAG quantification. This guide will delve into the validation of HPLC methods, comparing different detection techniques and providing the necessary information to select and implement the most suitable approach for your research needs.

Comparative Performance of HPLC Methods for Diacylglycerol Analysis

The choice of an HPLC method for DAG analysis is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. The most common HPLC approaches involve UV/fluorescence detection, often requiring derivatization of the DAG molecule, and universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). As a benchmark, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also included in this comparison due to its high sensitivity and specificity.

Parameter HPLC with UV/Fluorescence Detection HPLC with Charged Aerosol Detection (CAD) LC-MS/MS
Principle Separation by chromatography, followed by detection of UV absorbance or fluorescence of derivatized analytes.[1]Nebulization of column effluent, evaporation of solvent, charging of aerosol particles, and measurement of the resulting electrical current.[2][3]Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.[1]
Sensitivity (LOD/LOQ) Low picomole to nanogram range; LOD can reach ~1 pmol per injection with derivatization.Low nanogram range; LOD reported to be around 1 ng per injection for triacylglycerols.[3]High sensitivity, capable of detecting low attomolar to picomolar concentrations.[1]
Linearity (R²) Typically ≥ 0.99.[1]Generally ≥ 0.99.[4]Typically ≥ 0.99.[1]
Precision (%RSD) Typically < 15%.[1]Good precision, with RSD < 5% reported for lipids.[5]Generally < 15%.[1]
Accuracy (% Recovery) Typically within 85-115%.[1]Good accuracy, with recoveries generally between 90-110%.Generally within 85-115%.[1]
Derivatization Often required to introduce a chromophore or fluorophore.[1]Not required.[6][7][8]Not essential but can be used to enhance ionization.[9]
Throughput Moderate, limited by chromatographic run times and potential derivatization steps.[1]Moderate, dependent on chromatographic separation time.[1]Higher throughput is achievable with modern UPLC systems.[1]
Cost Lower initial instrument and maintenance costs.[1]Moderate instrument cost.Higher initial instrument and maintenance costs.[1]

Experimental Protocols

Reproducibility and accuracy in DAG analysis are contingent on well-defined experimental protocols. Below are detailed methodologies for lipid extraction, derivatization (for fluorescence detection), and HPLC analysis.

Lipid Extraction (Folch Method)

This is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid material and recover the liquid phase.

  • Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis.

Derivatization with 4-Fluoro-7-nitrobenzofurazan (NBD-F) for Fluorescence Detection

This protocol describes the derivatization of the hydroxyl group of DAGs with NBD-F to enable sensitive fluorescence detection.

Materials:

  • Dried lipid extract

  • 100 mM NBD-F in acetonitrile

  • 50 mM borate buffer (pH 8.0) containing 20 mM EDTA

  • 50 mM HCl

  • Heating block or water bath

  • Ice bath

Procedure:

  • Dissolve the dried lipid extract in the borate buffer.

  • In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F/acetonitrile solution.[10]

  • Heat the vial at 60°C for 1 minute.[10]

  • Immediately cool the reaction vial on an ice bath.[10]

  • Add 400 µL of 50 mM HCl to stop the reaction.[10]

  • The derivatized sample is now ready for HPLC analysis.

HPLC Analysis

The following are general conditions for the separation of DAGs using reversed-phase HPLC. These conditions should be optimized for the specific DAG species of interest and the chosen detector.

  • HPLC with UV/Fluorescence Detection:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV: 205 nm for underivatized DAGs or the maximum absorbance wavelength of the derivatizing agent.[8]

      • Fluorescence (for NBD-F derivatives): Excitation at 470 nm and emission at 530 nm.[10]

  • HPLC with Charged Aerosol Detection (CAD):

    • Column: C18 reversed-phase column or a normal-phase column depending on the specific application.[7]

    • Mobile Phase: A gradient of acetone and acetonitrile can be used for reversed-phase separation.[7] For normal-phase, a mixture of hexane and isopropanol is common.[3]

    • Flow Rate: 1.0 mL/min.

    • Detector Settings: Gas pressure and other detector parameters should be optimized according to the manufacturer's instructions.

Visualizing the Process: From Cellular Signaling to Analysis

To provide a clearer understanding of the context and the analytical procedure, the following diagrams illustrate the diacylglycerol signaling pathway and a typical experimental workflow for HPLC analysis.

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Diacylglycerol (DAG) signaling pathway.

The diagram above illustrates a key signaling cascade where external signals, via G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate Phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: DAG and inositol trisphosphate (IP3).[11] IP3 triggers the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, and together with DAG, Ca²⁺ activates Protein Kinase C (PKC).[11][12] Activated PKC then phosphorylates a variety of downstream proteins, leading to diverse cellular responses.

HPLC_Workflow Sample Biological Sample (Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (Optional, for UV/Fluorescence) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC Direct Analysis Derivatization->HPLC Detection Detection (UV/Fluorescence, CAD, etc.) HPLC->Detection Data Data Analysis (Quantification) Detection->Data

Experimental workflow for DAG analysis by HPLC.

The workflow for DAG analysis begins with the extraction of lipids from the biological sample. For methods requiring enhanced sensitivity and selectivity with UV or fluorescence detection, an optional derivatization step is included. The sample is then injected into an HPLC system for the separation of different lipid species. Finally, the separated DAGs are detected and quantified, followed by data analysis to determine their concentrations in the original sample.

References

1,3-Dilaurin vs. Lauric Acid: A Comparative Analysis of Their Effects on Plasma Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the distinct metabolic impacts of 1,3-dilaurin and lauric acid on plasma lipid profiles, supported by experimental data and detailed methodologies.

The metabolic effects of dietary fats are a cornerstone of cardiovascular research. Among the saturated fatty acids, lauric acid (C12:0) has been a subject of extensive study. However, the biological activities of lauric acid can be influenced by its molecular structure, specifically when it is esterified to a glycerol backbone as in this compound. This guide provides a comparative analysis of the effects of this compound and lauric acid on plasma lipids, drawing from available scientific literature. It is important to note that while data on lauric acid is abundant, research specifically investigating this compound is less extensive. This comparison is therefore based on both direct and indirect evidence.

Quantitative Comparison of Plasma Lipid Effects

The following table summarizes the observed effects of lauric acid on key plasma lipid markers. Data for this compound is limited, and the presented information for 1,3-diacylglycerol (DAG) provides a general reference for the potential effects of this class of molecules.

Lipid ParameterEffect of Lauric AcidEffect of 1,3-Diacylglycerol (General)
Total Cholesterol Tends to increase total cholesterol levels.May lead to a reduction in body fat accumulation, which could indirectly influence cholesterol levels.
LDL Cholesterol Generally increases LDL cholesterol levels.Limited direct evidence on LDL cholesterol.
HDL Cholesterol Also tends to increase HDL cholesterol levels, which may result in a favorable total cholesterol to HDL cholesterol ratio.[1][2]Limited direct evidence on HDL cholesterol.
Triglycerides Variable effects reported, with some studies showing no significant change.May reduce postprandial (after-meal) triglyceride levels.

Experimental Protocols

Understanding the methodologies behind the cited data is crucial for interpretation and future research design.

Study of Lauric Acid Effects on Plasma Lipids
  • Objective: To determine the impact of a diet enriched with lauric acid on the plasma lipid profile of healthy human subjects.

  • Study Design: A randomized, controlled, crossover feeding trial.

  • Participants: Healthy adult volunteers with normal baseline lipid levels.

  • Dietary Intervention: Participants consume a series of controlled diets for several weeks each. The diets are identical in macronutrient composition except for the primary source of fat. One diet is enriched with a fat source high in lauric acid (e.g., coconut oil or a specially formulated oil), while the control diet contains a fat rich in another fatty acid (e.g., oleic or palmitic acid).

  • Blood Sampling: Fasting blood samples are collected at the beginning and end of each dietary period.

  • Lipid Analysis: Plasma is isolated from the blood samples, and concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using standard enzymatic assays.

General Protocol for Animal Studies on 1,3-Diacylglycerol
  • Objective: To investigate the effect of dietary 1,3-diacylglycerol on lipid metabolism in an animal model.

  • Animal Model: Typically, rats or mice are used. They are often fed a high-fat diet to induce obesity and dyslipidemia.

  • Experimental Groups:

    • Control Group: Fed a high-fat diet containing conventional triglycerides.

    • Treatment Group: Fed a high-fat diet where a portion of the triglycerides is replaced with 1,3-diacylglycerol oil.

  • Duration: The feeding study is conducted over several weeks.

  • Sample Collection: At the end of the study, animals are fasted, and blood samples are collected for plasma lipid analysis. Liver and adipose tissues may also be collected for further analysis.

  • Lipid Analysis: Plasma levels of total cholesterol, LDL, HDL, and triglycerides are measured.

Visualizing the Experimental and Metabolic Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway in lipid metabolism.

Experimental_Workflow cluster_protocol Experimental Protocol Participant_Recruitment Participant Recruitment Baseline_Screening Baseline Screening Participant_Recruitment->Baseline_Screening Dietary_Intervention Dietary Intervention (Lauric Acid vs. Control) Baseline_Screening->Dietary_Intervention Blood_Sampling Blood Sampling (Fasting) Dietary_Intervention->Blood_Sampling Lipid_Analysis Plasma Lipid Analysis Blood_Sampling->Lipid_Analysis Data_Analysis Statistical Analysis Lipid_Analysis->Data_Analysis DAG_Signaling_Pathway cluster_pathway Diacylglycerol (DAG) Signaling in Lipid Metabolism Extracellular_Signal Extracellular Signal (e.g., Hormone) Receptor Membrane Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Regulation of Lipid Metabolism) PKC->Cellular_Response phosphorylates targets

References

Spectroscopic Analysis vs. Chromatographic Methods for Confirming 1,3-Dilaurin Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid-based pharmaceutical excipients like 1,3-Dilaurin is critical for ensuring product quality, stability, and performance. This compound, a diglyceride composed of a glycerol backbone with two lauric acid chains esterified at the 1 and 3 positions, must be distinguished from its isomeric impurity, 1,2-Dilaurin. This guide provides a detailed comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—against chromatographic alternatives for the unambiguous confirmation of the this compound structure, supported by experimental data and protocols.

Comparative Analysis of Analytical Techniques

Spectroscopic and chromatographic methods offer distinct advantages in the structural confirmation of this compound. While spectroscopy provides direct information on the molecular structure and functional groups, chromatography excels at separating isomers prior to analysis.

Technique Principle Advantages for this compound Analysis Limitations
¹H & ¹³C NMR Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and chemical environment.- Unambiguously distinguishes between 1,3- and 1,2-isomers based on the chemical shifts of the glycerol backbone protons and carbons.- Provides quantitative information on the purity of the sample.[1]- Lower sensitivity compared to MS.- Requires higher sample concentrations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.- Highly sensitive, requiring minimal sample.- Tandem MS (MS/MS) can differentiate isomers based on unique fragmentation patterns.- May require derivatization for GC-MS.- Isomer differentiation can be complex without established fragmentation libraries.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups present.- Rapid and non-destructive.- Confirms the presence of key functional groups (ester carbonyl, hydroxyl, alkyl chains).- Generally insufficient on its own to distinguish between 1,3- and 1,2-isomers as they share the same functional groups.
Chromatography (HPLC, GC, TLC) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.- Excellent for separating this compound from 1,2-Dilaurin and other impurities prior to spectroscopic analysis.- Does not provide direct structural information.- Requires reference standards for peak identification.

Spectroscopic Data for this compound vs. 1,2-Dilaurin

The key to confirming the this compound structure lies in identifying the unique spectral signatures of the glycerol backbone that differentiate it from the 1,2-isomer.

NMR Spectroscopy Data

The symmetry of this compound results in a simpler NMR spectrum compared to the asymmetric 1,2-Dilaurin. The chemical shifts of the glycerol protons (labeled G1, G2, G3) are particularly diagnostic.

  • This compound: The two primary carbons (G1, G3) are chemically equivalent, as are their attached protons. The secondary carbon (G2) and its proton are unique.

  • 1,2-Dilaurin: All three glycerol carbons (G1, G2, G3) and their attached protons are in distinct chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Glycerol Protons in CDCl₃

Proton This compound (Predicted) 1,2-Dilaurin (Predicted) Key Differentiator
G1, G3 (CH₂) ~4.15 (d)G1: ~4.2-4.3 (m)G3: ~3.7 (m)1,3-isomer shows one signal for both primary CH₂ groups. 1,2-isomer shows two distinct signals.
G2 (CH) ~4.05 (quintet)~5.1 (m)The G2 proton is significantly more deshielded (downfield) in the 1,2-isomer due to being esterified.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Glycerol Carbons in CDCl₃

Carbon This compound (Predicted) 1,2-Dilaurin (Predicted) Key Differentiator
G1, G3 (CH₂) ~65G1: ~63G3: ~621,3-isomer shows one signal for both primary carbons. 1,2-isomer shows two distinct signals.
G2 (CH) ~68~70The chemical shift of the G2 carbon differs between the two isomers.
Carbonyl (C=O) ~173Two signals ~173-1741,3-isomer shows one carbonyl signal due to symmetry. 1,2-isomer shows two signals.
Mass Spectrometry Data

While both isomers have the same molecular weight (456.7 g/mol ), their fragmentation patterns in tandem MS (MS/MS) differ. The loss of a fatty acid chain is a common fragmentation pathway.

Table 3: Key Mass Spectrometry Fragments (m/z)

Isomer Precursor Ion [M+H]⁺ Key Fragment Ions Interpretation of Key Fragments
This compound 457.4257.3, 439.4Loss of one lauric acid molecule and water [M+H - C₁₂H₂₄O₂ - H₂O]⁺ (257.3). Loss of water [M+H - H₂O]⁺ (439.4).
1,2-Dilaurin 457.4257.2, 439.4Loss of one lauric acid molecule and water [M+H - C₁₂H₂₄O₂ - H₂O]⁺ (257.2). Loss of water [M+H - H₂O]⁺ (439.4). The relative intensities of fragments may differ from the 1,3-isomer.
FTIR Spectroscopy Data

The FTIR spectra of both isomers are very similar, showing characteristic absorptions for ester, hydroxyl, and alkyl functional groups.

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3450 O-H stretch (broad)Hydroxyl (-OH)
~2920, ~2850 C-H stretchAlkyl chains (-CH₂, -CH₃)
~1740 C=O stretch (strong)Ester carbonyl
~1160 C-O stretchEster linkage

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dilaurin sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single pulse (zg30).

    • Number of scans: 16-64.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30).

    • Number of scans: 1024 or more, depending on concentration.

    • Spectral width: 0 to 200 ppm.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a stock solution of the dilaurin sample in a suitable solvent like methanol or isopropanol at a concentration of 1 mg/mL. Further dilute to ~10 µg/mL in the mobile phase.

  • Chromatography (for separation prior to MS):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes.

    • Flow rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS from m/z 150-600, followed by data-dependent MS/MS on the precursor ion at m/z 457.4.

    • Collision Energy: Ramped collision energy (e.g., 15-30 eV) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to identify the precursor ion and characteristic fragment ions.

FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid dilaurin sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. Identify the wavenumbers of the major absorption peaks.

Visualization of Analytical Workflows

Logical Flow for Structure Confirmation

The following diagram illustrates the logical process for confirming the this compound structure and differentiating it from its 1,2-isomer.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Dilaurin Sample nmr NMR ('H & ¹³C) start->nmr Primary Techniques ms Mass Spec (MS/MS) start->ms Primary Techniques ftir FTIR start->ftir Primary Techniques nmr_data Glycerol signals show symmetry? (1 signal for G1/G3) nmr->nmr_data ms_data Fragmentation matches 1,3-pattern? ms->ms_data ftir_data Ester, OH, Alkyl groups present? ftir->ftir_data confirm Structure Confirmed: This compound nmr_data->confirm Yes isomer Isomer Detected: 1,2-Dilaurin nmr_data->isomer No ms_data->confirm Yes ftir_data->nmr ftir_data->ms Confirms functional groups

Caption: Logical workflow for the structural confirmation of this compound.

Experimental Workflow

This diagram outlines the general experimental sequence for analyzing a dilaurin sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output sample Dilaurin Sample dissolve Dissolve in CDCl₃ (for NMR) sample->dissolve dilute Dilute in Mobile Phase (for LC-MS) sample->dilute ftir FTIR-ATR sample->ftir nmr NMR Spectrometer dissolve->nmr lcms LC-MS/MS System dilute->lcms nmr_spec ¹H & ¹³C Spectra nmr->nmr_spec ms_spec Mass Spectra & Fragment Data lcms->ms_spec ftir_spec IR Spectrum ftir->ftir_spec

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

For the definitive structural confirmation of this compound and the confident detection of its 1,2-isomer, a multi-technique approach is recommended. NMR spectroscopy stands out as the most powerful single technique , providing unambiguous evidence of the substitution pattern on the glycerol backbone. Mass spectrometry offers superior sensitivity and can confirm the molecular weight and provide isomer-specific fragmentation patterns. FTIR is a rapid, valuable tool for confirming the presence of expected functional groups but is not suitable for isomer differentiation on its own. For complex mixtures or for quantitative purity analysis, initial separation of isomers by a chromatographic method like HPLC, followed by spectroscopic analysis, provides the most robust and reliable results.

References

A Comparative Purity Analysis of Synthesized versus Commercial 1,3-Dilaurin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Pharmaceutical Scientists

In the realm of pharmaceutical research and drug delivery, the purity of excipients is paramount to ensuring the safety, efficacy, and stability of the final drug product. 1,3-Dilaurin, a diacylglycerol, is a valuable component in various formulations. This guide provides a comparative purity assessment of in-house synthesized this compound against commercially available standards, supported by established analytical methodologies.

Understanding the Purity Landscape

The primary impurities in the synthesis of this compound are typically other glyceride derivatives such as monolaurin, 1,2-dilaurin, and trilaurin, along with unreacted starting materials like lauric acid and glycerol. Commercial standards, while generally high in purity, may also contain trace amounts of these related compounds. This guide outlines the analytical techniques to identify and quantify these components, offering a clear comparison of purity profiles.

Quantitative Purity Comparison

The following table summarizes the purity levels of synthesized this compound as reported in scientific literature, alongside the stated purities of commercially available standards.

Source Reported Purity (%) Analytical Method
Synthesized (Post-Purification)99.1%Not Specified
Commercial Standard A>99%Not Specified
Commercial Standard B>96.0%Gas Chromatography (GC)
Commercial Standard C99%Not Specified

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of non-volatile compounds like diacylglycerols.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A normal-phase silica column or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be effective. A silica gel column with a cyano-bonded phase has also been shown to be effective for glyceride separation.[1]

  • Mobile Phase:

    • For normal-phase separation, a gradient of hexane and isopropanol with a small percentage of formic acid is often used.[1]

    • For reversed-phase separation, a gradient of methanol and water or acetonitrile and water can be employed. A mixture of methanol and methylene chloride has also been used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for analyzing lipids which lack a strong UV chromophore.[1][2]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent like hexane or a mixture of methanol and chloroform.

  • Quantification: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds. For glycerides, a derivatization step is necessary to increase their volatility.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Derivatization: The hydroxyl group of this compound and other glycerides must be silylated to increase volatility. This is typically achieved by reacting the sample with a silylating agent like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[3][4]

  • Column: A high-temperature, non-polar capillary column, such as a DB-1ht or DB-5ht (e.g., 15 m x 0.32 mm x 0.10 µm), is recommended for glyceride analysis.[5]

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: Typically set around 320°C.[5]

  • Detector Temperature: FID set at approximately 350°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C.

    • Ramp at 10°C/min to 360°C.

    • Hold at 360°C for 15 minutes.[5]

  • Sample Injection: 1 µL of the derivatized sample is injected in split mode.

  • Quantification: Purity is calculated based on the peak area percentage of the derivatized this compound relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for identical reference standards for each impurity.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for lipids.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the deuterated solvent.

  • ¹H NMR Analysis:

    • The proton NMR spectrum will show characteristic signals for the glycerol backbone and the lauroyl chains.

    • The signals corresponding to the protons on the glycerol moiety can be used to distinguish between 1,2- and 1,3-diacylglycerol isomers.[6]

    • Purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of impurity signals.

  • ¹³C NMR Analysis:

    • The carbon NMR spectrum provides complementary information on the carbon skeleton.

    • The chemical shifts of the glycerol carbons are distinct for 1,3-diglycerides, 1,2-diglycerides, and triglycerides, allowing for their identification and quantification.[7] For the 1,3-diglyceride moiety, the C-1 and C-3 carbons resonate at the same chemical shift, while the C-2 carbon has a different chemical shift.[7]

  • Quantitative NMR (qNMR):

    • For a more accurate purity assessment, a certified internal standard with a known concentration is added to the sample.

    • The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known signal from the internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesized Synthesized this compound HPLC HPLC Analysis Synthesized->HPLC GC GC Analysis Synthesized->GC NMR NMR Analysis Synthesized->NMR Commercial Commercial this compound Commercial->HPLC Commercial->GC Commercial->NMR Purity Purity Determination (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GC->Purity GC->Impurity NMR->Purity NMR->Impurity Comparison Comparative Assessment Purity->Comparison Impurity->Comparison

Caption: Workflow for the purity assessment of this compound.

This comprehensive guide provides the necessary framework for researchers to make informed decisions regarding the source and quality of this compound for their specific applications. The provided experimental protocols serve as a robust starting point for in-house purity verification.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,3-Dilaurin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3-Dilaurin is critical for maintaining laboratory safety and ensuring environmental compliance. While generally not classified as a hazardous substance, adherence to established protocols is essential to minimize risks and uphold operational standards. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before commencing any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE). Always work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • Ventilation: Ensure disposal procedures are carried out in a well-ventilated environment to prevent the inhalation of any potential aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.[2][3]

Hazard Classification Summary

There are some discrepancies in the classification of this compound. While several sources state it is not a hazardous substance[4][5], at least one Safety Data Sheet (SDS) indicates potential hazards. It is crucial to consult the specific SDS for the product you are using and to handle the substance with care.

Hazard ClassificationSource 1Source 2Source 3
Hazardous Substance Not Classified[4]Causes serious eye damage; Toxic to aquatic life[2]Not Classified[5]
Waste Classification Not classified as hazardous waste[4]Dispose of at an approved waste disposal plant[2]Entrust to a licensed waste disposal company

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of unused or waste this compound.

1. Waste Collection:

  • Collect all waste this compound in a designated, leak-proof, and chemically compatible container.[1]

  • Clearly label the container as "Waste this compound" or with a similar identifier.[1]

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent spills.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

3. Final Disposal:

  • Do not dispose of this compound down the drain.[1]

  • The primary recommended method of disposal is to send the waste to a licensed waste disposal company or an approved waste disposal plant.[2] Landfilling may also be an option in some jurisdictions.[4]

  • Always adhere to your institution's specific guidelines and local and national regulations for the disposal of non-hazardous chemical waste.[1][2]

Spill Cleanup Procedures

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[1]

  • Containment:

    • For small spills , absorb the material with an inert absorbent such as vermiculite, sand, or commercial spill pads.[1][4]

    • For larger spills , first cover the spill with sand or earth to contain it.[4]

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbed material into a designated waste container.[1]

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Waste Disposal:

    • Dispose of the contaminated absorbent material and cleaning supplies as non-hazardous chemical waste, following the same protocol as for unused this compound.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound for Disposal cluster_ppe Safety First cluster_spill Spill or Leak? cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify this compound Waste (Unused product, contaminated materials, or spill residue) ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill contain_spill Contain Spill (Use inert absorbent material) is_spill->contain_spill Yes collect_waste Collect in a Labeled, Leak-Proof Container is_spill->collect_waste No cleanup_spill Clean Up Spill Area contain_spill->cleanup_spill cleanup_spill->collect_waste store_waste Store in a Cool, Dry, Ventilated Area collect_waste->store_waste check_regulations Consult Institutional and Local Regulations store_waste->check_regulations dispose Dispose via Licensed Waste Disposal Company or Approved Waste Plant check_regulations->dispose

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3-Dilaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,3-Dilaurin in a laboratory setting. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure research environment.

Hazard Assessment

This compound is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to mitigate any potential risks. The primary considerations are preventing unnecessary exposure and maintaining a clean and safe workspace.

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, the following PPE is recommended as standard practice in a laboratory environment to protect against potential splashes or spills.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses or gogglesAlthough not strictly necessary for normal use, eye protection is a standard lab practice to prevent accidental contact with chemicals.[1][2][3]
Hand Protection Nitrile or latex glovesWhile not normally required due to the properties of this compound, gloves are recommended to avoid skin contact and for general hygiene.[1][2][3]
Body Protection Laboratory coatA lab coat is mandatory in a laboratory setting to protect clothing and skin from potential spills.[2][3]
Respiratory Protection Not generally required under normal handling conditions.Use a respirator mask in the event of a fire or if the material is heated, which may produce fumes.[1]

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any other relevant information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent contamination.[1] Store away from strong oxidizing agents.[1]

3.2. Handling and Use

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work Area: Conduct all work in a clean, designated area.

  • Dispensing: When weighing or transferring this compound, do so carefully to avoid creating dust or spills.

  • General Precautions: Avoid contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

3.3. Spill Management

  • Minor Spills: For small spills, wipe up the material with a cloth or absorbent paper towel.[1] Clean the spill area with water.[1]

  • Major Spills: For larger spills, cover the area with an inert absorbent material such as sand or earth.[1] Collect the absorbed material into a suitable container for disposal.[1] Be aware that spills may create a slipping hazard.[1]

Disposal Plan

This compound is not classified as hazardous waste.[1] However, proper disposal procedures must be followed.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, absorbent material) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste in accordance with local, state, and federal regulations.[1] While it can typically be sent to a landfill, always confirm with your institution's environmental health and safety department.[1]

  • Sewer Disposal: Do not dispose of this compound down the drain or into the sewer system.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Retrieve this compound from Storage B->C D Weighing and Dispensing C->D E Experimental Use D->E K Alert Others D->K Spill Occurs F Clean Work Area E->F E->K Spill Occurs G Segregate Waste F->G H Dispose of Waste per Protocol G->H I Remove PPE H->I J Wash Hands I->J L Contain Spill K->L M Clean Up with Absorbent Material L->M N Dispose of Spill Waste M->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.